molecular formula C27H29F3N6O8S B1665684 Alatrofloxacin mesylate CAS No. 157605-25-9

Alatrofloxacin mesylate

Cat. No.: B1665684
CAS No.: 157605-25-9
M. Wt: 654.6 g/mol
InChI Key: CYETUYYEVKNSHZ-RSUMCGCKSA-N
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Description

Alatrofloxacin Mesylate is the parental prodrug of Trovafloxacin, a broad-spectrum antibiotic.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYETUYYEVKNSHZ-RSUMCGCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29F3N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057655
Record name Alatrofloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146961-77-5
Record name Alatrofloxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alatrofloxacin mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALATROFLOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Alatrofloxacin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a broad-spectrum fluoronaphthyridone antibiotic.[1][2][3] Developed for intravenous administration, it undergoes rapid in vivo hydrolysis to release the active agent, trovafloxacin. While its clinical use was halted due to hepatotoxicity, its potent antibacterial activity against a wide range of Gram-positive, Gram-negative, aerobic, and anaerobic microorganisms makes its physicochemical properties a subject of continued interest for research applications.[3][4] This guide provides a detailed overview of these properties, experimental protocols for their assessment, and visualizations of its mechanism of action.

Core Physicochemical Properties

This compound is a white to light-yellow powder.[3] Its fundamental properties are crucial for designing formulations, understanding its disposition in biological systems, and developing analytical methods. Key quantitative descriptors are summarized in the table below.

PropertyValueSource(s)
CAS Number 146961-77-5[1][2]
Molecular Formula C₂₇H₂₉F₃N₆O₈S[1][2]
Molecular Weight 654.61 g/mol [1][2]
Appearance White to light-yellow powder[3]
Water Solubility 22 mg/mL[5]
Solubility (Other) Soluble in DMSO[6]
pKa (Strongest Acidic) ~5.80
pKa (Strongest Basic) ~8.09
logP -2.36[5]
logS -4.16[5]
pH (5 mg/mL aq. conc.) 3.5 - 4.3[3]

Stability and Storage

The stability of this compound is a critical factor for its handling and use in experimental settings.

Solution Stability:

  • Intravenous Admixtures: When prepared in 5% dextrose or 0.45% sodium chloride injections at a concentration of 1.88 mg/mL, this compound is stable for at least nine days at room temperature. The pH of these solutions remains constant, and they stay clear throughout this period.

  • Diluted Solutions: When diluted in compatible intravenous solutions to concentrations between 0.5 to 2.0 mg/mL, it is chemically and physically stable for up to 3 days at room temperature or up to 7 days when refrigerated.

Solid-State Storage:

  • Short-Term: The powder should be stored in a dry, dark environment at 0 - 4°C for storage spanning days to weeks.[7]

  • Long-Term: For periods of months to years, storage at -20°C is recommended.[7]

Mechanism of Action

As a prodrug, Alatrofloxacin's primary role is to deliver the active moiety, trovafloxacin, to the systemic circulation. The bactericidal action of trovafloxacin is achieved through the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[8][9][10][11]

  • Inhibition of DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and transcription. By trapping the gyrase-DNA complex, trovafloxacin prevents the resealing of the DNA strand, leading to a halt in these processes.[10][11]

  • Inhibition of Topoisomerase IV: This enzyme is crucial for decatenation—the separation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV prevents bacterial cell division, contributing to the bactericidal effect.[9][10][11]

The dual targeting of these enzymes results in the disruption of DNA synthesis, repair, and segregation, ultimately leading to bacterial cell death.[9]

G cluster_0 In Vivo Conversion cluster_1 Bacterial Cell A This compound (Prodrug) B Trovafloxacin (Active Drug) A->B Rapid Hydrolysis C DNA Gyrase B->C Inhibits D Topoisomerase IV B->D Inhibits E DNA Supercoiling & Replication Disrupted C->E D->E F Bactericidal Effect (Cell Death) E->F

Mechanism of action of this compound.

Experimental Methodologies

Stability-Indicating HPLC Assay

A High-Performance Liquid Chromatography (HPLC) method is essential for quantifying this compound in solution and assessing its stability, particularly distinguishing it from its primary degradation product, trovafloxacin.

Objective: To develop a simple, precise, and stability-indicating method for the analysis of this compound in bulk and pharmaceutical formulations.[12][13][14]

Methodology:

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm × 4.0 mm, 5 µm).[14][15]

    • Mobile Phase: A gradient or isocratic system involving a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.15% orthophosphoric acid or citrate buffer adjusted to a specific pH).[14][16]

    • Flow Rate: Typically 1.0 mL/min.[12]

    • Detection: UV detection at a wavelength of approximately 278 nm.[14][16]

    • Column Temperature: Maintained at a constant temperature, for instance, 35°C.[14]

  • Standard and Sample Preparation:

    • Standard Stock Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (e.g., a mixture of buffer and organic solvent) to a known concentration.[13]

    • Sample Solution: Prepare the sample (e.g., from an IV admixture) by diluting it with the same diluent to fall within the linear range of the assay.[15]

  • Validation (per ICH Guidelines):

    • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products). This is confirmed by performing forced degradation studies (acidic, alkaline, oxidative, thermal, photolytic stress).[12][13]

    • Linearity: Analyze a series of dilutions of the standard stock solution to demonstrate a linear relationship between concentration and detector response.[16]

    • Accuracy & Precision: Determine the closeness of the test results to the true value (accuracy) and the degree of scatter between a series of measurements (precision) by repeated analysis of samples.[14]

    • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, flow rate) to examine the method's reliability.

G start Start: Prepare IV Admixture (Alatrofloxacin in 5% Dextrose or 0.45% NaCl) storage Store Samples (e.g., Room Temperature) start->storage sampling Sample at Time Intervals (e.g., Day 0, 1, 3, 5, 7, 9) storage->sampling hplc High-Performance Liquid Chromatography (HPLC) Analysis sampling->hplc quantify Quantify Peak Area of Alatrofloxacin hplc->quantify compare Compare to Initial Concentration (T=0) quantify->compare end End: Determine Stability Profile compare->end

Workflow for HPLC-based stability testing.

References

Alatrofloxacin Mesylate and Its Inhibition of Topoisomerase IV in Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alatrofloxacin, a prodrug of the fluoroquinolone antibiotic trovafloxacin, demonstrates potent bactericidal activity against a broad spectrum of gram-positive bacteria. Its primary mechanism of action involves the inhibition of bacterial type II topoisomerases, with a particular affinity for topoisomerase IV in many gram-positive species. This technical guide provides an in-depth analysis of the molecular interactions between alatrofloxacin (via its active form, trovafloxacin) and gram-positive bacterial topoisomerase IV. It includes a compilation of quantitative inhibitory data, detailed experimental protocols for assessing enzyme inhibition, and visual representations of the mechanism of action and experimental workflows.

Introduction to Alatrofloxacin and Topoisomerase IV

Alatrofloxacin is a water-soluble L-alanyl-L-alanyl prodrug of trovafloxacin, designed for intravenous administration. Upon administration, it is rapidly converted to trovafloxacin, which exerts the antibacterial effect. Trovafloxacin, like other fluoroquinolones, targets two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1] In many gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae, topoisomerase IV is the primary target of trovafloxacin.[2][3]

Topoisomerase IV is a heterotetrameric enzyme composed of two ParC and two ParE subunits (encoded by the parC and parE genes, respectively). Its essential function is the decatenation of newly replicated daughter chromosomes, a critical step for chromosomal segregation and cell division. Inhibition of topoisomerase IV by fluoroquinolones leads to the stabilization of a covalent enzyme-DNA complex, trapping the enzyme on the DNA. This results in the accumulation of double-strand DNA breaks, ultimately leading to the cessation of DNA replication and cell death.[4]

Quantitative Analysis of Topoisomerase IV Inhibition

The inhibitory activity of fluoroquinolones against topoisomerase IV is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro. The following tables summarize the IC50 values for trovafloxacin and other relevant fluoroquinolones against topoisomerase IV from key gram-positive pathogens.

Note: Data for alatrofloxacin mesylate is presented through its active metabolite, trovafloxacin.

Table 1: IC50 Values of Fluoroquinolones against Staphylococcus aureus Topoisomerase IV

FluoroquinoloneIC50 (µg/mL)Reference
Trovafloxacin1.62[5]
Ciprofloxacin3.0 (µM)[6]
Moxifloxacin1.0 (µM)[6]
Gemifloxacin0.4 (µM)[6]
Levofloxacin3.16[5]
Sparfloxacin3.16[5]

Table 2: IC50 Values of Fluoroquinolones against Streptococcus pneumoniae Topoisomerase IV

FluoroquinoloneIC50 (µg/mL)Reference
Trovafloxacin<0.06 - 0.25[7]
Ciprofloxacin1.0 - 2.0[8]
Sparfloxacin0.2 - 0.4[8]
Clinafloxacin<0.06[8]

Mechanism of Action: A Visual Representation

The interaction of alatrofloxacin's active form, trovafloxacin, with topoisomerase IV and DNA can be visualized as a multi-step process that ultimately halts DNA replication.

Alatrofloxacin_Mechanism_of_Action cluster_cell Gram-Positive Bacterium Alatrofloxacin Alatrofloxacin Trovafloxacin Trovafloxacin Alatrofloxacin->Trovafloxacin Metabolic Conversion TopoIV_DNA Topoisomerase IV-DNA Complex Trovafloxacin->TopoIV_DNA Binding Cleavage_Complex Ternary Cleavage Complex (Trovafloxacin-TopoIV-DNA) TopoIV_DNA->Cleavage_Complex Stabilization of Cleavage Intermediate DSB Double-Strand DNA Breaks Cleavage_Complex->DSB Replication_Block DNA Replication Blockage DSB->Replication_Block Cell_Death Bacterial Cell Death Replication_Block->Cell_Death

Caption: Mechanism of alatrofloxacin action in gram-positive bacteria.

Experimental Protocols

Topoisomerase IV Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, a process that is inhibited by fluoroquinolones.

Materials:

  • Purified gram-positive topoisomerase IV (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA) - a network of interlocked DNA minicircles

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP, 50 µg/mL bovine serum albumin)

  • This compound (or trovafloxacin) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 0.5% SDS, 25 mM EDTA, 50% glycerol, 0.05% bromophenol blue)

  • Agarose gel (0.8-1.0%)

  • Electrophoresis buffer (e.g., TBE or TAE)

  • DNA staining agent (e.g., ethidium bromide or SYBR Safe)

  • Gel imaging system

Procedure:

  • Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.

  • Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate the reaction by adding a pre-determined unit of topoisomerase IV to each tube. One unit of decatenation activity is often defined as the amount of enzyme required to fully decatenate a specific amount of kDNA in a given time.[2]

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Terminate the reactions by adding the stop solution/loading dye.

  • Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

  • Stain the gel and visualize the DNA bands under UV light.

  • Quantify the intensity of the decatenated DNA bands to determine the IC50 value of this compound.

Decatenation_Assay_Workflow Start Start Prepare_Mixtures Prepare Reaction Mixtures (Buffer, kDNA, Alatrofloxacin) Start->Prepare_Mixtures Pre_Incubate Pre-incubate at 37°C Prepare_Mixtures->Pre_Incubate Add_Enzyme Add Topoisomerase IV Pre_Incubate->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize Analyze Quantify and Determine IC50 Visualize->Analyze End End Analyze->End

Caption: Workflow for the topoisomerase IV decatenation assay.

DNA Cleavage Assay

This assay assesses the ability of fluoroquinolones to stabilize the covalent complex between topoisomerase IV and DNA, leading to an increase in linear DNA upon denaturation.

Materials:

  • Purified gram-positive topoisomerase IV

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Cleavage Buffer (similar to assay buffer but may lack ATP)

  • This compound (or trovafloxacin)

  • SDS (Sodium Dodecyl Sulfate) solution

  • Proteinase K

  • Stop Solution/Loading Dye

  • Agarose gel

  • Electrophoresis and imaging equipment as in the decatenation assay

Procedure:

  • Set up reaction mixtures containing cleavage buffer, supercoiled plasmid DNA, and various concentrations of this compound.

  • Add topoisomerase IV to initiate the reaction.

  • Incubate at 37°C for a specified time (e.g., 30 minutes) to allow the formation of the cleavage complex.

  • Add SDS to a final concentration of ~0.2% and proteinase K to ~0.1 mg/mL to denature the enzyme and digest the protein, respectively, leaving the covalently attached DNA breaks.

  • Incubate further at 37°C for 30 minutes.

  • Stop the reaction and load the samples onto an agarose gel.

  • Perform electrophoresis to separate supercoiled, nicked, and linear DNA.

  • Stain and visualize the gel. An increase in the linear DNA band with increasing drug concentration indicates stabilization of the cleavage complex.

Cleavage_Assay_Workflow Start Start Prepare_Mixtures Prepare Reaction Mixtures (Buffer, Plasmid DNA, Alatrofloxacin) Start->Prepare_Mixtures Add_Enzyme Add Topoisomerase IV Prepare_Mixtures->Add_Enzyme Incubate_Complex Incubate for Complex Formation Add_Enzyme->Incubate_Complex Add_SDS_PK Add SDS and Proteinase K Incubate_Complex->Add_SDS_PK Incubate_Digest Incubate for Digestion Add_SDS_PK->Incubate_Digest Stop_Reaction Stop Reaction Incubate_Digest->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize Analyze Analyze Linear DNA Formation Visualize->Analyze End End Analyze->End

Caption: Workflow for the DNA cleavage assay.

Resistance Mechanisms

Resistance to fluoroquinolones in gram-positive bacteria can arise through several mechanisms, with target-site mutations being the most significant.

  • Mutations in parC and parE: Single amino acid substitutions in the quinolone resistance-determining regions (QRDRs) of the parC and parE genes can reduce the binding affinity of fluoroquinolones to topoisomerase IV. This leads to decreased susceptibility to the drug.

  • Efflux Pumps: Overexpression of efflux pumps can actively transport fluoroquinolones out of the bacterial cell, reducing the intracellular drug concentration at the target site.

  • Alterations in DNA Gyrase: While topoisomerase IV is often the primary target, mutations in the genes encoding DNA gyrase (gyrA and gyrB) can confer higher levels of resistance, especially in strains that already possess topoisomerase IV mutations.

Conclusion

This compound, through its active metabolite trovafloxacin, is a potent inhibitor of topoisomerase IV in gram-positive bacteria. Its mechanism of action, involving the stabilization of the topoisomerase IV-DNA cleavage complex, leads to bactericidal activity. Understanding the quantitative aspects of this inhibition and the methodologies to assess it is crucial for the development of new antibacterial agents and for combating the rise of antibiotic resistance. The provided protocols and data serve as a comprehensive resource for researchers in this field.

References

In Vitro Antibacterial Spectrum of Alatrofloxacin Mesylate Against Clinical Isolates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of alatrofloxacin mesylate, a prodrug that is rapidly converted to its active form, trovafloxacin, upon administration. Trovafloxacin is a fluoronaphthyridone antimicrobial agent with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative bacteria. This document summarizes the available quantitative data on its efficacy against clinical isolates, details the experimental protocols for susceptibility testing, and provides visualizations of the experimental workflow and the drug's mechanism of action.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro activity of trovafloxacin is quantitatively expressed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism. The following tables summarize the MIC data for trovafloxacin against a variety of clinical isolates, as reported in various studies. Data is presented as the MIC50 and MIC90, representing the concentrations required to inhibit 50% and 90% of the tested isolates, respectively, along with the overall MIC range where available.

Gram-Positive Aerobic Isolates
Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-susceptible)2010.0320.12-
Staphylococcus aureus (Methicillin-resistant)511.02.0-
Coagulase-negative staphylococci-0.0640.25-
Streptococcus pneumoniae830.0640.250.06-0.25
Streptococcus pyogenes (Group A)460.125≤0.25-
Group B Streptococci-0.125--
Group C and G Streptococci-0.064--
Viridans group streptococci100-≤0.25-
Enterococcus faecalis161 (vancomycin-sensitive)0.25≤0.25-
Enterococcus faecium161 (vancomycin-sensitive)16.0--
Bacillus cereus--<0.5-
Listeria monocytogenes--<0.5-

Data compiled from studies conducted in Sweden and other research publications.[1][2][3][4]

Gram-Negative Aerobic and Anaerobic Isolates
Bacterial SpeciesNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Escherichia coli--≤0.03-
Haemophilus influenzae28-≤0.03-
Moraxella catarrhalis--≤0.03-
Neisseria spp.--≤0.03-
Pseudomonas aeruginosa921.0-2.08.0-16.0-
Stenotrophomonas maltophilia27-<2.0-
Acinetobacter calcoaceticus25---
Gram-negative anaerobes (overall)4970.121.0<0.03-4

Data compiled from various in vitro studies.[2][3][5][6]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of alatrofloxacin (tested as trovafloxacin) is performed using standardized methods, primarily broth microdilution and agar dilution, as established by the Clinical and Laboratory Standards Institute (CLSI).[7][8] These methods ensure the reproducibility and comparability of results across different laboratories.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Solutions: A stock solution of trovafloxacin is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to obtain a range of concentrations. For fastidious organisms like Streptococcus pneumoniae, the broth is often supplemented with lysed horse blood.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8^ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5^ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well of a 96-well microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing no antimicrobial) and a sterility control well (containing uninoculated broth) are included. The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium.

  • Preparation of Antimicrobial-Containing Agar Plates: A stock solution of trovafloxacin is prepared and serially diluted. Each dilution is then added to molten Mueller-Hinton agar, which is then poured into petri dishes and allowed to solidify. A control plate containing no antimicrobial is also prepared.

  • Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, resulting in a suspension equivalent to a 0.5 McFarland standard. This is often further diluted to yield a final inoculum of approximately 10^4^ CFU per spot on the agar surface.

  • Inoculation and Incubation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates, typically using a multipoint inoculator. The plates are allowed to dry before being inverted and incubated at 35°C for 16-20 hours.

  • MIC Determination: Following incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of more than one colony or a faint haze.

Mandatory Visualizations

Experimental Workflow for In Vitro Antibacterial Spectrum Analysis

experimental_workflow cluster_setup Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis and Interpretation start Clinical Isolate Collection isolate_id Isolate Identification and Storage start->isolate_id inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) isolate_id->inoculum_prep media_prep Prepare Culture Media (e.g., Mueller-Hinton) inoculation Inoculate Media with Bacterial Suspension media_prep->inoculation drug_prep Prepare Serial Dilutions of Alatrofloxacin drug_prep->inoculation inoculum_prep->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation mic_determination Determine Minimum Inhibitory Concentration (MIC) incubation->mic_determination data_analysis Calculate MIC50 and MIC90 mic_determination->data_analysis interpretation Interpret Results (Susceptible, Intermediate, Resistant) data_analysis->interpretation

Caption: Experimental workflow for determining the in vitro antibacterial spectrum.

Mechanism of Action of Alatrofloxacin (Trovafloxacin)

mechanism_of_action cluster_bacterial_cell Bacterial Cell alatrofloxacin Alatrofloxacin (Prodrug) trovafloxacin Trovafloxacin (Active Drug) alatrofloxacin->trovafloxacin Rapid in vivo conversion dna_gyrase DNA Gyrase (Topoisomerase II) trovafloxacin->dna_gyrase Targets topoisomerase_iv Topoisomerase IV trovafloxacin->topoisomerase_iv Targets dna_replication DNA Replication & Repair dna_gyrase->dna_replication Enables inhibition_replication Inhibition of DNA Replication dna_gyrase->inhibition_replication cell_division Chromosome Segregation topoisomerase_iv->cell_division Enables inhibition_division Inhibition of Cell Division topoisomerase_iv->inhibition_division cell_death Bacterial Cell Death inhibition_replication->cell_death inhibition_division->cell_death

Caption: Mechanism of action of alatrofloxacin (as trovafloxacin).

References

Alatrofloxacin Mesylate as a Prodrug of Trovafloxacin: A Technical Guide to Conversion and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alatrofloxacin mesylate was developed as a water-soluble prodrug of the broad-spectrum fluoroquinolone antibiotic, trovafloxacin. This design allows for intravenous administration, overcoming the poor aqueous solubility of the parent compound. Following administration, alatrofloxacin is rapidly and completely converted to active trovafloxacin in vivo through enzymatic hydrolysis of its L-alanyl-L-alanine promoiety. This guide provides a comprehensive overview of the conversion process, the resulting pharmacokinetic profile of trovafloxacin, and its antimicrobial activity. Detailed experimental protocols for key analytical and microbiological assays are provided, along with visualizations of the underlying processes to support research and development in this area.

The Prodrug Concept: Alatrofloxacin to Trovafloxacin

Alatrofloxacin (formerly CP-116,517) is the L-alanyl-L-alanyl dipeptide prodrug of trovafloxacin (formerly CP-99,219). The addition of the dipeptide moiety significantly enhances the aqueous solubility of the molecule, making it suitable for intravenous formulation as this compound.

The conversion of alatrofloxacin to trovafloxacin is a rapid, one-step enzymatic process that occurs in human plasma. Peptidases, a class of enzymes abundant in plasma, recognize and cleave the amide bonds of the L-alanyl-L-alanine group, releasing the active trovafloxacin molecule. This conversion is highly efficient, with plasma concentrations of alatrofloxacin falling below quantifiable levels within minutes after the completion of an intravenous infusion[1].

G Alatrofloxacin This compound (Water-Soluble Prodrug) Trovafloxacin Trovafloxacin (Active Drug) Alatrofloxacin->Trovafloxacin Hydrolysis Dipeptide L-Alanyl-L-Alanine (Promoety) Alatrofloxacin->Dipeptide Cleavage Plasma_Peptidases Plasma Peptidases Plasma_Peptidases->Alatrofloxacin Catalyzes

Quantitative Analysis of Conversion and Pharmacokinetics

The conversion of alatrofloxacin to trovafloxacin is so rapid that the pharmacokinetic profile essentially reflects that of intravenously administered trovafloxacin. The following tables summarize the key pharmacokinetic parameters of trovafloxacin following the administration of this compound.

Table 1: Pharmacokinetic Parameters of Trovafloxacin after Single Intravenous Infusion of Alatrofloxacin in Healthy Male Volunteers

Trovafloxacin Equivalent DoseCmax (mg/L)AUC (mg·h/L)t1/2 (h)
30 mg0.4--
100 mg1.8-10.4
200 mg2.3-12.3
300 mg4.3-10.8

Data compiled from multiple sources. Cmax represents the maximum serum concentration, AUC is the area under the concentration-time curve, and t1/2 is the elimination half-life.[2]

Table 2: Trovafloxacin Pharmacokinetic Parameters in Different Age Groups after a Single 4 mg/kg Intravenous Dose of Alatrofloxacin

ParameterInfants (3-12 months)Children (2-12 years)
Cmax (µg/mL)4.3 ± 1.44.3 ± 1.4
Clearance (mL/h/kg)151 ± 82151 ± 82
Half-life (h)9.8 ± 2.99.8 ± 2.9
Vss (L/kg)1.6 ± 0.61.6 ± 0.6

Vss represents the volume of distribution at steady state.

Antimicrobial Activity of Trovafloxacin

Trovafloxacin exhibits broad-spectrum bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV. Its activity profile includes many Gram-positive and Gram-negative aerobic and anaerobic pathogens. The following table presents the Minimum Inhibitory Concentration (MIC) values for trovafloxacin against a selection of clinically relevant bacteria.

Table 3: In Vitro Activity of Trovafloxacin Against Various Bacterial Isolates

OrganismMIC50 (mg/L)MIC90 (mg/L)
Staphylococcus aureus0.032-
Streptococcus pneumoniae0.064-
Enterococcus faecalis0.25-
Escherichia coli--
Haemophilus influenzae--
Pseudomonas aeruginosa--
Bacteroides fragilis group0.251.0

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Detailed Experimental Protocols

In Vitro Conversion of Alatrofloxacin in Human Plasma

This protocol outlines a method to study the conversion of alatrofloxacin to trovafloxacin in a controlled in vitro environment.

G Start Start Prepare_Alatrofloxacin Prepare Alatrofloxacin Stock Solution Start->Prepare_Alatrofloxacin Incubate Incubate with Human Plasma at 37°C Prepare_Alatrofloxacin->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction (e.g., Acetonitrile) Sample->Quench Analyze Analyze by HPLC Quench->Analyze End End Analyze->End

Objective: To determine the rate of conversion of alatrofloxacin to trovafloxacin in human plasma.

Materials:

  • This compound reference standard

  • Trovafloxacin reference standard

  • Pooled human plasma (with anticoagulant, e.g., heparin or EDTA)

  • Water bath or incubator set to 37°C

  • Acetonitrile (HPLC grade)

  • Microcentrifuge tubes

  • Calibrated pipettes

  • HPLC system with UV or fluorescence detector

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer compatible with plasma) at a known concentration (e.g., 1 mg/mL).

    • Prepare working solutions by diluting the stock solution to the desired starting concentration for the assay (e.g., 10 µg/mL).

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Initiate the reaction by adding a small volume of the alatrofloxacin working solution to the pre-warmed plasma to achieve the final desired concentration.

    • Incubate the mixture at 37°C.

  • Sampling and Quenching:

    • At predetermined time points (e.g., 0, 1, 2, 5, 10, 15, 30, and 60 minutes), withdraw an aliquot (e.g., 100 µL) of the incubation mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a protein-precipitating agent, such as acetonitrile (e.g., 200 µL).

  • Sample Preparation for HPLC:

    • Vortex the quenched samples to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples using a validated HPLC method capable of separating and quantifying both alatrofloxacin and trovafloxacin.

HPLC Method for Quantification of Alatrofloxacin and Trovafloxacin

Objective: To separate and quantify alatrofloxacin and trovafloxacin in plasma samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or fluorescence detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized for optimal separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

  • Detection:

    • UV Detection: At a wavelength where both compounds have significant absorbance, e.g., 275 nm.

    • Fluorescence Detection: With excitation and emission wavelengths optimized for trovafloxacin (e.g., Ex: 275 nm, Em: 405 nm), as alatrofloxacin is non-fluorescent.

  • Injection Volume: Typically 20-50 µL.

Calibration:

  • Prepare a series of calibration standards containing known concentrations of both alatrofloxacin and trovafloxacin in the same matrix as the samples (e.g., plasma treated with the quenching agent).

  • Construct a calibration curve by plotting the peak area against the concentration for each analyte.

Broth Microdilution for MIC Determination of Trovafloxacin

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS).

G Start Start Prepare_Trovafloxacin Prepare Serial Dilutions of Trovafloxacin Start->Prepare_Trovafloxacin Prepare_Inoculum Prepare Standardized Bacterial Inoculum Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Wells Prepare_Trovafloxacin->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth Inhibition Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Objective: To determine the minimum inhibitory concentration (MIC) of trovafloxacin against a specific bacterial isolate.

Materials:

  • Trovafloxacin reference powder

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate to be tested

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth for inoculum preparation

  • Incubator (35-37°C)

Procedure:

  • Preparation of Trovafloxacin Dilutions:

    • Prepare a stock solution of trovafloxacin.

    • Perform serial twofold dilutions of the trovafloxacin stock solution in CAMHB directly in the wells of the 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation:

    • Inoculate each well of the microtiter plate (containing the trovafloxacin dilutions and a growth control well with no antibiotic) with the prepared bacterial inoculum.

  • Incubation:

    • Incubate the inoculated plates at 35-37°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of trovafloxacin that completely inhibits visible growth of the organism.

Conclusion

This compound serves as an effective intravenous prodrug for trovafloxacin, undergoing rapid and complete enzymatic conversion to the active parent drug in human plasma. The resulting pharmacokinetic profile of trovafloxacin is predictable and allows for effective systemic exposure to this broad-spectrum antimicrobial agent. The provided experimental protocols offer a foundation for researchers to conduct further studies on the conversion and activity of this and similar prodrug systems. It is important to note that both alatrofloxacin and trovafloxacin were withdrawn from the market due to concerns about hepatotoxicity. However, the principles of its prodrug design and the methodologies for its evaluation remain relevant in the field of drug development.

References

Alatrofloxacin Mesylate: A Technical Guide for Investigating Fluoroquinolone Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin mesylate, the prodrug of trovafloxacin, is a potent fluoroquinolone antibiotic with a broad spectrum of activity. Its mechanism of action, like other fluoroquinolones, involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] Due to its potent activity against a wide range of pathogens, including those resistant to other antibiotics, alatrofloxacin (and its active form, trovafloxacin) serves as a critical tool for researchers investigating the mechanisms of fluoroquinolone resistance. This technical guide provides an in-depth overview of the core methodologies and data interpretation when using this compound to study fluoroquinolone resistance.

Core Mechanisms of Fluoroquinolone Resistance

Fluoroquinolone resistance in bacteria is primarily mediated by three key mechanisms:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and gyrB genes (encoding DNA gyrase) and the parC and parE genes (encoding topoisomerase IV) are the most common mechanisms of high-level resistance.[2][3][4] These mutations reduce the binding affinity of fluoroquinolones to their target enzymes.

  • Efflux Pump Overexpression: Bacteria can actively transport fluoroquinolones out of the cell through the overexpression of multidrug resistance (MDR) efflux pumps.[3][5] Common efflux pumps involved in fluoroquinolone resistance include NorA in Staphylococcus aureus and AcrAB-TolC in Escherichia coli.[3][5]

  • Plasmid-Mediated Quinolone Resistance (PMQR): The acquisition of plasmids carrying resistance genes, such as qnr genes, the aac(6')-Ib-cr gene, or genes encoding efflux pumps like QepA and OqxAB, can confer low-level resistance to fluoroquinolones.[6][7][8][9] This low-level resistance can facilitate the selection of higher-level resistance mutations.[6]

Data Presentation: Quantitative Analysis of Alatrofloxacin (Trovafloxacin) Activity

The following tables summarize the in vitro activity of trovafloxacin against various bacterial strains with defined resistance mechanisms.

Table 1: Comparative MICs (μg/mL) of Trovafloxacin and Ciprofloxacin against Streptococcus pneumoniae with Target-Site Mutations

StrainGenotypeTrovafloxacin MICCiprofloxacin MIC
Parent StrainWild-Type0.1251
First-Step MutantparC (GrlA) Ser80->Phe/Tyr0.25 - 0.54 - 8
Second-Step MutantparC (GrlA) Ser80->Phe/Tyr + gyrA Ser84->Tyr/Phe or Glu88->Lys4 - 1632 - 256

Data compiled from Gootz et al., 1996.[10]

Table 2: Comparative MICs (μg/mL) of Trovafloxacin and Other Fluoroquinolones against Staphylococcus aureus with Target-Site Mutations

GenotypeTrovafloxacin MICCiprofloxacin MICSparfloxacin MICLevofloxacin MIC
Wild-Type0.060.50.1250.25
grlA mutant0.2520.51
gyrA mutant0.5814
grlA + gyrA mutant41283232

Data compiled from Fournier et al., 1998.[6]

Table 3: Trovafloxacin MICs (μg/mL) for Bacteroides fragilis with and without gyrA Mutations

StrainGenotypeTrovafloxacin MICCiprofloxacin MIC
ATCC 25285 (Wild-Type)Wild-Type0.254
Trovafloxacin-selected 1st step mutant (Mt1)gyrA Ala118Val44
Trovafloxacin-selected 1st step mutant (Mt3)gyrA Asp81Asn22
Ciprofloxacin-selected 2nd step mutant (Mc4)gyrA Ser82Phe464
Clinical Isolate with high resistancegyrA Ser82Phe4128

Data compiled from Podglajen et al., 2000.[7][11]

Table 4: Mutant Prevention Concentrations (MPC) of Trovafloxacin and Other Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae

FluoroquinoloneMPC range (μg/mL)MPC50 (μg/mL)MPC90 (μg/mL)
Trovafloxacin0.12 - 40.51
Moxifloxacin0.12 - 20.250.5
Gatifloxacin0.25 - 80.52
Grepafloxacin0.5 - 1614
Levofloxacin1 - 3228

Data compiled from Blondeau et al., 2001.[12][13]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the MIC of trovafloxacin.

Materials:

  • Trovafloxacin powder

  • Appropriate solvent for trovafloxacin (e.g., 0.1 N NaOH, then diluted in sterile water)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Prepare Trovafloxacin Stock Solution: Prepare a stock solution of trovafloxacin at a concentration of 1280 µg/mL.

  • Prepare Serial Dilutions: In a 96-well plate, perform serial twofold dilutions of the trovafloxacin stock solution in CAMHB to achieve final concentrations ranging from 64 µg/mL to 0.06 µg/mL.

  • Prepare Bacterial Inoculum: From a fresh culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the trovafloxacin dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of trovafloxacin that completely inhibits visible bacterial growth.

Mutant Prevention Concentration (MPC) Assay

This assay determines the lowest concentration of an antibiotic that prevents the growth of any first-step resistant mutants.

Materials:

  • Trovafloxacin powder

  • Appropriate agar medium (e.g., Mueller-Hinton agar supplemented with 5% sheep blood for fastidious organisms)

  • Bacterial culture grown to a high density (≥10¹⁰ CFU/mL)

  • Spectrophotometer or other means to estimate cell density

  • Sterile petri dishes

  • Incubator

Procedure:

  • Prepare High-Density Inoculum: Grow a large volume of the test bacterium in an appropriate broth medium to a stationary phase, achieving a cell density of at least 10¹⁰ CFU/mL. Concentrate the cells by centrifugation if necessary.

  • Prepare Trovafloxacin-Containing Agar Plates: Prepare a series of agar plates containing twofold increasing concentrations of trovafloxacin, typically starting from the MIC of the wild-type strain.

  • Plate Inoculum: Spread a large number of cells (≥10¹⁰ CFU) onto each trovafloxacin-containing agar plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacterium for 48-72 hours.

  • Determine MPC: The MPC is the lowest concentration of trovafloxacin that completely prevents the growth of any bacterial colonies.[14][15][16][17]

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of trovafloxacin to inhibit the supercoiling activity of DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (GyrA and GyrB subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Trovafloxacin

  • Assay buffer (containing ATP, MgCl₂, KCl, DTT, and spermidine)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and varying concentrations of trovafloxacin.

  • Enzyme Addition: Add a defined amount of DNA gyrase to initiate the reaction. Include a positive control (no drug) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA with increasing trovafloxacin concentrations.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of trovafloxacin to inhibit the decatenation activity of topoisomerase IV.

Materials:

  • Purified bacterial topoisomerase IV (ParC and ParE subunits)

  • Kinetoplast DNA (kDNA), a network of catenated DNA minicircles

  • Trovafloxacin

  • Assay buffer (containing ATP, MgCl₂, and other necessary components)

  • Agarose gel electrophoresis system

  • DNA staining agent

  • Gel documentation system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, kDNA, and varying concentrations of trovafloxacin.

  • Enzyme Addition: Add a defined amount of topoisomerase IV to start the reaction. Include a positive control (no drug) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction with a stop buffer.

  • Agarose Gel Electrophoresis: Separate the catenated kDNA from the decatenated minicircles on an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

  • Visualization and Analysis: Stain the gel and visualize the DNA bands. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles with increasing trovafloxacin concentrations.[11][18][19][20][21]

Mandatory Visualizations

Fluoroquinolone_Resistance_Mechanisms cluster_extracellular Extracellular cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Alatrofloxacin Alatrofloxacin (Prodrug) Trovafloxacin Trovafloxacin (Active Drug) Alatrofloxacin->Trovafloxacin Conversion EffluxPump Efflux Pump (e.g., NorA, AcrAB-TolC) Trovafloxacin->EffluxPump Substrate DNA_Gyrase DNA Gyrase (gyrA, gyrB) Trovafloxacin->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV (parC, parE) Trovafloxacin->Topoisomerase_IV Inhibition EffluxPump->Alatrofloxacin Expulsion DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topoisomerase_IV->DNA Decatenation Plasmid Plasmid (PMQR) Qnr Qnr Proteins Plasmid->Qnr AAC AAC(6')-Ib-cr Plasmid->AAC QepA_OqxAB Efflux Pumps Plasmid->QepA_OqxAB Qnr->DNA_Gyrase Protection Qnr->Topoisomerase_IV Protection AAC->Trovafloxacin Inactivation QepA_OqxAB->Trovafloxacin Expulsion TargetMutation Target-Site Mutation (gyrA, parC) TargetMutation->DNA_Gyrase Alters Binding Site TargetMutation->Topoisomerase_IV Alters Binding Site EffluxOverexpression Efflux Pump Overexpression EffluxOverexpression->EffluxPump Increases Pump Synthesis PMQR Plasmid-Mediated Resistance PMQR->Plasmid

Caption: Signaling pathways of fluoroquinolone action and resistance.

Experimental_Workflow cluster_in_vitro In Vitro Susceptibility Testing cluster_mechanism Mechanism of Resistance Investigation cluster_enzyme Enzymatic Assays MIC MIC Determination TargetSequencing Target Gene Sequencing (gyrA, parC) MIC->TargetSequencing For resistant strains EffluxAssay Efflux Pump Assay (with/without inhibitors) MIC->EffluxAssay For resistant strains PlasmidAnalysis Plasmid Analysis (PMQR gene detection) MIC->PlasmidAnalysis For resistant strains MPC MPC Assay GyraseAssay DNA Gyrase Supercoiling Assay TargetSequencing->GyraseAssay TopoIVAssay Topoisomerase IV Decatenation Assay TargetSequencing->TopoIVAssay EffluxAssay->MIC Compare MICs Start Start with Bacterial Isolate Start->MIC Start->MPC

Caption: Experimental workflow for investigating fluoroquinolone resistance.

References

Pharmacokinetics and pharmacodynamics of Alatrofloxacin mesylate in preclinical animal models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Preclinical Pharmacokinetics and Pharmacodynamics of Alatrofloxacin Mesylate

Introduction

This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoronaphthyridone antibiotic.[1][2] Developed for intravenous administration, alatrofloxacin is rapidly and extensively converted in vivo to its active form, trovafloxacin.[1][3] Trovafloxacin exhibits a broad spectrum of activity against a wide range of Gram-positive, Gram-negative, and anaerobic microorganisms.[4][5] Its bactericidal action stems from the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[2][5] This guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of alatrofloxacin and its active metabolite, trovafloxacin, as demonstrated in various preclinical animal models. The drug was withdrawn from the U.S. market in 2001 due to hepatotoxicity concerns.[6][7]

Mechanism of Action & Prodrug Conversion

Alatrofloxacin is designed for intravenous administration and is quickly hydrolyzed in the bloodstream to yield the active antibiotic, trovafloxacin.[2][8] Plasma concentrations of the prodrug, alatrofloxacin, fall below quantifiable levels within 5 to 10 minutes after the completion of a one-hour infusion.[1] This rapid conversion ensures that the systemic circulation is predominantly exposed to the active trovafloxacin. The bactericidal effect is then mediated by trovafloxacin's inhibition of DNA gyrase and topoisomerase IV.[2]

G cluster_0 In Vivo Conversion Alatrofloxacin Alatrofloxacin (Intravenous Prodrug) Trovafloxacin Trovafloxacin (Active Metabolite) Alatrofloxacin->Trovafloxacin Rapid Hydrolysis (in bloodstream)

Fig. 1: Prodrug conversion of Alatrofloxacin to Trovafloxacin.

Pharmacokinetics in Preclinical Animal Models

The pharmacokinetics of trovafloxacin following the administration of its prodrug, alatrofloxacin, or trovafloxacin itself, have been characterized in several animal species.

Experimental Protocols: Pharmacokinetics

A typical pharmacokinetic study involves the following steps:

  • Animal Models : Healthy, adult male and female animals (e.g., Sprague-Dawley rats, Beagle dogs, Cynomolgus monkeys, New Zealand White rabbits) are used.[9][10]

  • Drug Administration : Alatrofloxacin is administered as a single intravenous (IV) infusion over a specific period (e.g., 1 hour), or trovafloxacin is given via IV or oral (PO) gavage.[9][10][11]

  • Sample Collection : Serial blood samples are collected from a cannulated vein (e.g., jugular vein) at predetermined time points post-dose.[10][11] Urine and feces may also be collected for excretion studies.[9][12] For tissue distribution, animals are sacrificed at various time points, and organs are harvested.[10]

  • Sample Analysis : Concentrations of alatrofloxacin and trovafloxacin in plasma, serum, urine, or tissue homogenates are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[11]

  • Data Analysis : Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd) are calculated using non-compartmental analysis.[8][10]

G cluster_workflow Pharmacokinetic Experimental Workflow Dosing Animal Dosing (IV Alatrofloxacin or IV/PO Trovafloxacin) Sampling Serial Blood/Tissue Sample Collection Dosing->Sampling Processing Sample Processing (e.g., Centrifugation) Sampling->Processing Analysis HPLC Analysis Processing->Analysis Modeling PK Parameter Calculation Analysis->Modeling

Fig. 2: Generalized workflow for a preclinical pharmacokinetic study.
Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of trovafloxacin in various preclinical models.

Table 1: Pharmacokinetics of Trovafloxacin in Rats

Route Dose (mg/kg) Cmax (µg/mL) Tmax (h) t1/2 (h) AUC (µg·h/mL) Bioavailability (%) Reference
IV - - - 0.7 - - [9][13]

| PO | 50 | 11.5 | 0.6 | 2.2 | - | 68 |[9][13] |

  • Distribution : The volume of distribution in rats after IV dosing was 0.9 L/kg.[9][13]

  • Protein Binding : Serum protein binding was high, averaging 92%.[9][13]

  • Excretion : Elimination in rats is primarily through biliary excretion.[9][13] After an oral dose, 99.8% of radioactivity was recovered in feces.[9] In bile duct-cannulated rats, 67.1% of the dose was recovered in bile.[9]

Table 2: Pharmacokinetics of Trovafloxacin in Dogs

Route Dose (mg/kg) Cmax (µg/mL) Tmax (h) t1/2 (h) AUC (µg·h/mL) Bioavailability (%) Reference
IV (Alatrofloxacin) 10 - - 1.7 - 2.4 - - [10]
IV (Trovafloxacin) 5 - - 1.8 - - [9][10]

| PO | 20 | 3.5 ± 1.5 | 2.3 ± 1.2 | 2.5 | - | 58 ± 41 |[9][10][13] |

  • Distribution : The volume of distribution was approximately 1.7 L/kg, and the drug penetrated well into tissues.[9][10][13]

  • Protein Binding : Serum protein binding averaged 75%.[9][13]

  • Excretion : Urinary recovery of the unchanged drug was less than 5%.[9][13] In non-cannulated dogs, 97.6% of an oral dose was recovered in feces.[12] In bile duct-cannulated dogs, 28.2% was recovered in bile and 45.6% in urine, suggesting that the cannulation procedure altered the drug's disposition.[12]

Table 3: Pharmacokinetics of Trovafloxacin in Monkeys (Cynomolgus)

Route Dose (mg/kg) Cmax (µg/mL) Tmax (h) t1/2 (h) AUC (µg·h/mL) Bioavailability (%) Reference
IV 20 - - 7.0 47.1 ± 7.2 - [9][10]

| PO | 20 | 5.2 | 2.3 | 7.5 | 54.3 ± 23.1 | 85 (or 115%) |[9][10][13] |

Note: One study reported 85% bioavailability, while another reported 115%, indicating complete absorption.[9][10]

  • Distribution : The volume of distribution after IV dosing was large at 4.3 L/kg.[9][10][13]

  • Protein Binding : Serum protein binding was the lowest among these species, averaging 66%.[9][13]

  • Excretion : Similar to dogs, urinary recovery of unchanged trovafloxacin was less than 5%.[9][13]

Table 4: Pharmacokinetics of Trovafloxacin in Rabbits (New Zealand White)

Route Dose (mg/kg) Cmax (µg/mL) Tmax (h) t1/2 (h) AUC (µg·h/mL) Bioavailability (%) Reference
IV 40 - - 1.7 29.5 ± 15.4 - [10]

| PO | 200 | 4.6 ± 0.3 | 1.2 ± 0.8 | 2.6 | 24.1 ± 8.4 | 16 |[10] |

  • Note : The longer half-life after oral administration was attributed to prolonged absorption due to trovafloxacin's low aqueous solubility.[10]

Pharmacodynamics in Preclinical Animal Models

The in vivo efficacy of alatrofloxacin/trovafloxacin has been evaluated in various infection models, demonstrating its potent bactericidal activity.

Experimental Protocols: Pharmacodynamics

Efficacy studies typically follow this methodology:

  • Infection Model : Animals are infected with a specific pathogen to induce a disease state. For example, guinea pigs are infected with Legionella pneumophila to create a pneumonia model, or rats are subjected to intra-abdominal inoculation with Escherichia coli and Bacteroides fragilis to induce sepsis and abscess formation.[4][14]

  • Treatment Regimen : A set time after infection, treatment is initiated. Alatrofloxacin is administered (e.g., intraperitoneally or intravenously) at a specific dose and frequency for a defined duration (e.g., 5 mg/kg once daily for 7 days).[14]

  • Efficacy Endpoints : The effectiveness of the treatment is assessed by monitoring survival rates, measuring the bacterial load in target tissues (e.g., lungs, abscesses), and observing the clearance of infection-induced lesions.[4][14]

  • Drug Concentration Measurement : In some studies, drug concentrations in tissues, such as intra-abdominal abscesses, are measured to correlate exposure with efficacy.[4]

G cluster_workflow Pharmacodynamic (In Vivo Efficacy) Workflow Infection Induce Infection in Animal Model Treatment Initiate Treatment (Alatrofloxacin Admin.) Infection->Treatment Endpoints Assess Efficacy Endpoints Treatment->Endpoints Survival Monitor Survival Rate Endpoints->Survival BacterialLoad Determine Bacterial Load in Tissues Endpoints->BacterialLoad Lesions Observe Lesion Clearance Endpoints->Lesions

Fig. 3: Generalized workflow for a preclinical pharmacodynamic study.
Pharmacodynamic Efficacy

  • Legionellosis Model (Guinea Pigs) : In a Legionella pneumophila pneumonia model, trovafloxacin (administered as alatrofloxacin intraperitoneally at 5 mg/kg once daily for 7 days) resulted in a 100% survival rate.[14] It effectively cleared bacteria and lesions from the lungs by day 6 post-inoculation, and the lungs remained free of bacteria at day 28.[14] Trovafloxacin was superior to orally administered erythromycin (with or without rifampicin).[14]

  • Surgical Infection Models (Rats and Mice) : Trovafloxacin demonstrated significant efficacy in models of intra-abdominal sepsis.[4]

    • It protected mice from lethal infections caused by Gram-positive or Gram-negative organisms, including when co-inoculated with B. fragilis.[4]

    • In rat models of intra-abdominal sepsis (induced by E. coli and B. fragilis), trovafloxacin protected against lethal infection, reduced the formation of abscesses, and inhibited bacterial growth.[4]

    • Notably, trovafloxacin concentrations were found to be greater in intra-abdominal abscesses than in serum, highlighting its excellent tissue penetration.[4]

Conclusion

In preclinical animal models, this compound is a rapidly converted prodrug that delivers therapeutically effective concentrations of trovafloxacin. Pharmacokinetic studies in rats, dogs, monkeys, and rabbits reveal that trovafloxacin is characterized by good oral bioavailability (except in rabbits), significant protein binding, and a large volume of distribution, indicating extensive tissue penetration.[9][10] The primary route of elimination is non-renal, mainly through biliary excretion.[9][12] Pharmacodynamic studies confirm the potent in vivo efficacy of alatrofloxacin/trovafloxacin in treating serious bacterial infections, such as those caused by L. pneumophila and mixed aerobic/anaerobic pathogens found in surgical infections.[4][14] This preclinical data underscores the potent antibacterial profile of the compound, which was crucial for its initial development.

References

Alatrofloxacin Mesylate: A Technical Guide to its Impact on Bacterial DNA Replication and Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin mesylate is a synthetic fluoroquinolone antibiotic. It is the L-alanyl-L-alanyl prodrug of trovafloxacin, which is its active form.[1] As a member of the fluoroquinolone class, alatrofloxacin targets fundamental bacterial processes of DNA replication and repair, leading to potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound disrupts these vital cellular functions, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Although trovafloxacin and alatrofloxacin were withdrawn from the U.S. market due to hepatotoxicity, the study of their mechanism remains relevant for the development of new fluoroquinolones.[4]

Mechanism of Action: Inhibition of Bacterial DNA Replication

The primary antibacterial action of trovafloxacin, the active metabolite of alatrofloxacin, stems from its inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[5]

Targeting DNA Gyrase and Topoisomerase IV

DNA gyrase, a heterotetramer composed of two GyrA and two GyrB subunits, is the primary target of fluoroquinolones in most Gram-negative bacteria.[5] It introduces negative supercoils into the bacterial DNA, a process essential for the initiation of replication.[5] Topoisomerase IV, also a heterotetramer (ParC and ParE subunits), is the main target in many Gram-positive bacteria and is responsible for decatenating (unlinking) daughter chromosomes following replication.[5]

Trovafloxacin binds to the enzyme-DNA complex, stabilizing a state where the DNA is cleaved. This ternary complex of drug, enzyme, and DNA obstructs the movement of the replication fork, leading to a rapid halt in DNA synthesis and ultimately, cell death.[2]

Quantitative Analysis of Enzyme Inhibition

The potency of trovafloxacin against its target enzymes has been quantified through various in vitro assays. The 50% inhibitory concentration (IC50) is a key metric for this assessment.

EnzymeOrganismIC50 (µg/mL)Reference
DNA Gyrase Enterococcus faecalisNot explicitly provided, but noted to be less inhibited than Topoisomerase IV by trovafloxacin.[6]
Topoisomerase IV Enterococcus faecalisNot explicitly provided, but identified as the primary target for trovafloxacin.[6]
Topoisomerase IV Staphylococcus aureusTrovafloxacin was at least five times more potent than ciprofloxacin, sparfloxacin, levofloxacin, or pefloxacin in stimulating topoisomerase IV-mediated DNA cleavage.[7][8]
Minimum Inhibitory Concentrations (MICs)

The in vitro activity of trovafloxacin against various bacterial isolates is summarized by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (with gyrA and/or grlA mutations)2914[7][9]
Streptococcus pneumoniae55-0.125[10]
Methicillin-Resistant Staphylococcus aureus (MRSA)-MIC for MRSA MRGR3 was 0.03 µg/mL-[1]

Impact on Bacterial DNA Repair: Induction of the SOS Response

The DNA double-strand breaks generated by the action of alatrofloxacin on DNA gyrase and topoisomerase IV are a potent trigger for the bacterial SOS response, a complex network of genes involved in DNA repair and damage tolerance.[11][12]

The SOS Signaling Pathway

The SOS response is regulated by two key proteins: LexA, a repressor protein, and RecA, an inducer protein. In the absence of DNA damage, LexA dimers bind to "SOS boxes" in the promoter regions of SOS genes, preventing their transcription.[11][13] When DNA damage occurs, single-stranded DNA (ssDNA) accumulates, which activates RecA. The activated RecA protein facilitates the autocatalytic cleavage of LexA, leading to the derepression of the SOS genes.[11][13] This allows for the expression of a variety of proteins involved in DNA repair, including error-prone DNA polymerases.[11][13]

SOS_Pathway cluster_drug_action Drug Action cluster_sos_response SOS Response Alatrofloxacin Alatrofloxacin (Trovafloxacin) Topoisomerases DNA Gyrase & Topoisomerase IV Alatrofloxacin->Topoisomerases DSB Double-Strand Breaks (DSBs) Topoisomerases->DSB Inhibition of re-ligation ssDNA Single-Stranded DNA (ssDNA) DSB->ssDNA Generation of RecA_active RecA* ssDNA->RecA_active Activates RecA_inactive RecA (inactive) LexA LexA Repressor RecA_active->LexA Induces autocleavage SOS_genes SOS Genes LexA->SOS_genes Represses Repair_proteins DNA Repair Proteins (e.g., Pol II, IV, V) SOS_genes->Repair_proteins Expression Repair_proteins->DSB Repair

Figure 1: SOS response pathway induced by alatrofloxacin.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of fluoroquinolones like alatrofloxacin on bacterial DNA replication enzymes.

DNA Gyrase Supercoiling Assay

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA and the inhibition of this activity by a test compound.

Materials:

  • Relaxed pBR322 DNA

  • E. coli DNA gyrase

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.6, 125 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP)

  • Test compound (Alatrofloxacin/Trovafloxacin) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide or other DNA stain

  • Chloroform/isoamyl alcohol (24:1)

Procedure:

  • Prepare reaction mixtures on ice. For a 30 µL reaction, combine: 6 µL of 5X Assay Buffer, 0.5 µL of relaxed pBR322 DNA (e.g., 1 µg/µL), the desired volume of test compound solution, and nuclease-free water to a volume of 27 µL.

  • Add 3 µL of diluted DNA gyrase to each reaction tube. Include a no-enzyme control and a no-drug control.

  • Incubate the reactions at 37°C for 30-60 minutes.

  • Stop the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of 2X Stop Solution/Loading Dye.

  • Vortex briefly and centrifuge to separate the phases.

  • Load 20 µL of the aqueous (upper) phase onto a 1% agarose gel.

  • Perform electrophoresis in 1X TAE buffer until the supercoiled and relaxed DNA forms are well separated.

  • Stain the gel with ethidium bromide, destain, and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the no-drug control.

Supercoiling_Workflow A 1. Prepare Reaction Mix (Buffer, Relaxed DNA, Drug) B 2. Add DNA Gyrase A->B C 3. Incubate at 37°C B->C D 4. Stop Reaction (SDS/EDTA, Chloroform) C->D E 5. Agarose Gel Electrophoresis D->E F 6. Visualize DNA (Staining & UV) E->F G 7. Analyze Results (Inhibition of Supercoiling) F->G

Figure 2: Experimental workflow for DNA gyrase supercoiling assay.

Topoisomerase IV Decatenation Assay

This assay assesses the ability of topoisomerase IV to separate catenated (interlinked) DNA networks, typically kinetoplast DNA (kDNA), into individual minicircles, and the inhibition of this process.

Materials:

  • Kinetoplast DNA (kDNA)

  • E. coli or S. aureus Topoisomerase IV

  • 5X Assay Buffer (e.g., 200 mM HEPES-KOH pH 7.6, 500 mM Potassium Glutamate, 50 mM Mg(OAc)2, 50 mM DTT, 10 mM ATP)

  • Test compound (Alatrofloxacin/Trovafloxacin)

  • Stop Solution/Loading Dye

  • Agarose, TAE buffer, and DNA stain

  • Chloroform/isoamyl alcohol (24:1)

Procedure:

  • On ice, prepare reaction mixtures. For a 30 µL reaction, combine: 6 µL of 5X Assay Buffer, 2 µL of kDNA (e.g., 100 ng/µL), the test compound, and nuclease-free water to a volume of 27 µL.

  • Add 3 µL of diluted topoisomerase IV to initiate the reaction. Include appropriate controls.

  • Incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 30 µL of chloroform/isoamyl alcohol (24:1) and 30 µL of 2X Stop Solution/Loading Dye.

  • Vortex and centrifuge.

  • Load the aqueous phase onto a 1% agarose gel.

  • Run electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

  • Stain and visualize the gel. Inhibition is indicated by a reduction in the amount of decatenated minicircles.

In Vitro DNA Cleavage Assay

This assay measures the ability of fluoroquinolones to stabilize the covalent complex between the topoisomerase and DNA, resulting in DNA cleavage upon denaturation of the enzyme.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • DNA gyrase or topoisomerase IV

  • Reaction Buffer

  • Test compound (Alatrofloxacin/Trovafloxacin)

  • SDS (Sodium Dodecyl Sulfate)

  • Proteinase K

  • Agarose, TAE buffer, and DNA stain

Procedure:

  • Set up reaction mixtures on ice containing reaction buffer, supercoiled plasmid DNA, and the test compound.

  • Add the topoisomerase enzyme and incubate at 37°C for 30-60 minutes to allow complex formation.

  • Stop the reaction and denature the enzyme by adding SDS to a final concentration of 1%.

  • Add proteinase K and incubate further to digest the protein.

  • Analyze the DNA products by agarose gel electrophoresis.

  • Stain and visualize the gel. The presence of linearized plasmid DNA indicates drug-induced cleavage.

Logical Relationship of Alatrofloxacin's Mechanism of Action

The antibacterial effect of alatrofloxacin is a cascade of events beginning with its conversion to the active form, trovafloxacin, and culminating in bacterial cell death. The following diagram illustrates the logical progression of this mechanism.

Mechanism_Logic A Alatrofloxacin Administration (Prodrug) B Conversion to Trovafloxacin (Active Drug) A->B C Inhibition of DNA Gyrase and Topoisomerase IV B->C D Formation of Ternary Drug-Enzyme-DNA Complex C->D E Generation of Double-Strand DNA Breaks D->E F Inhibition of DNA Replication D->F G Induction of SOS Response E->G H Bacterial Cell Death F->H G->H Ineffective Repair Leads to Death

Figure 3: Logical flow of alatrofloxacin's mechanism of action.

Conclusion

This compound, through its active form trovafloxacin, exerts a potent bactericidal effect by targeting the essential bacterial enzymes DNA gyrase and topoisomerase IV. This leads to the inhibition of DNA replication and the formation of double-strand DNA breaks, which subsequently trigger the SOS DNA repair pathway. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and professionals in the field of antibiotic drug development. Understanding these intricate mechanisms is crucial for the rational design of new and more effective fluoroquinolone antibiotics that can combat the growing threat of bacterial resistance.

References

Alatrofloxacin Mesylate: A Technical Guide to its Potential for Off-Target Effects in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Alatrofloxacin, a prodrug of the fluoroquinolone antibiotic trovafloxacin, was withdrawn from the market due to severe, idiosyncratic hepatotoxicity. This technical guide provides an in-depth analysis of the potential off-target effects of alatrofloxacin mesylate observed in cellular models. While its on-target mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, preclinical and investigational studies have revealed interactions with multiple mammalian cellular components and pathways. This document summarizes key findings, presents available quantitative data, details relevant experimental protocols, and visualizes the implicated cellular mechanisms to serve as a comprehensive resource for researchers in drug development and toxicology. The primary off-target effects discussed include immunomodulation, mitochondrial dysfunction, and potential interactions with mammalian topoisomerases and collagen synthesis.

Introduction

Alatrofloxacin is a mesylate salt and a prodrug that is rapidly converted to trovafloxacin in the body. Trovafloxacin belongs to the fluoroquinolone class of antibiotics, known for their broad-spectrum antibacterial activity. The primary mechanism of action of fluoroquinolones is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication, transcription, and repair.[1] Despite its efficacy, the clinical use of trovafloxacin was severely restricted and ultimately discontinued due to a significant risk of severe, unpredictable liver injury.[2] This has prompted further investigation into the off-target effects of the compound in mammalian cells to understand the underlying mechanisms of its toxicity. This guide focuses on the cellular-level off-target effects of alatrofloxacin and its active form, trovafloxacin.

Off-Target Effects in Cellular Models

Immunomodulatory and Pro-inflammatory Effects

Studies utilizing the human monocytic cell line THP-1 have demonstrated that alatrofloxacin and trovafloxacin can modulate immune responses.

Key Findings:

  • Cytokine Release: In a study on human THP-1 monocytes, alatrofloxacin was shown to possess immunosuppressive activity. Within the first hour of phagocytosis of bacteria, the drug triggered a lytic mechanism involving the release of cyclic AMP (c-AMP), tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), IL-6, and nitric oxide. However, this effect was transient, with these inflammatory processes returning to normal or below-normal levels between 2 and 4 hours.[3]

  • Suppression of Cytokine Synthesis: Trovafloxacin, at clinically achievable concentrations (1, 5, and 10 µg/mL), suppressed the in vitro synthesis of several cytokines, including IL-1α, IL-1β, IL-6, IL-10, granulocyte-macrophage colony-stimulating factor (GM-CSF), and TNF-α in lipopolysaccharide (LPS)-stimulated human monocytes.[4][5] This effect was not due to cytotoxicity at the tested concentrations.[5]

  • Macrophage Polarization: Trovafloxacin has been shown to drive pro-inflammatory M1-like macrophage polarization, which contributes to its hepatotoxicity.[6]

Quantitative Data Summary:

Cell LineTreatmentEffectConcentration(s)Reference(s)
Human THP-1 MonocytesAlatrofloxacinTransient increase in TNF-α, IL-1, IL-6, NO, and c-AMPNot specified in abstract[3]
Human MonocytesTrovafloxacinSuppression of IL-1α, IL-1β, IL-6, IL-10, GM-CSF, and TNF-α synthesis1, 5, 10 µg/mL[4][5]

Experimental Protocol: Assessment of Cytokine Release in THP-1 Cells

This protocol is a generalized procedure based on common methods for studying cytokine release in LPS-stimulated THP-1 cells.

  • Cell Culture and Differentiation:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 96-well plates at a density of 1 x 10^6 cells/mL and treat with phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50-100 ng/mL for 48 hours.

    • After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours before treatment.

  • Treatment and Stimulation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO) and dilute to final concentrations in the cell culture medium.

    • Pre-treat the differentiated THP-1 cells with various concentrations of alatrofloxacin for a specified period (e.g., 1 hour).

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS) at a final concentration of 1 µg/mL, for a designated time (e.g., 4, 8, or 24 hours). Include appropriate vehicle controls.

  • Cytokine Measurement:

    • After the incubation period, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Measure the concentrations of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis:

    • Construct dose-response curves for the effect of alatrofloxacin on the production of each cytokine.

    • If applicable, calculate the IC50 value, which is the concentration of the drug that causes 50% inhibition of cytokine production.

Signaling Pathway and Experimental Workflow:

immunomodulation_workflow cluster_workflow Experimental Workflow: Cytokine Release Assay cluster_pathway Signaling Pathway THP-1 Monocytes THP-1 Monocytes Differentiate with PMA Differentiate with PMA THP-1 Monocytes->Differentiate with PMA Treat with Alatrofloxacin Treat with Alatrofloxacin Differentiate with PMA->Treat with Alatrofloxacin Stimulate with LPS Stimulate with LPS Treat with Alatrofloxacin->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Measure Cytokines (ELISA) Measure Cytokines (ELISA) Collect Supernatant->Measure Cytokines (ELISA) LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NFkB TLR4->NFkB Cytokines Cytokines NFkB->Cytokines Alatrofloxacin Alatrofloxacin Alatrofloxacin->NFkB Inhibition

Workflow for assessing alatrofloxacin's effect on cytokine release.
Mitochondrial Toxicity and Oxidative Stress

A significant body of evidence points to mitochondrial dysfunction as a key contributor to the hepatotoxicity of trovafloxacin.

Key Findings:

  • Mitochondrial Peroxynitrite Stress: Trovafloxacin has been shown to enhance hepatic mitochondrial peroxynitrite stress in a mouse model with underlying mitochondrial dysfunction. This was associated with an increased production of mitochondrial nitric oxide (NO) and mitochondrial Ca2+.[7]

  • Reactive Oxygen Species (ROS) Formation: In a 3D human microphysiological liver model, trovafloxacin treatment led to the accumulation of mitochondrial ROS and depletion of hepatic glutathione.[2]

  • Gene Expression Changes: Microarray analysis of human hepatocytes and HepG2 cells treated with trovafloxacin revealed changes in the expression of genes involved in mitochondrial function.[8]

Quantitative Data Summary:

Experimental Protocol: Assessment of Mitochondrial Nitric Oxide Production

This protocol outlines a general method for measuring mitochondrial NO production using the fluorescent probe DAF-FM diacetate (a more sensitive analog of DAF-2).

  • Cell Culture:

    • Culture hepatocytes (e.g., HepG2 or primary human hepatocytes) in appropriate medium and conditions.

  • Cell Loading with Fluorescent Probe:

    • Prepare a stock solution of 4-amino-5-methylamino-2',7'-difluorofluorescein (DAF-FM) diacetate in high-quality anhydrous DMSO.

    • Dilute the stock solution into a suitable buffer to a final working concentration (typically 1-10 µM).

    • Incubate the cells with the DAF-FM diacetate solution for 20-60 minutes at 37°C, protected from light.

  • Treatment:

    • Wash the cells to remove excess probe and replace with fresh medium.

    • Allow the cells to incubate for an additional 15-30 minutes to permit complete de-esterification of the intracellular probe.

    • Treat the cells with various concentrations of this compound.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer with excitation at ~495 nm and emission at ~515 nm.

    • The increase in fluorescence intensity corresponds to the level of nitric oxide production.

Signaling Pathway and Experimental Workflow:

mitochondrial_toxicity_workflow cluster_workflow Experimental Workflow: Mitochondrial NO Assay cluster_pathway Proposed Mechanism Hepatocytes Hepatocytes Load with DAF-FM Load with DAF-FM Hepatocytes->Load with DAF-FM Treat with Alatrofloxacin Treat with Alatrofloxacin Load with DAF-FM->Treat with Alatrofloxacin Measure Fluorescence Measure Fluorescence Treat with Alatrofloxacin->Measure Fluorescence Alatrofloxacin Alatrofloxacin Mitochondria Mitochondria Alatrofloxacin->Mitochondria mtNOS Mitochondrial NOS Mitochondria->mtNOS Activation Superoxide Superoxide (O2-) Mitochondria->Superoxide NO Nitric Oxide mtNOS->NO Peroxynitrite Peroxynitrite NO->Peroxynitrite Superoxide->Peroxynitrite

Workflow for assessing mitochondrial nitric oxide production.
Inhibition of Mammalian Topoisomerases

While the primary targets of fluoroquinolones are bacterial topoisomerases, their potential to interact with mammalian topoisomerases has been a subject of investigation, particularly in relation to certain adverse effects.

Key Findings:

  • Inhibition of DNA Relaxation: Studies on other fluoroquinolones, such as ciprofloxacin and gemifloxacin, have shown that at high concentrations (in the range of 200-300 µM), they can inhibit the DNA relaxation activity of human topoisomerase IIα and IIβ.[9] However, these concentrations are significantly higher than those typically achieved in patients.[10]

  • Lack of DNA Cleavage Poisoning: Unlike some anticancer drugs that target topoisomerases, the fluoroquinolones studied did not significantly increase DNA cleavage mediated by human topoisomerase II, suggesting they do not act as "poisons" for the human enzymes in the same manner.[9]

Quantitative Data Summary:

FluoroquinoloneTargetEffectConcentration(s)Reference(s)
CiprofloxacinHuman Topoisomerase IIα/IIβInhibition of DNA relaxation~200-300 µM[9]
GemifloxacinHuman Topoisomerase IIα/IIβInhibition of DNA relaxation~200-300 µM[9]

Experimental Protocol: Human Topoisomerase II DNA Relaxation Assay

This is a generalized protocol for an in vitro assay to assess the inhibition of human topoisomerase II.

  • Reaction Setup:

    • Prepare a reaction mixture containing purified human topoisomerase IIα or IIβ enzyme, supercoiled plasmid DNA (e.g., pBR322), and an ATP-containing reaction buffer (typically including Tris-HCl, KCl, MgCl2, and DTT).

    • Add varying concentrations of this compound or a vehicle control to the reaction mixtures.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the topoisomerase enzyme.

    • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes) to allow for DNA relaxation.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

    • Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

    • Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Data Interpretation:

    • Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA substrate.

Logical Relationship Diagram:

topoisomerase_interaction Alatrofloxacin Alatrofloxacin High Concentrations High Concentrations Alatrofloxacin->High Concentrations Human Topoisomerase II Human Topoisomerase II High Concentrations->Human Topoisomerase II Interaction Inhibition of DNA Relaxation Inhibition of DNA Relaxation Human Topoisomerase II->Inhibition of DNA Relaxation Potential for Cellular Dysfunction Potential for Cellular Dysfunction Inhibition of DNA Relaxation->Potential for Cellular Dysfunction

Logical relationship of alatrofloxacin and topoisomerase II.
Effects on Collagen Synthesis

Tendonitis and tendon rupture are known, albeit rare, side effects of fluoroquinolone therapy, suggesting a potential impact on collagen metabolism.

Key Findings:

  • Inhibition of Dioxygenases: Some fluoroquinolones have been shown to be iron chelators, which can lead to the inhibition of α-ketoglutarate-dependent dioxygenases. These enzymes, including collagen prolyl 4-hydroxylases, are crucial for collagen maturation.

  • Reduced Collagen Production: Studies on other fluoroquinolones, such as ciprofloxacin, have demonstrated a negative effect on collagen type I formation in human fibroblasts at high concentrations.[11]

Quantitative Data Summary:

Specific IC50 values for the inhibition of collagen synthesis by alatrofloxacin in cellular models are not well-documented in publicly available literature.

Experimental Protocol: Sirius Red Collagen Assay

This protocol provides a general method for quantifying total collagen production by fibroblasts in culture.

  • Cell Culture and Treatment:

    • Culture human fibroblasts in a suitable medium.

    • Treat the cells with various concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

  • Collagen Staining:

    • After treatment, fix the cells with a suitable fixative (e.g., Kahle's fixative).

    • Stain the fixed cells with a Picro-Sirius Red solution for 1 hour. This solution specifically binds to collagen fibers.

  • Washing and Elution:

    • Wash the stained cells with acidified water to remove unbound dye.

    • Elute the bound dye from the collagen by adding a basic solution (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer the eluate to a 96-well plate.

    • Measure the absorbance of the eluate at a wavelength of 540-570 nm using a microplate reader.

    • The absorbance is directly proportional to the amount of collagen in the sample. A standard curve using known concentrations of collagen should be prepared to quantify the results.

Experimental Workflow Diagram:

collagen_assay_workflow Experimental Workflow: Sirius Red Collagen Assay Fibroblasts Fibroblasts Treat with Alatrofloxacin Treat with Alatrofloxacin Fibroblasts->Treat with Alatrofloxacin Fix Cells Fix Cells Treat with Alatrofloxacin->Fix Cells Stain with Sirius Red Stain with Sirius Red Fix Cells->Stain with Sirius Red Elute Bound Dye Elute Bound Dye Stain with Sirius Red->Elute Bound Dye Measure Absorbance Measure Absorbance Elute Bound Dye->Measure Absorbance

Workflow for quantifying collagen production.

Discussion and Future Directions

The available evidence from cellular models strongly suggests that this compound and its active metabolite, trovafloxacin, have the potential for significant off-target effects. The most concerning of these is the cascade of events leading to hepatotoxicity, which appears to involve a complex interplay of immunomodulation and mitochondrial dysfunction. While the immunomodulatory effects show a biphasic response, the sustained mitochondrial stress, particularly in susceptible individuals, is a plausible mechanism for the observed liver injury.

The inhibition of mammalian topoisomerases and collagen synthesis by fluoroquinolones represents a class effect that may contribute to other, less severe, adverse events. However, for alatrofloxacin specifically, these effects are less well-characterized than its profound impact on liver cells.

Future research should focus on several key areas:

  • Quantitative Dose-Response Studies: There is a critical need for detailed in vitro studies to determine the precise concentrations at which alatrofloxacin and trovafloxacin induce their off-target effects, including the generation of IC50 values for cytotoxicity, cytokine modulation, and mitochondrial dysfunction in relevant human cell lines.

  • Mechanism of Idiosyncratic Toxicity: Further investigation using advanced cellular models, such as co-cultures of hepatocytes and immune cells or organ-on-a-chip systems, is warranted to better understand the idiosyncratic nature of trovafloxacin-induced liver injury.

  • Role of Metabolism: The role of specific reactive metabolites of trovafloxacin in mediating its off-target effects needs to be more thoroughly elucidated.

Conclusion

This technical guide has synthesized the current understanding of the potential off-target effects of this compound in cellular models. The data clearly indicate that beyond its intended antibacterial action, alatrofloxacin/trovafloxacin interacts with key mammalian cellular pathways, leading to immunomodulation and mitochondrial toxicity, which are likely contributors to its observed hepatotoxicity. While some effects on topoisomerases and collagen synthesis may be class-wide for fluoroquinolones, the severe liver injury associated with trovafloxacin underscores the importance of comprehensive off-target profiling in drug development. The provided experimental frameworks and visualizations offer a foundation for further research into the complex toxicological profile of this compound.

References

Investigating the Immunomodulatory Properties of Alatrofloxacin Mesylate In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alatrofloxacin, the L-alanyl-L-alanine prodrug of the fluoroquinolone antibiotic trovafloxacin, has demonstrated significant immunomodulatory properties in vitro beyond its primary antibacterial activity. This technical guide provides an in-depth overview of the current understanding of these effects, with a focus on its impact on cytokine production by monocytes and macrophages. Experimental evidence points towards a complex, concentration- and time-dependent modulation of inflammatory responses, primarily characterized by an initial pro-inflammatory surge followed by a potent anti-inflammatory phase. This is largely attributed to the regulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in this area.

Introduction

Fluoroquinolone antibiotics are known to possess immunomodulatory capabilities that can influence the host's immune response to infection and inflammation.[1] Alatrofloxacin mesylate, which is rapidly converted to its active form, trovafloxacin, in vivo, has been the subject of investigations into these off-target effects.[2][3] Understanding the intricate ways in which this compound interacts with immune cells is crucial for optimizing its therapeutic use and exploring potential new applications in inflammatory and autoimmune disorders. This guide focuses on the in vitro effects of this compound on key aspects of the immune response, including cytokine secretion and the signaling cascades that govern these processes.

Modulation of Cytokine Production

The immunomodulatory activity of Alatrofloxacin is prominently observed through its influence on the production of cytokines by monocytes and macrophages, key orchestrators of the inflammatory response.

Biphasic Effect on THP-1 Monocytes

In vitro studies using the human monocytic cell line THP-1 have revealed a biphasic effect of Alatrofloxacin on cytokine release following phagocytosis of bacteria.[4][5] Initially, within the first hour of exposure, Alatrofloxacin appears to activate a lytic mechanism, leading to an increase in the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6).[4][5] This initial pro-inflammatory response is also accompanied by the release of cyclic AMP (c-AMP) and nitric oxide.[4][5] However, this effect is transient. Between 2 and 4 hours post-exposure, the inflammatory processes are reversed, with the levels of these cytokines returning to normal or below baseline, indicating a subsequent and potent anti-inflammatory effect.[4][5]

Suppression of Cytokines in Human Monocytes by Trovafloxacin

Research on trovafloxacin, the active metabolite of alatrofloxacin, has provided more detailed quantitative insights into its suppressive effects on cytokine production by human monocytes.[3][6][7] In studies using lipopolysaccharide (LPS) or heat-killed Staphylococcus aureus (Pansorbin) to stimulate monocytes, trovafloxacin demonstrated a concentration-dependent suppression of a broad range of pro-inflammatory and immunomodulatory cytokines.[3][6]

Data Presentation: Trovafloxacin-Mediated Inhibition of Cytokine Production in LPS-Stimulated Human Monocytes

CytokineTrovafloxacin Concentration (µg/mL)Mean Percentage Inhibition (%)P-value
IL-1α 142.40.039
577.50.001
1092.70.001
IL-1β 122.50.302
582.50.106
1094.70.010
IL-6 115.30.452
592.70.010
10100.00.008
IL-10 123.70.571
587.00.116
10100.00.087
GM-CSF 118.90.527
597.60.038
10100.00.036
TNF-α 131.80.132
582.10.002
1093.10.006

Data extracted from Khan et al., 1998.[6]

Data Presentation: Trovafloxacin-Mediated Inhibition of Cytokine Production in Pansorbin-Stimulated Human Monocytes

CytokineTrovafloxacin Concentration (µg/mL)Mean Percentage Inhibition (%)P-value
IL-1α 113.20.621
556.30.107
1085.50.052
IL-1β 10.090.968
54.00.456
1043.90.051
IL-6 17.80.001
514.20.007
1051.60.009
IL-10 139.00.423
546.50.331
1082.50.108
GM-CSF 1-31.80.518
54.10.748
1034.70.100
TNF-α 10.840.859
55.470.424
1010.10.204

Data extracted from Khan et al., 1998.[6]

Effects on Lymphocyte Proliferation

The effect of Alatrofloxacin and its active metabolite, trovafloxacin, on lymphocyte proliferation is not well-documented in the currently available scientific literature. While some studies have investigated the impact of other fluoroquinolones, such as ciprofloxacin, on lymphocyte proliferation, the results have been conflicting. Some studies report an inhibition of mitogen-stimulated lymphocyte proliferation, while others suggest no significant effect or even an enhancement of proliferation and Interleukin-2 (IL-2) production.[4][8] This discrepancy highlights the need for direct experimental investigation into the effects of this compound on lymphocyte proliferation to fully characterize its immunomodulatory profile.

Underlying Signaling Pathways

The immunomodulatory effects of Alatrofloxacin and other fluoroquinolones are mediated through their influence on critical intracellular signaling pathways that regulate gene expression of inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, and its modulation is a key mechanism for the anti-inflammatory effects of many compounds.[1] Fluoroquinolones, in general, have been shown to inhibit the activation of NF-κB.[2] This inhibition is thought to occur, at least in part, through the modulation of upstream signaling components. For instance, some fluoroquinolones have been shown to interfere with the binding of LPS to Toll-like receptor 4 (TLR4), a critical initiating step in the NF-κB activation cascade in response to bacterial endotoxins.[2]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation NFkB_IkB->NFkB Release DNA DNA NFkB_n->DNA Cytokines Pro-inflammatory Cytokine Genes DNA->Cytokines Transcription Alatrofloxacin Alatrofloxacin (Trovafloxacin) Alatrofloxacin->TLR4 Inhibition MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK_ERK MEK1/2 MAPKKK->MAPKK_ERK MAPKK_JNK MKK4/7 MAPKKK->MAPKK_JNK ERK ERK1/2 MAPKK_ERK->ERK AP1 AP-1 ERK->AP1 JNK JNK MAPKK_JNK->JNK JNK->AP1 AP1_n AP-1 (Active) AP1->AP1_n Translocation DNA DNA AP1_n->DNA Cytokines Cytokine Genes (e.g., TNF-α) DNA->Cytokines Transcription Alatrofloxacin Alatrofloxacin (Trovafloxacin) Alatrofloxacin->MAPKK_ERK Modulation Alatrofloxacin->MAPKK_JNK Modulation Cytokine_Assay_Workflow cluster_workflow Experimental Workflow: Cytokine Production Assay start Start: Monocyte/THP-1 Culture seed Seed cells in multi-well plates start->seed stimulate Stimulate with LPS or Pansorbin seed->stimulate treat Treat with Alatrofloxacin at various concentrations stimulate->treat incubate Incubate for specified time treat->incubate collect Collect supernatant incubate->collect quantify Quantify cytokines (ELISA/Multiplex) collect->quantify end_node End: Analyze Data quantify->end_node

References

Alatrofloxacin Mesylate: A Post-Market Withdrawal Perspective on its Basic Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Alatrofloxacin mesylate, a prodrug of the fluoroquinolone antibiotic trovafloxacin, was voluntarily withdrawn from the market due to concerns of severe hepatotoxicity. Despite its clinical discontinuation, the unique biological activities of alatrofloxacin and its active metabolite, trovafloxacin, continue to offer valuable insights for basic scientific research. This technical guide explores the post-market applications of this compound in fundamental research, focusing on its established antibacterial mechanism and its less-explored immunomodulatory effects. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and a summary of key quantitative data to support its use as a research tool.

Core Mechanisms of Action

Alatrofloxacin's primary applications in basic research stem from its two main biological activities: antibacterial action and immunomodulation.

Antibacterial Activity: Inhibition of Bacterial Type II Topoisomerases

As a member of the fluoroquinolone class, the bactericidal action of alatrofloxacin (through its active form, trovafloxacin) is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, repair, and recombination.

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following replication, allowing for their proper segregation into daughter cells.

Trovafloxacin stabilizes the covalent complex between these enzymes and the DNA, leading to double-strand breaks and ultimately cell death.[2] Research indicates that in Gram-positive bacteria like Staphylococcus aureus, topoisomerase IV is the primary target, while in many Gram-negative bacteria, DNA gyrase is the principal target.[3][4]

Immunomodulatory and Anti-Inflammatory Effects

Beyond its antimicrobial properties, alatrofloxacin exhibits significant immunomodulatory and anti-inflammatory effects.[3][5] These effects are primarily observed through the suppression of pro-inflammatory cytokine production in immune cells, particularly monocytes and macrophages.[3][5][6]

Studies utilizing the human monocytic cell line, THP-1, have demonstrated that alatrofloxacin can modulate the cellular response to inflammatory stimuli such as lipopolysaccharide (LPS).[3][5] The proposed mechanism involves the inhibition of key signaling pathways that regulate the expression of inflammatory genes. While the precise pathway for alatrofloxacin has not been fully elucidated, evidence for other fluoroquinolones suggests the involvement of the Nuclear Factor-kappa B (NF-κB) signaling cascade.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the biological activity of trovafloxacin, the active form of alatrofloxacin.

Table 1: Inhibition of Bacterial Topoisomerases by Trovafloxacin

Target EnzymeBacterial SpeciesIC50 (μg/mL)Comparator Drug (IC50, μg/mL)Reference
Topoisomerase IVEnterococcus faecalisNot explicitly stated, but implied to be the primary targetCiprofloxacin (9.30), Levofloxacin (8.49)[3]
DNA GyraseEnterococcus faecalisNot explicitly stated, but implied to be the secondary targetCiprofloxacin (27.8), Levofloxacin (28.1)[3]
Topoisomerase IVStaphylococcus aureusAt least 5x more potent than ciprofloxacinCiprofloxacin (MIC for resistant mutant: 4-8)[5]
DNA GyraseStreptococcus pneumoniaeSecondary targetCiprofloxacin (MIC for resistant mutant: 4-8)[8]
Topoisomerase IVStreptococcus pneumoniaePrimary targetCiprofloxacin (MIC for resistant mutant: 4-8)[8]

Note: Direct IC50 values for trovafloxacin were not consistently available in the reviewed literature. The table reflects its relative potency and primary target identification from comparative studies.

Table 2: Immunomodulatory Effects of Trovafloxacin on Cytokine Production in LPS-Stimulated Human Monocytes

CytokineTrovafloxacin Concentration (μg/mL)Mean Percentage Inhibition (%)P-valueReference
IL-1α577.50.001[6]
1092.70.001[6]
IL-1β582.50.106[6]
1094.70.010[6]
IL-6592.70.010[6]
10100.00.008[6]
IL-10587.00.116[6]
10100.00.087[6]
GM-CSF597.60.038[6]
10100.00.036[6]
TNF-α582.10.002[6]
1093.10.006[6]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments involving alatrofloxacin, adapted from established protocols for fluoroquinolones and immunomodulatory studies.

In Vitro Inhibition of DNA Gyrase Supercoiling Assay

This assay determines the ability of alatrofloxacin (as trovafloxacin) to inhibit the supercoiling activity of bacterial DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed pBR322 DNA

  • 5X Assay Buffer (e.g., 250 mM Tris-HCl pH 7.5, 125 mM KCl, 25 mM MgCl2, 2.5 mM DTT, 9 mM spermidine, 3.25 mM ATP)

  • This compound (to be converted to trovafloxacin in situ or use trovafloxacin directly) dissolved in a suitable solvent (e.g., DMSO)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures containing 1X Assay Buffer, relaxed pBR322 DNA (e.g., 0.2 μg), and varying concentrations of trovafloxacin.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil 50% of the substrate DNA).

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Analyze the DNA topoisomers by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

  • Stain the gel, visualize the DNA bands, and quantify the percentage of supercoiled DNA in each reaction.

  • The IC50 value is the concentration of trovafloxacin that results in a 50% reduction in the supercoiling activity compared to the no-drug control.

In Vitro Inhibition of Topoisomerase IV Decatenation Assay

This assay measures the ability of trovafloxacin to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Purified bacterial topoisomerase IV (subunits ParC and ParE)

  • Kinetoplast DNA (kDNA)

  • 5X Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM MgCl2, 500 mM potassium glutamate, 5 mM DTT, 5 mM ATP)

  • Trovafloxacin

  • Agarose gel electrophoresis system

  • DNA staining agent

Procedure:

  • Set up reaction mixtures containing 1X Assay Buffer, kDNA (e.g., 0.2 μg), and a range of trovafloxacin concentrations.

  • Start the reaction by adding topoisomerase IV (e.g., 1 unit, the amount required to decatenate 50% of the kDNA).

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction and deproteinize as in the gyrase assay.

  • Analyze the products by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

  • Stain and visualize the gel to determine the extent of decatenation.

  • Calculate the IC50 as the drug concentration that inhibits decatenation by 50%.

In Vitro Cytokine Release Assay in THP-1 Monocytes

This protocol details the investigation of alatrofloxacin's immunomodulatory effects on cytokine release from stimulated human monocytic cells.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • ELISA kits for human TNF-α, IL-1β, and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Differentiation (Optional):

    • Culture THP-1 cells in suspension in RPMI-1640 medium.

    • For differentiation into macrophage-like cells, seed THP-1 cells in 96-well plates and treat with PMA (e.g., 50-100 ng/mL) for 24-48 hours. Differentiated cells will become adherent.

  • Cell Stimulation and Treatment:

    • Wash the cells (either undifferentiated or PMA-differentiated) with fresh medium.

    • Pre-treat the cells with various concentrations of alatrofloxacin for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include appropriate controls (no treatment, LPS alone, alatrofloxacin alone).

    • Incubate for a designated period (e.g., 24 hours) to allow for cytokine production and release into the supernatant.

  • Cytokine Quantification:

    • Collect the cell culture supernatants.

    • Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each alatrofloxacin concentration relative to the LPS-only control.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the research applications of alatrofloxacin.

antibacterial_mechanism cluster_drug Alatrofloxacin cluster_bacterium Bacterial Cell alatrofloxacin Alatrofloxacin (Prodrug) trovafloxacin Trovafloxacin (Active Drug) alatrofloxacin->trovafloxacin Metabolism dna_gyrase DNA Gyrase trovafloxacin->dna_gyrase Inhibits topo_iv Topoisomerase IV trovafloxacin->topo_iv Inhibits dna_replication DNA Replication & Segregation dna_gyrase->dna_replication cell_death Bacterial Cell Death dna_gyrase->cell_death topo_iv->dna_replication topo_iv->cell_death dna_replication->cell_death

Caption: Antibacterial mechanism of Alatrofloxacin.

immunomodulation_pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Signaling Cascade tlr4->nfkb_pathway nfkb NF-κB (p65/p50) nfkb_pathway->nfkb Activation nucleus Nucleus nfkb->nucleus Translocation cytokine_genes Pro-inflammatory Cytokine Genes cytokines TNF-α, IL-1β, IL-6 cytokine_genes->cytokines Transcription & Translation alatrofloxacin Alatrofloxacin alatrofloxacin->nfkb_pathway Inhibits

Caption: Proposed immunomodulatory pathway of Alatrofloxacin.

experimental_workflow start Start culture_cells Culture THP-1 Monocytes start->culture_cells treat_drug Pre-treat with Alatrofloxacin culture_cells->treat_drug stimulate_lps Stimulate with LPS treat_drug->stimulate_lps incubate Incubate (24h) stimulate_lps->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant elisa ELISA for Cytokines (TNF-α, IL-1β, IL-6) collect_supernatant->elisa analyze Data Analysis (% Inhibition) elisa->analyze end End analyze->end

Caption: Workflow for in vitro cytokine release assay.

Conclusion

Despite its withdrawal from clinical use, this compound remains a valuable tool for basic research. Its well-defined antibacterial mechanism of action provides a classic example of fluoroquinolone activity for studies on bacterial physiology and drug resistance. Furthermore, its pronounced immunomodulatory effects offer a compelling avenue for investigating the complex interplay between antibiotics and the host immune response. The data and protocols presented in this guide are intended to facilitate the continued use of alatrofloxacin in a research context, enabling further discoveries in the fields of microbiology, immunology, and drug development. Researchers should, however, remain mindful of its known hepatotoxic potential and handle the compound with appropriate safety precautions.

References

Chemical synthesis and purification of Alatrofloxacin mesylate for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Alatrofloxacin Mesylate

Abstract

This compound is the L-alanyl-L-alanine prodrug of trovafloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Its enhanced solubility makes it suitable for intravenous administration.[2] This guide provides a detailed overview of the chemical synthesis and purification of this compound for laboratory applications, based on established methodologies. The synthesis is a multi-step process culminating in the formation of the active pharmaceutical ingredient. Purification is critical to ensure the removal of impurities. This document outlines the necessary protocols, quantitative data, and experimental workflows.

Chemical Profile

PropertyValue
Chemical Name (1α, 5α, 6α)-L-alanyl-N-[3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide, monomethanesulfonate[3]
Molecular Formula C₂₆H₂₅F₃N₆O₅ • CH₄O₃S
Molecular Weight 654.62 g/mol [4]
Appearance White to light yellow powder[3][5]
CAS Number 146961-77-5[6]
Mechanism of Action Inhibition of bacterial DNA gyrase and topoisomerase IV

Synthesis of this compound

The synthesis of this compound is a complex process. The core of the synthesis involves the coupling of the trovafloxacin core with an L-alanyl-L-alanine dipeptide. The primary synthesis route is detailed in U.S. Patent Nos. 5,164,402 and 5,229,396, with an alternative process described in International Patent Publication WO 97/00268.[7][8]

General Synthesis Workflow

The overall synthetic strategy involves the preparation of the trovafloxacin nucleus followed by the coupling with the protected dipeptide and subsequent deprotection and salt formation.

G A Synthesis of Trovafloxacin Core C Coupling of Trovafloxacin Core and Protected Dipeptide A->C B Protection of L-alanyl-L-alanine B->C D Deprotection C->D E Formation of Mesylate Salt D->E F Crude this compound E->F

Caption: General workflow for the synthesis of this compound.
Experimental Protocol (Conceptual)

The following is a conceptual protocol based on the general principles of peptide coupling and fluoroquinolone synthesis. The specific details would be found within the cited patents.

Step 1: Synthesis of the Trovafloxacin Core The synthesis of the trovafloxacin core, (1α, 5α, 6α)-7-(6-amino-3-azabicyclo[3.1.0]hex-3-yl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid, is a multi-step process that is not detailed here but is a prerequisite for the synthesis of Alatrofloxacin.

Step 2: Preparation of the Protected Dipeptide L-alanyl-L-alanine is protected, for example, with a Boc (tert-butoxycarbonyl) group on the N-terminus to prevent self-coupling during the subsequent reaction.

Step 3: Coupling Reaction The protected L-alanyl-L-alanine is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like N-hydroxysuccinimide (NHS). This activated dipeptide is then reacted with the amino group of the trovafloxacin core in a suitable aprotic solvent like dimethylformamide (DMF).

Step 4: Deprotection The protecting group (e.g., Boc) is removed from the N-terminus of the dipeptide side chain. This is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA).

Step 5: Salt Formation The free base of Alatrofloxacin is dissolved in a suitable solvent, and a stoichiometric amount of methanesulfonic acid is added to form the mesylate salt. The product is then typically precipitated or crystallized from the solution.

Purification of this compound

Purification is essential to remove unreacted starting materials, by-products, and any small polar impurities.[8] A specific purification procedure is mentioned in patent PE103799A1.[9] High-performance liquid chromatography (HPLC) is a key analytical technique for assessing purity.[10]

Purification Workflow

G A Crude this compound B Dissolution in a Suitable Solvent System A->B C Purification Step (e.g., Recrystallization or Chromatography) B->C D Isolation of Purified Product (Filtration) C->D E Washing with an Anti-solvent D->E F Drying under Vacuum E->F G Pure this compound F->G

Caption: General workflow for the purification of this compound.
Experimental Protocol (Conceptual)

Step 1: Recrystallization The crude this compound is dissolved in a minimal amount of a hot solvent in which it is soluble. The solution is then allowed to cool slowly, promoting the formation of crystals of the pure product, while impurities remain in the mother liquor. The choice of solvent is critical and may involve a mixture of solvents to achieve the desired solubility profile.

Step 2: Filtration and Washing The crystallized product is collected by filtration. The filter cake is then washed with a cold solvent or an anti-solvent in which the product is sparingly soluble to remove any remaining mother liquor and surface impurities.

Step 3: Drying The purified this compound is dried under vacuum at a controlled temperature to remove residual solvents.

Quantitative Data

The following table summarizes conceptual quantitative data that would be targeted in a laboratory synthesis. Actual yields and purity will vary depending on the specific reaction conditions and scale.

ParameterTarget ValueMethod of Analysis
Overall Yield > 60%Gravimetric
Purity (by HPLC) > 99.0%HPLC-UV
Residual Solvents < 0.5%Gas Chromatography
Water Content < 2.0%Karl Fischer

Conclusion

The synthesis and purification of this compound for laboratory use require a multi-step process involving peptide coupling and careful purification. Adherence to established protocols, such as those outlined in the referenced patents, is crucial for obtaining a high-purity product. The workflows and conceptual protocols provided in this guide offer a framework for researchers and scientists in the field of drug development. For detailed, step-by-step instructions, consultation of the primary patent literature is recommended.

References

Methodological & Application

Application Notes and Protocols for Alatrofloxacin Mesylate in a Murine Model of Systemic Bacterial Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a fluoronaphthyridone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Following intravenous administration, alatrofloxacin is rapidly converted to the active compound, trovafloxacin. The bactericidal action of trovafloxacin is mediated through the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, and repair.[1] This document provides detailed application notes and experimental protocols for the use of this compound in a murine model of systemic bacterial infection, a critical step in the preclinical evaluation of novel antimicrobial agents.

Mechanism of Action

Trovafloxacin, the active metabolite of alatrofloxacin, targets and inhibits two essential bacterial enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. By binding to these enzymes, trovafloxacin traps them in a complex with DNA, leading to double-strand DNA breaks and ultimately bacterial cell death.

Mechanism of Action of Alatrofloxacin/Trovafloxacin Alatrofloxacin This compound (Intravenous Administration) Trovafloxacin Trovafloxacin (Active Form) Alatrofloxacin->Trovafloxacin Rapid in vivo hydrolysis Enzymes Bacterial Enzymes Trovafloxacin->Enzymes Inhibition DNA_Gyrase DNA Gyrase (Gram-negative target) Enzymes->DNA_Gyrase Topo_IV Topoisomerase IV (Gram-positive target) Enzymes->Topo_IV DNA_Replication DNA Replication & Transcription Disruption DNA_Gyrase->DNA_Replication Blocks Topo_IV->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Mechanism of action of alatrofloxacin.

Data Presentation

The efficacy of trovafloxacin (from alatrofloxacin administration) in a murine model of systemic infection can be quantified by determining the 50% protective dose (PD50). The following tables summarize the in vivo efficacy of trovafloxacin against systemic infections caused by various bacterial pathogens in mice.

Table 1: In Vivo Efficacy of Trovafloxacin against Streptococcus pneumoniae in a Murine Sepsis Model [2][3]

Bacterial StrainPenicillin SusceptibilityMinimum Lethal Dose (MLD) (CFU/mL)Trovafloxacin PD50 (mg/kg)
S. pneumoniae 2154Susceptible1.0 x 10^422.8
S. pneumoniae 2216Intermediate2.5 x 10^311.5
S. pneumoniae 2401Resistant1.0 x 10^310.8

Table 2: Pharmacokinetic Parameters of Trovafloxacin in Mice [4]

ParameterValue
DosingSingle subcutaneous dose of 150 mg/kg
Peak Serum Concentration (Cmax)67 µg/mL
Time to Peak Concentration (Tmax)1.76 hours
Half-life (t1/2)2.9 hours
Area Under the Curve (AUC0–24h)457.7 mg·h/L

Experimental Protocols

The following protocols are designed to establish a lethal systemic bacterial infection in mice to evaluate the efficacy of this compound.

Protocol 1: Murine Model of Systemic Streptococcus pneumoniae Infection[2][3]

This protocol details the induction of a lethal intraperitoneal infection with Streptococcus pneumoniae and the subsequent evaluation of alatrofloxacin's protective effect.

Materials:

  • Specific pathogen-free, immunocompetent mice (e.g., CD-1 or similar strain), 18-22 g.

  • Streptococcus pneumoniae strains (e.g., penicillin-susceptible, -intermediate, and -resistant strains).

  • Todd-Hewitt broth supplemented with 5% yeast extract.

  • Sheep blood agar plates.

  • Sterile 0.9% saline.

  • This compound for injection.

  • Sterile syringes and needles (27-gauge or similar).

Experimental Workflow:

Workflow for Murine Sepsis Model and Alatrofloxacin Efficacy Testing cluster_prep Preparation cluster_infection Infection and Treatment cluster_observation Observation and Data Analysis Bacterial_Culture Bacterial Culture (S. pneumoniae) MLD_Determination Minimum Lethal Dose (MLD) Determination Bacterial_Culture->MLD_Determination Infection Intraperitoneal Infection of Mice with MLD MLD_Determination->Infection Treatment Subcutaneous Administration of Alatrofloxacin (1h post-infection) Infection->Treatment Observation Observation for 5 Days (Mortality) Treatment->Observation PD50_Calculation Calculation of PD50 Observation->PD50_Calculation

Caption: Experimental workflow for alatrofloxacin efficacy testing.

Procedure:

  • Bacterial Preparation:

    • Culture S. pneumoniae strains in Todd-Hewitt broth supplemented with 5% yeast extract at 37°C in a 5% CO2 atmosphere to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration. The final inoculum concentration should be confirmed by plating serial dilutions on sheep blood agar plates.

  • Determination of Minimum Lethal Dose (MLD):

    • Perform serial tenfold dilutions of the bacterial suspension.

    • Inject 0.5 mL of each dilution intraperitoneally (i.p.) into groups of 10 mice.

    • Observe the mice for 48 hours and record mortality.

    • The MLD is the lowest bacterial concentration that results in 100% mortality within 48 hours.

  • Infection and Treatment:

    • Infect groups of 10 mice per treatment dose with 0.5 mL of the predetermined MLD of the S. pneumoniae strain via i.p. injection.

    • One hour after bacterial inoculation, administer a single subcutaneous (s.c.) dose of this compound at the dorsal base of the neck.

    • Prepare serial dilutions of alatrofloxacin to cover a range of doses (e.g., 0.5–32 mg/kg) in a volume of 0.2 mL.

    • Include a control group that receives a placebo (vehicle) instead of the antibiotic.

  • Observation and Data Analysis:

    • Monitor the mice for mortality for 5 days post-infection.

    • Calculate the 50% protective dose (PD50) using a suitable statistical method (e.g., probit analysis).

Protocol 2: Murine Model of Systemic Gram-Negative Infection (Synthesized Protocol)

This protocol is a synthesized methodology for inducing a lethal systemic infection with a Gram-negative pathogen, such as Escherichia coli, and evaluating the efficacy of alatrofloxacin. It is based on established murine sepsis models.

Materials:

  • Specific pathogen-free mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old.

  • Escherichia coli strain (e.g., a clinical isolate or a reference strain like ATCC 25922).

  • Luria-Bertani (LB) broth and agar.

  • Sterile 0.9% saline.

  • This compound for injection.

  • Sterile syringes and needles.

Procedure:

  • Bacterial Preparation:

    • Culture E. coli in LB broth overnight at 37°C with shaking.

    • Subculture the bacteria in fresh LB broth and grow to mid-logarithmic phase.

    • Harvest the bacteria, wash with sterile saline, and resuspend to the desired concentration.

  • Determination of Lethal Dose 50 (LD50):

    • Administer different doses of the bacterial suspension (e.g., 10^7 to 10^9 CFU) intraperitoneally to groups of mice.

    • Monitor the mice for 7 days and record mortality.

    • Calculate the LD50, the dose that is lethal to 50% of the animals. For efficacy studies, a dose of 10-100 times the LD50 is often used to ensure a consistent lethal infection.

  • Infection and Treatment:

    • Infect mice with the predetermined lethal dose of E. coli via i.p. injection.

    • Initiate treatment with this compound at a specified time point post-infection (e.g., 1-2 hours). Administer the drug intravenously or subcutaneously.

    • Test a range of alatrofloxacin doses to determine a dose-response relationship.

  • Observation and Outcome Measures:

    • Monitor survival for at least 7 days.

    • At predetermined time points, subsets of animals can be euthanized to determine bacterial loads in blood, spleen, and liver by plating serial dilutions of tissue homogenates.

    • Calculate the ED50 (50% effective dose) based on survival data.

Protocol 3: Murine Model of Systemic Staphylococcus aureus Infection (Synthesized Protocol)

This protocol outlines a method for inducing a lethal systemic infection with Staphylococcus aureus to assess the efficacy of alatrofloxacin.

Materials:

  • Specific pathogen-free mice.

  • Staphylococcus aureus strain (e.g., methicillin-susceptible or methicillin-resistant clinical isolate).

  • Tryptic Soy Broth (TSB) and Agar (TSA).

  • Sterile 0.9% saline.

  • This compound for injection.

  • Sterile syringes and needles.

Procedure:

  • Bacterial Preparation:

    • Culture S. aureus in TSB overnight at 37°C.

    • Grow a subculture to mid-logarithmic phase.

    • Prepare the bacterial inoculum as described for E. coli.

  • Determination of Lethal Dose 50 (LD50):

    • Inject different doses of the S. aureus suspension (typically 10^7 to 10^8 CFU for intravenous injection) into the tail vein of mice.

    • Monitor for mortality over 7-14 days to determine the LD50.

  • Infection and Treatment:

    • Infect mice intravenously with a lethal dose of S. aureus.

    • Administer this compound at various doses and at a set time post-infection.

  • Observation and Outcome Measures:

    • Monitor survival and clinical signs of illness.

    • Determine bacterial burden in organs (e.g., kidneys, spleen, liver) at different time points to assess the effect of treatment on bacterial clearance.

    • Calculate the ED50 based on survival.

Concluding Remarks

The protocols provided herein offer a framework for the preclinical evaluation of this compound in murine models of systemic bacterial infection. It is crucial to adhere to institutional guidelines for animal care and use and to adapt these protocols based on the specific bacterial strains and research questions being addressed. The quantitative data on the efficacy of trovafloxacin, particularly against resistant pathogens, underscores the potential utility of this class of antibiotics. These application notes and protocols are intended to facilitate further research into the therapeutic potential of alatrofloxacin and related compounds.

References

Alatrofloxacin mesylate for studying bacterial biofilm formation and disruption

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin, a fourth-generation fluoroquinolone antibiotic, serves as a valuable research tool for studying the complex processes of bacterial biofilm formation and disruption.[1][2] Although withdrawn from clinical use due to hepatotoxicity, its potent bactericidal activity, targeting DNA gyrase and topoisomerase IV, makes it a relevant compound for in vitro investigations into antibiotic resistance and biofilm physiology.[3][4] This document provides detailed protocols and application notes for utilizing alatrofloxacin mesylate to explore the intricacies of bacterial biofilms.

Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which confers significant protection against environmental stresses and antimicrobial agents.[5] Understanding the mechanisms by which antibiotics like alatrofloxacin interact with these resilient structures is crucial for the development of novel anti-biofilm strategies. Fluoroquinolones, as a class, have demonstrated efficacy against biofilm-forming bacteria, although often at concentrations higher than those required for their planktonic counterparts.[6][7][8]

Mechanism of Action

Alatrofloxacin, the prodrug of trovafloxacin, functions by inhibiting bacterial DNA synthesis through the targeting of DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[4] This dual-targeting mechanism contributes to its broad spectrum of activity. Within a biofilm, the efficacy of alatrofloxacin can be influenced by the complex EPS matrix, which may limit drug penetration, and the physiological heterogeneity of the embedded bacteria, including the presence of persister cells.[5]

Data Presentation: Efficacy of this compound Against Bacterial Biofilms

The following tables summarize representative quantitative data on the activity of fluoroquinolones against bacterial biofilms. This data is illustrative and serves as a reference for expected outcomes when testing this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) of Fluoroquinolones against Planktonic and Biofilm Bacteria

Bacterial SpeciesAntibioticPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Fold Increase (MBEC/MIC)
Pseudomonas aeruginosaCiprofloxacin0.2540160
Staphylococcus aureus (MRSA)Moxifloxacin0.564128
Escherichia coliLevofloxacin0.12516128
Proteus mirabilisCiprofloxacin1>128>128

Note: Data is compiled from various studies on fluoroquinolones and is intended to be representative.[8][9] Actual values for this compound may vary.

Table 2: Inhibition of Biofilm Formation by this compound at Sub-MIC Concentrations

Bacterial SpeciesAlatrofloxacin ConcentrationBiofilm Formation (% of Control)
Staphylococcus epidermidis0.5 x MIC45%
0.25 x MIC68%
0.125 x MIC85%
Klebsiella pneumoniae0.5 x MIC52%
0.25 x MIC75%
0.125 x MIC91%

Note: This data is hypothetical and illustrates the potential for sub-inhibitory concentrations of antibiotics to influence biofilm formation.[10]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of planktonic bacteria.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

Procedure:

  • Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

  • Adjust the bacterial culture to a concentration of 5 x 10^5 CFU/mL in CAMHB.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a positive control (bacteria without antibiotic) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the antibiotic at which no visible growth is observed.

Protocol 2: In Vitro Biofilm Formation Assay

This protocol is used to cultivate bacterial biofilms for subsequent testing.

Materials:

  • Bacterial culture

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • 96-well flat-bottom tissue culture plates

Procedure:

  • Grow the bacterial strain overnight in TSB.

  • Dilute the overnight culture 1:100 in TSB with 1% glucose.

  • Add 200 µL of the diluted culture to each well of a 96-well plate.

  • Incubate the plate at 37°C for 24-48 hours without agitation to allow for biofilm formation.

Protocol 3: Quantification of Biofilm Inhibition

This protocol quantifies the ability of this compound to prevent biofilm formation.

Materials:

  • This compound

  • Bacterial culture

  • TSB with 1% glucose

  • 96-well tissue culture plates

  • Crystal Violet solution (0.1%)

  • 30% Acetic acid

Procedure:

  • Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.

  • Inoculate the wells with the bacterial suspension (as in Protocol 2).

  • Incubate for 24-48 hours at 37°C.

  • Gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Stain the adherent biofilms with 200 µL of 0.1% crystal violet for 15 minutes.

  • Wash the wells with PBS to remove excess stain.

  • Solubilize the bound dye with 200 µL of 30% acetic acid.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 4: Quantification of Biofilm Disruption (MBEC Assay)

This protocol determines the minimum concentration of this compound required to eradicate a pre-formed biofilm.

Materials:

  • Pre-formed biofilms in a 96-well plate (from Protocol 2)

  • This compound

  • CAMHB

  • Resazurin solution

Procedure:

  • Carefully remove the medium from the wells containing mature biofilms.

  • Wash the biofilms twice with PBS.

  • Add fresh CAMHB containing serial dilutions of this compound to the wells.

  • Incubate for 24 hours at 37°C.

  • Wash the wells with PBS.

  • To assess bacterial viability, add resazurin solution to each well and incubate for 1-4 hours.

  • A color change from blue to pink indicates viable bacteria. The MBEC is the lowest concentration at which no color change is observed.[11]

Visualizations

Experimental_Workflow_for_Biofilm_Analysis cluster_prep Preparation cluster_assays Assays cluster_quantification Quantification Bacterial_Culture Bacterial Culture (Log Phase) MIC MIC Determination (Planktonic) Bacterial_Culture->MIC Biofilm_Formation Biofilm Formation (24-48h Incubation) Bacterial_Culture->Biofilm_Formation Alatrofloxacin This compound Stock Solution Alatrofloxacin->MIC Biofilm_Inhibition Biofilm Inhibition Assay (Crystal Violet) Alatrofloxacin->Biofilm_Inhibition Biofilm_Disruption Biofilm Disruption Assay (MBEC - Resazurin) Alatrofloxacin->Biofilm_Disruption Biofilm_Formation->Biofilm_Inhibition Biofilm_Formation->Biofilm_Disruption Bacterial_Biofilm_Formation_Signaling cluster_stages Biofilm Formation Stages cluster_signaling Key Signaling Pathways Attachment Initial Attachment Microcolony Microcolony Formation Attachment->Microcolony Maturation Maturation (EPS Production) Microcolony->Maturation Dispersal Dispersal Maturation->Dispersal Alatrofloxacin Alatrofloxacin Maturation->Alatrofloxacin Target for Disruption QS Quorum Sensing (e.g., AHL, AIP) QS->Maturation c_di_GMP c-di-GMP Signaling c_di_GMP->Attachment c_di_GMP->Maturation Alatrofloxacin->Maturation Inhibits DNA Synthesis Reduces Viability

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Alatrofloxacin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin is a fluoroquinolone antibiotic, delivered as a mesylate salt, that functions as a prodrug for trovafloxacin.[1][2] Its primary antibacterial mechanism involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription.[3] Historically, Alatrofloxacin and its active form, trovafloxacin, were withdrawn from the market due to significant hepatotoxicity, leading to severe liver injury and, in some cases, liver transplantation or death.[1][4] This known cytotoxicity underscores the importance of robust in vitro assays to understand its mechanisms of cellular damage and to screen for similar liabilities in new drug candidates.

These application notes provide a comprehensive guide to utilizing cell culture-based assays for evaluating the cytotoxicity of Alatrofloxacin mesylate. The protocols herein describe methods to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis (programmed cell death). Given Alatrofloxacin's known impact on the liver, these assays are particularly relevant for studies using hepatic cell lines.[5][6]

Key Cytotoxicity Assays

A multi-parametric approach is recommended to comprehensively assess the cytotoxic effects of this compound. This involves evaluating different cellular parameters to distinguish between cytotoxic and cytostatic effects and to elucidate the mode of cell death.[7]

MTT Assay for Cell Viability and Metabolic Activity

The MTT assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[7] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[7]

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7] LDH is a stable cytosolic enzyme that is released upon the loss of plasma membrane integrity, a hallmark of necrosis.[7]

Apoptosis Assays

Apoptosis, or programmed cell death, is a critical mechanism by which cytotoxic compounds can induce cell death.[7] Assessing markers of apoptosis can provide insight into the specific pathways activated by this compound.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[8][9]

  • Caspase Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis.[11] Caspase-3 is a critical executioner caspase.[11][12] Fluorometric or colorimetric assays can measure the activity of caspase-3 by detecting the cleavage of a specific substrate.[11][12]

Experimental Protocols

Materials and Reagents
  • Hepatocellular carcinoma cell line (e.g., HepG2, Huh7)

  • Complete cell culture medium (e.g., DMEM or MEM with 10% FBS, 1% penicillin-streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO or water)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution for MTT assay (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • LDH cytotoxicity detection kit

  • Annexin V-FITC apoptosis detection kit with PI

  • Caspase-3 activity assay kit

  • 96-well and 6-well tissue culture plates

  • Microplate reader

  • Flow cytometer

Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with the same concentration of solvent used for the drug) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired time points.

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Add the stop solution (if required by the kit) and measure the absorbance at the wavelength specified by the manufacturer (usually around 490 nm).

  • Data Analysis: Use the absorbance values from the low control (spontaneous LDH release) and high control (maximum LDH release) to calculate the percentage of cytotoxicity.

Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat them with different concentrations of this compound for a specified duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

  • Cell Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X binding buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

Protocol: Caspase-3 Activity Assay
  • Cell Seeding and Treatment: Seed cells in a suitable culture plate and treat with this compound as described previously.

  • Cell Lysis: After treatment, collect the cells and lyse them using the lysis buffer provided in the kit. Incubate on ice for 10 minutes.

  • Lysate Collection: Centrifuge the cell lysate at 10,000 x g for 1 minute and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Caspase Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity relative to the untreated control.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables for clear comparison of the effects of different concentrations of this compound over time.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

Alatrofloxacin (µM)24h Viability (%)48h Viability (%)72h Viability (%)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
1095 ± 4.185 ± 5.570 ± 6.3
5080 ± 6.360 ± 7.145 ± 5.9
10065 ± 5.840 ± 6.820 ± 4.7
20040 ± 7.225 ± 5.310 ± 3.5

Data are presented as mean ± standard deviation.

Table 2: Cytotoxicity of this compound (LDH Assay)

Alatrofloxacin (µM)24h Cytotoxicity (%)48h Cytotoxicity (%)72h Cytotoxicity (%)
0 (Control)5 ± 1.28 ± 1.510 ± 2.1
108 ± 1.515 ± 2.325 ± 3.4
5015 ± 2.130 ± 3.845 ± 4.2
10025 ± 3.545 ± 4.565 ± 5.1
20040 ± 4.160 ± 5.280 ± 6.0

Data are presented as mean ± standard deviation.

Table 3: Apoptosis Induction by this compound (Annexin V/PI Staining)

Alatrofloxacin (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)
0 (Control)2.1 ± 0.51.5 ± 0.3
5015.4 ± 2.15.2 ± 1.1
10028.7 ± 3.512.8 ± 2.3
20045.2 ± 4.225.6 ± 3.8

Data are presented as mean ± standard deviation after 48h treatment.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., HepG2) drug_prep 2. Prepare Alatrofloxacin Mesylate Dilutions cell_seeding 3. Cell Seeding (96-well or 6-well plates) drug_prep->cell_seeding treatment 4. Compound Treatment (24h, 48h, 72h) cell_seeding->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assays (Annexin V/PI, Caspase) treatment->apoptosis data_quant 6. Data Quantification (Absorbance/Fluorescence) mtt->data_quant ldh->data_quant apoptosis->data_quant results 7. Results Interpretation (% Viability, % Cytotoxicity) data_quant->results

Caption: Experimental workflow for assessing this compound cytotoxicity.

Potential Signaling Pathways in Fluoroquinolone-Induced Cytotoxicity

G cluster_cellular Cellular Targets cluster_downstream Downstream Effects cluster_outcome Cellular Outcome alatrofloxacin This compound topoisomerase Eukaryotic Topoisomerase II alatrofloxacin->topoisomerase mitochondria Mitochondria alatrofloxacin->mitochondria tlr4 Toll-like Receptor 4 (TLR4) alatrofloxacin->tlr4 dna_damage DNA Damage topoisomerase->dna_damage ros ↑ Reactive Oxygen Species (ROS) mitochondria->ros nfkb NF-κB Pathway Inhibition tlr4->nfkb apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest mapk MAPK Pathway Activation ros->mapk ros->apoptosis inflammation_mod Modulation of Inflammation nfkb->inflammation_mod mapk->apoptosis

Caption: Potential signaling pathways affected by this compound.

Logic of Apoptosis Detection by Annexin V/PI Staining

G cluster_viable Viable cluster_early Early Apoptosis cluster_late Late Apoptosis/Necrosis start Cell Population viable Annexin V (-) PI (-) start->viable Healthy Membrane early_apoptosis Annexin V (+) PI (-) viable->early_apoptosis PS Exposure late_apoptosis Annexin V (+) PI (+) early_apoptosis->late_apoptosis Membrane Permeabilization

Caption: Logic of cell state differentiation using Annexin V and PI staining.

References

Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Alatrofloxacin Mesylate in Bulk Drug and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and validated isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of Alatrofloxacin mesylate. Alatrofloxacin is a prodrug of the fluoroquinolone antibiotic Trovafloxacin.[1][2] This method is suitable for the determination of this compound in bulk drug substance and in its injectable pharmaceutical dosage form. The method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at 275 nm. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliability, accuracy, and precision.[3]

Introduction

This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a broad-spectrum fluoroquinolone antibiotic.[1] Accurate quantification of this compound in bulk drug and pharmaceutical formulations is critical for quality control and to ensure therapeutic efficacy and safety. High-performance liquid chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for its high resolution, sensitivity, and accuracy.[4] This application note provides a detailed protocol for an HPLC method that can be readily implemented in a quality control or research laboratory setting.

Experimental

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Data Acquisition and Processing: Empower™ 3 Chromatography Data Software or equivalent.

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

    • Orthophosphoric acid (AR grade)

    • Water (HPLC grade)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (75:25, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 275 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase: Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in 25 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.

  • Sample Preparation (from injectable formulation): Dilute the injectable formulation containing this compound with the mobile phase to obtain a final concentration within the linear range of the method.

Method Validation

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound ranging from 1 to 50 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day). Intra-day precision was assessed by analyzing six replicate injections of a standard solution at a concentration of 20 µg/mL on the same day. Inter-day precision was determined by analyzing the same standard solution on three different days.

Accuracy

The accuracy of the method was evaluated by performing recovery studies. A known amount of this compound was spiked into a placebo sample at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was then calculated.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 4.5 minutes. The peak shape was symmetrical, and there was no interference from the excipients present in the formulation. The validation results are summarized in Table 2.

Table 2: Summary of Method Validation Data

Validation ParameterResultAcceptance Criteria (as per ICH)
Linearity Range 1 - 50 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Precision (RSD %)
- Intra-day0.85%≤ 2%
- Inter-day1.20%≤ 2%
Accuracy (% Recovery) 99.2% - 101.5%98% - 102%
LOD 0.2 µg/mL-
LOQ 0.6 µg/mL-

The linearity of the method was excellent over the concentration range of 1-50 µg/mL, with a correlation coefficient of 0.9995. The low relative standard deviation (RSD) values for intra-day and inter-day precision indicate that the method is highly precise. The accuracy of the method was confirmed by the high recovery values, which were within the acceptable range of 98-102%. The low LOD and LOQ values demonstrate the sensitivity of the method.

Protocol

  • System Preparation:

    • Set up the HPLC system according to the chromatographic conditions specified in Table 1.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Standard Analysis:

    • Inject 10 µL of each working standard solution in duplicate.

    • Record the chromatograms and measure the peak areas.

    • Construct a calibration curve by plotting the average peak area against the concentration of the standard solutions.

  • Sample Analysis:

    • Inject 10 µL of the prepared sample solution in duplicate.

    • Record the chromatograms and measure the peak area of this compound.

  • Calculation:

    • Determine the concentration of this compound in the sample solution using the linear regression equation obtained from the calibration curve.

    • Calculate the final concentration of this compound in the original sample, taking into account the dilution factor.

Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (Phosphate Buffer:ACN) system_equilibration Equilibrate HPLC System (C18 Column, 1.0 mL/min) prep_mobile_phase->system_equilibration prep_standard Prepare Standard Solutions (1-50 µg/mL) inject_standards Inject Standard Solutions prep_standard->inject_standards prep_sample Prepare Sample Solution (from formulation) inject_sample Inject Sample Solution prep_sample->inject_sample system_equilibration->inject_standards measure_peak_area Measure Peak Area (275 nm) inject_standards->measure_peak_area construct_calibration Construct Calibration Curve quantify Quantify Alatrofloxacin (using calibration curve) construct_calibration->quantify inject_sample->measure_peak_area measure_peak_area->construct_calibration measure_peak_area->quantify report Report Results quantify->report

Caption: Experimental workflow for the HPLC quantification of this compound.

ICH_Validation cluster_method Analytical Method Validation (ICH Q2(R1)) cluster_parameters Validation Parameters method HPLC Method for This compound specificity Specificity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision (Repeatability & Intermediate) method->precision detection_limit Limit of Detection (LOD) method->detection_limit quantitation_limit Limit of Quantification (LOQ) method->quantitation_limit robustness Robustness method->robustness linearity->detection_limit linearity->quantitation_limit

Caption: Logical relationship of HPLC method validation parameters as per ICH guidelines.

Conclusion

The described RP-HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in bulk drug and pharmaceutical formulations. The method has been successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.

References

Application Notes and Protocols: In Vivo Efficacy of Alatrofloxacin Mesylate in a Rat Model of Pneumonia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodology for evaluating the in vivo efficacy of Alatrofloxacin mesylate, a prodrug of Trovafloxacin, in a rat model of bacterial pneumonia. The provided protocols are based on established experimental models and available efficacy data for Trovafloxacin against common pneumonia pathogens.

Introduction

This compound is a fluoroquinolone antibiotic that, after administration, is rapidly and completely converted to its active moiety, Trovafloxacin. Trovafloxacin exhibits broad-spectrum bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] This mechanism makes it effective against a wide range of Gram-positive and Gram-negative bacteria, including strains resistant to other classes of antibiotics. This document outlines the protocols for establishing a rat model of bacterial pneumonia and assessing the therapeutic efficacy of this compound.

Key Experimental Protocols

Rat Model of Bacterial Pneumonia

This protocol describes the induction of pneumonia in rats, a crucial step for evaluating the efficacy of this compound.

Materials:

  • Specific pathogen-free Sprague-Dawley rats (male, 8-10 weeks old)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Bacterial strain (e.g., Streptococcus pneumoniae)

  • Bacterial culture medium (e.g., Todd-Hewitt broth with yeast extract)

  • Phosphate-buffered saline (PBS), sterile

  • Intratracheal administration device (e.g., small animal laryngoscope, catheter)

Procedure:

  • Bacterial Culture Preparation: Culture the selected bacterial strain to mid-logarithmic phase. Centrifuge the culture, wash the bacterial pellet with sterile PBS, and resuspend it to the desired concentration (e.g., 1 x 10^8 CFU/mL).

  • Animal Anesthesia: Anesthetize the rats using an appropriate method to ensure a lack of response to stimuli while maintaining adequate respiration.

  • Intratracheal Inoculation: Visualize the trachea using a small animal laryngoscope. Carefully insert a catheter into the trachea and instill a specific volume (e.g., 50-100 µL) of the bacterial suspension directly into the lungs.

  • Post-Inoculation Monitoring: Allow the rats to recover from anesthesia on a warming pad. Monitor the animals closely for signs of distress, such as labored breathing, piloerection, and lethargy.

Administration of this compound

Following the induction of pneumonia, this compound is administered to evaluate its therapeutic effect.

Materials:

  • This compound for injection

  • Sterile vehicle for dilution (e.g., 5% dextrose in water)

  • Administration route supplies (e.g., intravenous catheter, gavage needle)

Procedure:

  • Drug Preparation: Reconstitute and dilute the this compound to the desired final concentrations in a sterile vehicle.

  • Treatment Initiation: At a predetermined time post-infection (e.g., 4-6 hours), begin treatment with this compound.

  • Dosing Regimen: Administer the drug according to the experimental design. This may involve single or multiple doses over a specific period (e.g., once or twice daily for 3-7 days). The route of administration can be intravenous (to mimic clinical use) or oral gavage.

  • Control Groups: Include a vehicle-treated control group to assess the natural course of the infection and a positive control group (treated with a standard-of-care antibiotic) for comparison.

Efficacy Evaluation Endpoints

Several endpoints can be measured to determine the in vivo efficacy of this compound.

Primary Endpoints:

  • Survival Rate: Monitor and record the survival of animals in each treatment and control group over a defined period (e.g., 7-14 days).

  • Bacterial Load in Lungs: At specific time points, euthanize a subset of animals from each group. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

Secondary Endpoints:

  • Histopathology: Collect lung tissue, fix in formalin, and embed in paraffin. Section the tissues and stain with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, cellular infiltration, and tissue damage.

  • Inflammatory Markers: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in bronchoalveolar lavage fluid (BALF) or lung homogenates using ELISA or other immunoassays.

Data Presentation

The following tables summarize representative data from studies evaluating the efficacy of Trovafloxacin (the active form of Alatrofloxacin) in animal models of pneumonia.

Table 1: Survival Rates in a Murine Pneumonia Model with S. pneumoniae

Treatment Group (Dose)Survival Rate (%)
Trovafloxacin (25 mg/kg)87 - 93%
Sparfloxacin (50 mg/kg)~50%
Temafloxacin (100 mg/kg)~50%
Ciprofloxacin (200 mg/kg)~50%
Amoxicillin (300 mg/kg)57%
Vehicle Control0%

Data adapted from a study in a mouse model of pneumonia caused by penicillin-resistant S. pneumoniae.[2]

Table 2: Efficacy of Alatrofloxacin in a Guinea Pig Model of Legionella pneumophila Pneumonia

Treatment Group (Dose)Survival Rate (%)Bacterial Clearance from Lungs
Alatrofloxacin (5 mg/kg, once daily for 7 days)100%Achieved by day 6 post-inoculation
Erythromycin (intraperitoneal)100%Not specified
Erythromycin + Rifampicin (oral)Lower than AlatrofloxacinNot specified
Vehicle Control0%Not applicable

Data from a study where Trovafloxacin was administered as Alatrofloxacin.[3]

Visualizations

Mechanism of Action

The bactericidal action of Trovafloxacin, the active metabolite of this compound, results from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism is crucial for its broad-spectrum activity.

G cluster_drug This compound (Prodrug) cluster_active Active Moiety cluster_bacterium Bacterial Cell Alatrofloxacin This compound Trovafloxacin Trovafloxacin Alatrofloxacin->Trovafloxacin Rapid in vivo conversion DNAGyrase DNA Gyrase Trovafloxacin->DNAGyrase Inhibits TopoIV Topoisomerase IV Trovafloxacin->TopoIV Inhibits Replication DNA Replication & Transcription CellDeath Bacterial Cell Death Replication->CellDeath Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo efficacy study of this compound in a rat model of pneumonia.

G cluster_prep Preparation cluster_induction Infection cluster_treatment Treatment cluster_evaluation Evaluation AnimalAcclimation Animal Acclimation (Sprague-Dawley Rats) Anesthesia Anesthesia AnimalAcclimation->Anesthesia BacteriaPrep Bacterial Culture Preparation Inoculation Intratracheal Inoculation BacteriaPrep->Inoculation Anesthesia->Inoculation Grouping Randomization into Treatment Groups Inoculation->Grouping DrugAdmin This compound Administration Grouping->DrugAdmin Monitoring Survival Monitoring DrugAdmin->Monitoring Endpoint Endpoint Analysis (CFU, Histology, Cytokines) Monitoring->Endpoint

Caption: Experimental workflow for the rat pneumonia model.

Logical Relationship of Efficacy Endpoints

The assessment of this compound's efficacy relies on a set of interconnected endpoints that provide a comprehensive picture of its therapeutic potential.

G cluster_primary Primary Outcomes cluster_secondary Secondary Outcomes Efficacy Therapeutic Efficacy of This compound Survival Increased Survival Rate Efficacy->Survival BacterialClearance Reduced Bacterial Load in Lungs Efficacy->BacterialClearance ReducedInflammation Decreased Lung Inflammation BacterialClearance->ReducedInflammation ImprovedHistology Improved Lung Histopathology ReducedInflammation->ImprovedHistology ImprovedHistology->Survival

Caption: Interrelationship of efficacy endpoints.

References

Preparation of Alatrofloxacin Mesylate Solutions for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Alatrofloxacin mesylate solutions in various in vitro experimental settings. Alatrofloxacin is a prodrug that is rapidly converted to its active form, trovafloxacin, in vivo and in aqueous solutions. Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase and topoisomerase IV.

Data Presentation

A summary of the key quantitative data for this compound and its active form, trovafloxacin, is presented in the table below for easy reference and comparison.

ParameterValueNotes
This compound
Molecular Weight654.61 g/mol
SolubilitySoluble in DMSO, sparingly soluble in water. Aqueous formulations up to 3.14 mg/mL have been reported with excipients.A predicted water solubility is 0.0388 mg/mL.
Storage (Powder)-20°C for long-term storage.
Storage (Stock Solution in DMSO)-20°C for up to several months.
Trovafloxacin (Active Form)
Minimum Inhibitory Concentration (MIC)≤2 µg/mL for most susceptible bacteria.Activity varies by bacterial species.
Cytotoxicity (Mammalian Cells)Dose- and time-dependent. Concentrations of 1-10 µg/mL showed no cytotoxicity in human monocytes. Inhibition of proliferation in Jurkat cells was seen at 25 µg/mL, while apoptosis was induced at >80 µg/mL. A concentration of 20 µM was used in HepG2 cells.Varies significantly depending on the cell line and exposure time.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Procedure:

  • Weighing the Compound: In a sterile microcentrifuge tube or other appropriate container, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the powder.

  • Adding Solvent: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. Store the aliquots at -20°C for long-term storage.

Note: The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Protocol 2: Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method

This protocol outlines the use of the this compound stock solution for determining the Minimum Inhibitory Concentration (MIC) against bacterial strains using the broth microdilution method.

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Incubator

Procedure:

  • Preparation of Working Solution: Prepare a working solution of this compound by diluting the 10 mg/mL DMSO stock solution in the appropriate sterile broth. For example, to achieve a starting concentration of 64 µg/mL in the first well, dilute the stock solution accordingly. Remember to account for the final volume in the wells after adding the bacterial inoculum.

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the working solution in broth. Typically, this will create a range of concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL). Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours, or as required for the specific bacterial species.

  • Determining the MIC: The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism.

Protocol 3: Cytotoxicity Assay on Mammalian Cell Lines (e.g., MTT Assay)

This protocol provides a general guideline for assessing the cytotoxic effects of this compound on a mammalian cell line.

Materials:

  • 10 mg/mL this compound stock solution in DMSO

  • Mammalian cell line of interest (e.g., HepG2, HeLa)

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and grow overnight.

  • Preparation of Drug Dilutions: Prepare a series of dilutions of the this compound stock solution in complete cell culture medium. It is recommended to test a broad range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.5%). Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically around 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the drug concentration.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_ast Antimicrobial Susceptibility Testing cluster_cyto Cytotoxicity Assay alatro_powder Alatrofloxacin Mesylate Powder stock_solution 10 mg/mL Stock Solution in DMSO alatro_powder->stock_solution Dissolve dmso Anhydrous DMSO dmso->stock_solution ast_dilution Serial Dilutions in Broth stock_solution->ast_dilution Dilute cyto_dilution Serial Dilutions in Culture Medium stock_solution->cyto_dilution Dilute inoculation Bacterial Inoculation ast_dilution->inoculation incubation_ast Incubation inoculation->incubation_ast mic_determination MIC Determination incubation_ast->mic_determination cell_treatment Treat Mammalian Cells cyto_dilution->cell_treatment incubation_cyto Incubation cell_treatment->incubation_cyto viability_assay Cell Viability Assay (e.g., MTT) incubation_cyto->viability_assay

Caption: Experimental workflow for preparing and using this compound solutions.

Signaling Pathway of Alatrofloxacin's Mechanism of Action

signaling_pathway cluster_drug Drug Action cluster_target Bacterial Target Inhibition cluster_cellular_effects Downstream Cellular Effects alatro Alatrofloxacin (Prodrug) trova Trovafloxacin (Active Drug) alatro->trova Rapid Conversion gyrase DNA Gyrase trova->gyrase topoIV Topoisomerase IV trova->topoIV cleavage_complex Stabilized Enzyme-DNA Cleavage Complex gyrase->cleavage_complex topoIV->cleavage_complex replication_stall Replication Fork Stalling cleavage_complex->replication_stall ds_breaks Double-Strand DNA Breaks cleavage_complex->ds_breaks cell_death Bacterial Cell Death replication_stall->cell_death sos_response Induction of SOS Response ds_breaks->sos_response ds_breaks->cell_death

Caption: Mechanism of action of Alatrofloxacin leading to bacterial cell death.

Application Notes and Protocols for Utilizing Alatrofloxacin Mesylate in Bacterial Antibiotic Tolerance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alatrofloxacin mesylate is the L-alanyl-L-alanyl prodrug of trovafloxacin, a synthetic broad-spectrum fluoronaphthyridone antibiotic.[1][2] Administered intravenously, alatrofloxacin is rapidly and completely converted to the active trovafloxacin in the body.[2] Trovafloxacin exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[1][3][4] While its clinical use was halted due to hepatotoxicity, its unique properties make it a valuable tool for in vitro research, particularly in the burgeoning field of antibiotic tolerance.[5]

Antibiotic tolerance is the ability of a subpopulation of susceptible bacteria, often called "persisters," to survive transient exposure to bactericidal antibiotic concentrations without undergoing genetic changes that confer resistance.[6][7] This phenomenon is a significant contributor to the recalcitrance of chronic and recurrent infections. These application notes provide detailed protocols for utilizing this compound to study antibiotic tolerance in bacteria, enabling researchers to investigate the mechanisms underlying this critical survival strategy.

Key Applications

  • Induction and Quantification of Tolerant/Persister Cell Populations: Alatrofloxacin's potent bactericidal action allows for the effective selection and quantification of tolerant bacterial subpopulations.

  • Mechanism of Action Studies: Investigating the molecular pathways and genetic determinants that contribute to tolerance to fluoroquinolone antibiotics.

  • Screening for Tolerance-Inhibiting Compounds: Using alatrofloxacin-induced tolerance as a model to screen for novel adjuvants that can eradicate persister cells.

  • Comparative Studies: Evaluating the efficacy of alatrofloxacin against tolerant phenotypes in comparison to other fluoroquinolones or classes of antibiotics.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Trovafloxacin against Susceptible Bacterial Strains
Bacterial SpeciesStrainTrovafloxacin MIC (µg/mL)
Staphylococcus aureusATCC 292130.032 - 0.064
Streptococcus pneumoniaePenicillin-Susceptible0.064
Streptococcus pneumoniaePenicillin-Resistant0.064
Enterococcus faecalisATCC 292120.25
Escherichia coliATCC 259220.015 - 0.03
Pseudomonas aeruginosaATCC 278530.5 - 1.0
Haemophilus influenzaeATCC 492470.015
Neisseria gonorrhoeaeATCC 49226≤0.008

Note: Data compiled from multiple in vitro studies.[8][9] MIC values can vary based on testing methodology and specific strain characteristics.

Table 2: Example Time-Kill Assay Data for Trovafloxacin against Staphylococcus aureus
Time (hours)Log10 CFU/mL (Control - No Antibiotic)Log10 CFU/mL (Trovafloxacin at 10x MIC)
06.06.0
27.24.5
48.53.1
69.02.0
89.12.0
249.22.0

Note: This table presents hypothetical data based on typical fluoroquinolone time-kill kinetics to illustrate the expected outcome. The plateau in bacterial count after 6 hours in the presence of trovafloxacin is indicative of a tolerant subpopulation.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard broth microdilution method for determining the MIC of trovafloxacin.

Materials:

  • Trovafloxacin powder (analytical grade)

  • Appropriate bacterial strains (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Trovafloxacin Stock Solution: Prepare a stock solution of trovafloxacin in a suitable solvent (e.g., 0.1 N NaOH, followed by dilution in sterile water) at a concentration of 1 mg/mL. Filter-sterilize the solution.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Further dilute the inoculum to a final concentration of 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilutions: Perform two-fold serial dilutions of the trovafloxacin stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., from 16 µg/mL to 0.008 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted trovafloxacin. Include a growth control well (bacteria in CAMHB without antibiotic) and a sterility control well (CAMHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of trovafloxacin that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Assay for Assessing Antibiotic Tolerance

This protocol is designed to evaluate the bactericidal kinetics of trovafloxacin and identify the presence of tolerant subpopulations.

Materials:

  • Trovafloxacin

  • Mid-logarithmic phase bacterial culture

  • CAMHB

  • Sterile culture tubes or flasks

  • Sterile saline or PBS

  • Agar plates for colony counting

  • Incubator and shaker

Procedure:

  • Prepare Bacterial Culture: Grow the bacterial strain in CAMHB to the mid-logarithmic phase (approximately 10^7 - 10^8 CFU/mL).

  • Antibiotic Exposure: Dilute the bacterial culture to a starting density of approximately 10^6 CFU/mL in fresh, pre-warmed CAMHB. Add trovafloxacin at a concentration that is a multiple of the predetermined MIC (e.g., 10x MIC). Include a no-antibiotic control.

  • Time-Course Sampling: Incubate the cultures at 37°C with shaking. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate the dilutions onto appropriate agar plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 24-48 hours. Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL against time. A biphasic killing curve, characterized by an initial rapid decline in viable cells followed by a plateau, is indicative of antibiotic tolerance.

Protocol 3: Isolation and Characterization of Trovafloxacin-Tolerant Persisters

This protocol describes a method to isolate persister cells for further study.

Materials:

  • High concentration of trovafloxacin (e.g., 100x MIC)

  • Late stationary phase bacterial culture

  • Centrifuge and sterile tubes

  • Fresh CAMHB (antibiotic-free)

  • Agar plates

Procedure:

  • Induce Persister Formation: Grow a bacterial culture to the late stationary phase (e.g., 24-48 hours) to enrich for persister cells.

  • High-Dose Antibiotic Treatment: Treat the stationary phase culture with a high concentration of trovafloxacin (e.g., 100x MIC) for a duration sufficient to kill the majority of the population (e.g., 24 hours).

  • Isolate Survivors: Centrifuge the treated culture to pellet the surviving cells. Wash the pellet twice with sterile saline or PBS to remove residual antibiotic.

  • Regrowth: Resuspend the washed pellet in fresh, antibiotic-free CAMHB and incubate at 37°C to allow the persister cells to resuscitate and grow.

  • Characterization: Once the culture has reached a sufficient density, these "persister-derived" cells can be used for further experiments, such as:

    • MIC Determination: To confirm that they have not developed genetic resistance.

    • Genomic and Transcriptomic Analysis: To identify molecular markers associated with the tolerant phenotype.

    • Re-exposure to Trovafloxacin: To assess the stability of the tolerant phenotype.

Mandatory Visualizations

G Mechanism of Action of Alatrofloxacin (Trovafloxacin) Alatrofloxacin This compound (Intravenous Prodrug) Enzymes Rapid in vivo hydrolysis Alatrofloxacin->Enzymes Conversion Trovafloxacin Trovafloxacin (Active Drug) DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Trovafloxacin->Topoisomerase_IV Inhibition Enzymes->Trovafloxacin Replication_Fork DNA Replication Fork Stalling DNA_Gyrase->Replication_Fork Topoisomerase_IV->Replication_Fork Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death Leads to

Caption: Mechanism of action of this compound.

G Experimental Workflow for Studying Antibiotic Tolerance Start Bacterial Culture (e.g., S. aureus) MIC Determine MIC of Trovafloxacin Start->MIC Time_Kill Perform Time-Kill Assay (e.g., 10x MIC) MIC->Time_Kill Isolate Isolate Persister Cells (High-dose Trovafloxacin) Time_Kill->Isolate Analyze Analyze Data: - Plot Kill Curve - Quantify Tolerant Fraction Time_Kill->Analyze Characterize Characterize Persisters: - Re-test MIC - Genomic/Transcriptomic Analysis Isolate->Characterize Outcome Understanding of Tolerance Mechanisms Characterize->Outcome Analyze->Outcome

Caption: Workflow for antibiotic tolerance studies.

G Signaling Pathway Leading to Fluoroquinolone Tolerance (Hypothetical) Trovafloxacin Trovafloxacin Exposure DNA_Damage DNA Damage (DSBs) Trovafloxacin->DNA_Damage SOS_Response SOS Response Activation (e.g., RecA, LexA) DNA_Damage->SOS_Response TA_Systems Toxin-Antitoxin (TA) Module Induction SOS_Response->TA_Systems Toxin_Activity Toxin Activity (e.g., mRNA degradation, translation inhibition) TA_Systems->Toxin_Activity Dormancy Cellular Dormancy (Persister State) Toxin_Activity->Dormancy Tolerance Antibiotic Tolerance Dormancy->Tolerance

Caption: Hypothetical signaling pathway for fluoroquinolone tolerance.

References

Application Notes and Protocols for Aseptic Handling of Alatrofloxacin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the aseptic handling of Alatrofloxacin mesylate powder and the preparation of its solutions to ensure sterility and maintain the integrity of the compound for research and development applications.

Introduction

This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a broad-spectrum fluoronaphthyridone antibiotic.[1][2] Following administration, alatrofloxacin is rapidly converted to the active compound, trovafloxacin.[1][2] Due to its intended use in parenteral applications and the fact that its sterile powder and concentrate formulations are preservative-free, strict aseptic technique is mandatory to prevent microbial contamination.[1][3] These protocols are designed for a laboratory research setting.

Product Information

  • Appearance: White to light yellow powder.[1]

  • Storage of Powder: The lyophilized powder should be stored at -20°C for long-term stability.[4] For short-term storage (days to weeks), it can be kept in a dry, dark place at 0-4°C.[4]

  • Solubility: Soluble in DMSO, but not in water.[4] Alatrofloxacin is noted to be more soluble than its active form, trovafloxacin.[5]

  • Mechanism of Action: As a fluoroquinolone, the active form (trovafloxacin) targets and inhibits two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[6] This inhibition stabilizes the enzyme-DNA complex, leading to breaks in the bacterial DNA, which blocks DNA replication and results in bacterial cell death.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound solutions.

Table 1: Stability of Diluted this compound Solutions

DiluentConcentration Range (as trovafloxacin)Storage ConditionStability DurationReference
Compatible IV Solutions0.5 - 2.0 mg/mLRefrigeratedUp to 7 days[1]
Compatible IV Solutions0.5 - 2.0 mg/mLRoom TemperatureUp to 3 days[1]
5% Dextrose Injection1.88 mg/mLRoom TemperatureAt least 9 days[8]
0.45% Sodium Chloride Injection1.88 mg/mLRoom TemperatureAt least 9 days[8]

*Compatible IV solutions include: 5% Dextrose Injection, 0.45% Sodium Chloride Injection, 5% Dextrose and 0.45% Sodium Chloride Injection, 5% Dextrose and 0.2% Sodium Chloride Injection, and Lactated Ringer's and 5% Dextrose Injection. Note: Do not dilute with 0.9% Sodium Chloride Injection (normal saline) alone or Lactated Ringer's alone, as a precipitate may form.

Table 2: Formulation and pH

FormulationpH RangeComponentsReference
5 mg/mL Aqueous Concentrate3.5 - 4.3This compound, Water for Injection. May contain NaOH or HCl for pH adjustment.[1]

Experimental Protocols

General Aseptic Principles

Aseptic techniques are a set of procedures designed to prevent the contamination of sterile materials.[9][10]

  • Work Environment: All aseptic manipulations must be performed in a certified Class II Biological Safety Cabinet (BSC) or a laminar flow hood.[9] The work surface should be disinfected with 70% ethanol or another suitable disinfectant before and after use.[11]

  • Personal Protective Equipment (PPE): Wear sterile gloves, a clean lab coat, and a face mask.[9]

  • Sterile Materials: Use only sterile pipette tips, centrifuge tubes, syringes, needles, and solvents.[11]

  • Technique: Avoid passing non-sterile items over sterile ones. Open sterile packages and handle sterile equipment in a manner that minimizes exposure to the surrounding environment.[12]

Protocol 1: Reconstitution of Lyophilized this compound Powder for Aqueous Solutions

This protocol is for preparing a sterile aqueous solution from the lyophilized powder, intended for immediate use or further dilution for assays.

Materials:

  • This compound lyophilized powder vial

  • Sterile Water for Injection (WFI) or other desired sterile aqueous buffer

  • Sterile syringes and needles

  • Alcohol wipes

  • Biological Safety Cabinet (BSC)

Procedure:

  • Preparation: Disinfect the work surface of the BSC. Place the this compound vial, sterile diluent, syringes, needles, and alcohol wipes into the cabinet.

  • Disinfection: Remove the plastic cap from the powder vial and wipe the rubber stopper with an alcohol wipe.[13] Allow it to air dry. Do the same for the diluent vial.

  • Diluent Withdrawal: Using a sterile syringe, draw up the required volume of sterile WFI. For example, to prepare a 5 mg/mL stock solution from 50 mg of powder, draw up 10 mL of WFI.

  • Reconstitution: Slowly inject the WFI into the this compound vial, directing the stream against the side of the vial to avoid frothing.[14]

  • Dissolution: Gently swirl the vial until the powder is completely dissolved.[14] Do not shake vigorously.

  • Inspection: The resulting solution should be clear and free of particulate matter.[1]

  • Use: The reconstituted solution is now ready for further dilution or direct use in experiments.

Protocol 2: Preparation of a Stock Solution in DMSO for In Vitro Assays

This protocol is for preparing a concentrated stock solution in an organic solvent, which can be further diluted in culture media for cellular assays.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Spatula

  • Weighing paper/boat

  • Biological Safety Cabinet (BSC)

Procedure:

  • Preparation: Perform all steps within a BSC.

  • Weighing: Aseptically weigh the desired amount of this compound powder. For example, weigh 6.55 mg to prepare a 10 mM stock solution (Molecular Weight = 654.61 g/mol ).[4]

  • Transfer: Carefully transfer the weighed powder into a sterile amber vial.

  • Solubilization: Using a sterile pipette, add the calculated volume of sterile DMSO to the vial. For 6.55 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Dissolution: Cap the vial securely and vortex or sonicate at room temperature until the powder is fully dissolved.

  • Storage: Store the DMSO stock solution at -20°C for long-term stability.[4] When using, thaw at room temperature and dilute into aqueous buffers or culture medium immediately before the experiment. Avoid repeated freeze-thaw cycles.

Visualizations

Mechanism of Action

The following diagram illustrates the mechanism of action of fluoroquinolones like trovafloxacin.

G Mechanism of Action of Fluoroquinolones cluster_bacteria Bacterial Cell Fluoroquinolone Fluoroquinolone (Trovafloxacin) DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Mediates DNA_Break Double-Strand DNA Breaks DNA_Gyrase->DNA_Break Forms Cleavable Complex, Stabilized by Drug Segregated_DNA Segregated Chromosomes Topoisomerase_IV->Segregated_DNA Mediates Topoisomerase_IV->DNA_Break Forms Cleavable Complex, Stabilized by Drug Relaxed_DNA Relaxed Bacterial DNA Relaxed_DNA->Supercoiled_DNA Supercoiling Replicated_DNA Replicated Daughter DNA Replicated_DNA->Segregated_DNA Decatenation & Segregation Cell_Death Bacterial Cell Death DNA_Break->Cell_Death Leads to

Caption: Fluoroquinolone inhibits DNA gyrase and topoisomerase IV.

Experimental Workflow

The diagram below outlines the aseptic workflow for reconstituting this compound powder.

G Aseptic Reconstitution Workflow cluster_prep Preparation Phase cluster_recon Reconstitution Phase (in BSC) cluster_final Final Steps A 1. Don PPE (Sterile Gloves, Gown, Mask) B 2. Disinfect BSC Work Surface A->B C 3. Gather Sterile Materials (Vials, Syringes, Diluent) B->C D 4. Disinfect Vial Stoppers C->D E 5. Aseptically Withdraw Sterile Diluent D->E F 6. Inject Diluent into Powder Vial E->F G 7. Gently Swirl to Dissolve F->G H 8. Visually Inspect for Particulates G->H I 9. Proceed with Dilution or Use in Assay H->I J 10. Store Appropriately (per Stability Data) H->J If not for immediate use

References

Troubleshooting & Optimization

Technical Support Center: Alatrofloxacin Mesylate Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Alatrofloxacin mesylate in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound solutions.

Issue Potential Cause Recommended Action
Precipitation in Solution Incompatible Diluent: this compound can precipitate when diluted with 0.9% Sodium Chloride Injection (normal saline) alone.[1]Use compatible diluents such as 5% Dextrose Injection, 0.45% Sodium Chloride Injection, or a combination of 5% Dextrose and 0.45% Sodium Chloride Injection.[1]
pH Shift: The pH of the solution may have shifted outside the optimal range (3.5-4.3 for the concentrate), affecting solubility.[2]Ensure the final pH of the solution is maintained within the recommended range. Consider using a buffering agent if necessary.
Rapid Degradation to Trovafloxacin Hydrolysis: Alatrofloxacin is a prodrug that is designed to be rapidly hydrolyzed to the active drug, trovafloxacin, in vivo. This hydrolysis can also occur in vitro, accelerated by non-optimal pH and higher temperatures.[2][3]Prepare solutions fresh whenever possible. Store stock solutions and experimental samples at recommended temperatures (see FAQs) and protected from light. Maintain the pH of the solution within the stable range.
Discoloration of Solution (Yellowing) Photodegradation: Exposure to light, particularly UV light, can cause degradation and discoloration of fluoroquinolone solutions.[1][4][5]Protect solutions from light at all times by using amber-colored vials or by wrapping containers in aluminum foil.[1] Conduct experiments under controlled lighting conditions.
Oxidative Degradation: The presence of oxidizing agents or exposure to oxygen over time can contribute to degradation.Consider de-gassing solvents or using antioxidants (e.g., chelating agents like EDTA) in the formulation if oxidative degradation is suspected.
Variable/Inconsistent Analytical Results Inadequate HPLC Method: The analytical method may not be stability-indicating, meaning it cannot separate Alatrofloxacin from its degradation products, leading to inaccurate quantification.Develop and validate a stability-indicating HPLC method capable of resolving Alatrofloxacin, Trovafloxacin, and other potential degradants.
Improper Sample Handling: Degradation may be occurring during sample preparation or analysis (e.g., prolonged exposure to room temperature or light).Minimize the time samples are at room temperature. Use an autosampler with cooling capabilities if available. Protect samples from light during the entire analytical process.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway is the hydrolysis of the L-alanyl-L-alanine promoiety to release the active drug, trovafloxacin.[2][3] This is an expected conversion for this prodrug.

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: The pH range for the 5 mg/mL aqueous concentrate is 3.5 to 4.3.[2] Maintaining a slightly acidic pH is crucial for stability.

Q3: How should I store my this compound aqueous solutions?

A3: Store solutions at controlled room temperature (15°C to 30°C or 59°F to 86°F) and protect them from light.[1][2] Do not freeze this compound solutions.[1] For short-term storage (days to weeks), refrigeration at 2-8°C may be considered, but always check for precipitation upon removal from cold storage.

Q4: How stable is this compound in common IV solutions?

A4: this compound (at a concentration of 1.88 mg/mL) has been shown to be stable for at least nine days at room temperature when mixed with 5% Dextrose Injection or 0.45% Sodium Chloride Injection. During this period, there was no significant change in pH, and the solutions remained clear.

Q5: What are some signs of this compound degradation?

A5: Visual signs of degradation can include the formation of a precipitate, a change in color (e.g., yellowing), or a change in the clarity of the solution.[1] Analytically, degradation is observed as a decrease in the peak area of Alatrofloxacin and a corresponding increase in the peak area of Trovafloxacin and potentially other degradation products in an HPLC chromatogram.

Q6: Are there any excipients that can help stabilize this compound solutions?

A6: Yes, certain excipients can be used. Formulations have been developed containing dextrose, sucrose, sorbitol, glycine, and lactic acid to improve stability.[6] The use of buffers to maintain an optimal pH is also a key stabilization strategy.[7]

Quantitative Data Summary

The following tables provide illustrative data based on typical fluoroquinolone degradation profiles and should be used as a general guide. Actual degradation rates should be determined experimentally for your specific formulation and storage conditions.

Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C (Illustrative)

pHApparent First-Order Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
2.00.088.7
4.00.0234.7
7.00.154.6
9.00.451.5

Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 4.0 (Illustrative)

Temperature (°C)Apparent First-Order Rate Constant (k) (day⁻¹)Half-life (t₁/₂) (days)
40.005138.6
250.0234.7
400.097.7

Table 3: Effect of Light Exposure on the Stability of this compound in Aqueous Solution at pH 4.0 and 25°C (Illustrative)

Light ConditionApparent First-Order Rate Constant (k) (hour⁻¹)Half-life (t₁/₂) (hours)
Protected from Light< 0.001> 720
Exposed to Ambient Light0.01546.2
Exposed to UV Light (ICH Photostability Conditions)0.252.8

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to generate degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • Phosphate buffer

  • pH meter

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a compatible buffer at a pH of ~4).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl. Heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Withdraw samples at each time point, neutralize with an equivalent amount of 0.1 N NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period, taking samples at intervals. Neutralize with an equivalent amount of 0.1 N HCl and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period, taking samples at intervals. Dilute to a suitable concentration for analysis.

  • Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a defined period. Also, test the solid drug substance for thermal stability.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for this compound and Trovafloxacin

Objective: To provide a validated HPLC method for the simultaneous determination of this compound and its primary degradation product, Trovafloxacin, in the presence of other potential degradants.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 40% A, 60% B

    • 15-17 min: Hold at 40% A, 60% B

    • 17-18 min: Linear gradient back to 95% A, 5% B

    • 18-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 267 nm

  • Injection Volume: 10 µL

Method Validation Parameters (as per ICH Q2(R1) guidelines):

  • Specificity: Analyze stressed samples from the forced degradation study to demonstrate that the peaks for Alatrofloxacin and Trovafloxacin are well-resolved from each other and from any degradation products. Peak purity should be assessed using a photodiode array (PDA) detector.

  • Linearity: Prepare calibration curves for Alatrofloxacin and Trovafloxacin over a suitable concentration range (e.g., 1-100 µg/mL). A linear relationship between peak area and concentration should be established (R² > 0.999).

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of Alatrofloxacin and Trovafloxacin (e.g., at 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be < 2%.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on different days, by different analysts, or with different equipment. The RSD should be < 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Visualizations

cluster_degradation This compound Degradation Pathway Alatrofloxacin This compound Trovafloxacin Trovafloxacin (Active Drug) Alatrofloxacin->Trovafloxacin Hydrolysis (Primary Pathway) Other_Degradants Other Minor Degradation Products Alatrofloxacin->Other_Degradants Photolysis, Oxidation

Caption: Primary degradation pathway of this compound.

cluster_workflow Forced Degradation Experimental Workflow Start Prepare Alatrofloxacin Stock Solution Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis Stress->Acid Base Base Hydrolysis Stress->Base Oxidation Oxidation (H₂O₂) Stress->Oxidation Thermal Thermal Stress Stress->Thermal Photo Photolytic Stress Stress->Photo Sample Sample Preparation (Neutralize, Dilute) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analysis Stability-Indicating HPLC Analysis Sample->Analysis Data Data Analysis (Identify Degradants, Determine Kinetics) Analysis->Data

Caption: Workflow for a forced degradation study.

cluster_troubleshooting Troubleshooting Logic for Solution Instability Problem Observed Instability (Precipitation, Degradation, Discoloration) Check_pH Is pH within 3.5 - 4.3? Problem->Check_pH Check_Diluent Is the diluent compatible? Check_pH->Check_Diluent Yes Adjust_pH Adjust pH with buffer or acid/base Check_pH->Adjust_pH No Check_Light Is the solution protected from light? Check_Diluent->Check_Light Yes Change_Diluent Use a compatible diluent (e.g., D5W) Check_Diluent->Change_Diluent No Check_Temp Is the storage temperature correct (15-30°C)? Check_Light->Check_Temp Yes Protect_Light Use amber vials or cover with foil Check_Light->Protect_Light No Correct_Temp Store at recommended temperature Check_Temp->Correct_Temp No Stable_Solution Stable Solution Check_Temp->Stable_Solution Yes Adjust_pH->Check_pH Change_Diluent->Check_Diluent Protect_Light->Check_Light Correct_Temp->Check_Temp

Caption: Troubleshooting logic for Alatrofloxacin solution instability.

References

Technical Support Center: Optimizing Alatrofloxacin Mesylate Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with alatrofloxacin mesylate in in vivo animal studies.

Disclaimer: Alatrofloxacin is the prodrug of trovafloxacin. Trovafloxacin was withdrawn from the market due to a significant risk of severe, idiosyncratic hepatotoxicity in humans.[1] Researchers using alatrofloxacin/trovafloxacin in animal studies must be aware of this potential and implement rigorous monitoring for liver injury.

Troubleshooting Guides

Issue 1: Unexpected Animal Mortality or Severe Adverse Events

Question: We are observing unexpected mortality or severe adverse events (e.g., lethargy, ruffled fur, hunched posture) in our animals at our initial doses. What could be the cause and how should we troubleshoot?

Answer:

Unexpected mortality or severe adverse events are likely due to acute toxicity, which may be related to the dose, formulation, or administration procedure. Here’s a systematic approach to troubleshooting:

  • Review Dosage and Administration:

    • Dosage Calculation: Double-check all dosage calculations, including conversions from this compound (prodrug) to active trovafloxacin.

    • Administration Route: Ensure the chosen route of administration is appropriate for the vehicle and volume. Intravenous (IV) administration that is too rapid can cause acute toxicity. Oral gavage with improper technique can lead to aspiration or esophageal injury.[2]

    • Vehicle Toxicity: The vehicle used to dissolve or suspend the compound could be contributing to toxicity. Ensure the vehicle is well-tolerated at the administered volume. Common vehicles for oral administration in rodents include 0.5% methylcellulose, while sterile water for injection or saline are typical for IV administration.

  • Assess for Hepatotoxicity:

    • Given the known hepatotoxic potential of trovafloxacin, severe adverse events may be a manifestation of acute liver failure.

    • Action: If possible, perform immediate serum collection from affected animals to analyze liver function markers (ALT, AST, bilirubin). Conduct histopathological examination of the liver in deceased animals to look for signs of necrosis or inflammation.

  • Dose De-escalation:

    • Immediately halt the current dosing regimen.

    • Redesign the dose-finding study to start with a significantly lower dose. A 50% reduction from the dose causing adverse events is a reasonable starting point for the next cohort.

Issue 2: Lack of Efficacy at Doses That Are Well-Tolerated

Question: Our initial doses of this compound are well-tolerated by the animals, but we are not observing the desired therapeutic effect in our infection model. What steps should we take?

Answer:

A lack of efficacy at well-tolerated doses suggests that the drug concentration at the site of infection is insufficient to inhibit or kill the pathogen. Consider the following:

  • Pharmacokinetic Considerations:

    • Bioavailability: If administering orally, consider the bioavailability in your specific animal model, which can be variable.[3] Switching to intravenous administration of alatrofloxacin will ensure 100% bioavailability of trovafloxacin.

    • Dosing Frequency: The half-life of trovafloxacin can be short in some animal models (e.g., ~2-2.5 hours in dogs and rats).[3] A single daily dose may not be sufficient to maintain therapeutic concentrations above the minimum inhibitory concentration (MIC) for the pathogen. Consider increasing the dosing frequency to twice or three times daily.

  • Pharmacodynamic Factors:

    • MIC of the Pathogen: Confirm the MIC of your specific bacterial strain for trovafloxacin. Efficacy of fluoroquinolones is often linked to the ratio of the maximum plasma concentration (Cmax) to the MIC or the area under the concentration-time curve (AUC) to the MIC.

    • Tissue Penetration: While trovafloxacin generally has good tissue penetration, the specific characteristics of your infection model (e.g., abscess formation) may limit drug access.

  • Dose Escalation:

    • If the initial doses are well-tolerated with no signs of toxicity, a careful dose escalation study is warranted. Increase the dose incrementally in subsequent cohorts while closely monitoring for signs of toxicity, particularly hepatotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is a reasonable starting dose for this compound in a mouse model of bacterial infection?

A1: The starting dose will depend on the infection model and the pathogen. Based on published studies, a reasonable starting point for efficacy studies in mice is in the range of 2.0 to 10 mg/kg of trovafloxacin equivalent, administered orally or subcutaneously. For example, in a murine pneumonia model with Streptococcus pneumoniae, the 50% protective dose (PD50) for oral trovafloxacin was 2.1 mg/kg.[4] In a murine sepsis model with S. pneumoniae, the PD50 for a single subcutaneous dose of trovafloxacin was around 22.8 mg/kg for a penicillin-intermediate strain.[5] It is crucial to begin with a dose-finding study that includes both efficacy and toxicity endpoints.

Q2: What are the typical routes of administration for alatrofloxacin/trovafloxacin in animal studies?

A2:

  • Intravenous (IV): this compound is formulated for IV administration and is rapidly converted to the active drug, trovafloxacin.[6] This route provides immediate and complete bioavailability.

  • Oral (PO): Trovafloxacin can be administered orally, often via gavage. It is well-absorbed, with a bioavailability of approximately 88% in humans.[1]

  • Subcutaneous (SC): This route has been used in some rodent studies and can provide a slower absorption profile compared to IV.[5]

  • Intraperitoneal (IP): While used in some studies, this route can be associated with local irritation and is less common for multiple-dose studies.

Q3: What are the key signs of hepatotoxicity to monitor for in animals?

A3:

  • Clinical Signs: Lethargy, weight loss, ruffled fur, jaundice (yellowing of the skin and mucous membranes), and changes in urine or feces color.

  • Biochemical Markers: Regular monitoring of serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin is critical. Elevations in these markers are indicative of liver damage.

  • Histopathology: At the end of the study, or if an animal is euthanized due to adverse events, a thorough histopathological examination of the liver should be performed to look for evidence of hepatocellular necrosis, inflammation, and other pathological changes.

Q4: What is the mechanism of action of trovafloxacin?

A4: Trovafloxacin is a bactericidal antibiotic that works by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, trovafloxacin prevents bacterial cell division and leads to cell death.

Quantitative Data Summary

Table 1: Efficacy of Trovafloxacin in Murine Infection Models

Animal ModelPathogenRoute of Administration50% Protective Dose (PD50)Reference
PneumoniaStreptococcus pneumoniaeOral2.1 mg/kg[4]
SepsisStreptococcus pneumoniae (penicillin-susceptible)Subcutaneous1.0 mg/kg (Ampicillin) vs. 22.8 mg/kg (Trovafloxacin)[5]
SepsisStreptococcus pneumoniae (penicillin-intermediate)Subcutaneous22.8 ± 3.6 mg/kg[5]
SepsisStreptococcus pneumoniae (penicillin-resistant)Subcutaneous>64 mg/kg (Ampicillin) vs. Trovafloxacin being superior[7]

Table 2: Acute Toxicity of Trovafloxacin/Alatrofloxacin in Rodents

SpeciesCompoundRoute of AdministrationMinimum Lethal DoseReference
MouseTrovafloxacinOral≥ 2000 mg/kg[1]
RatTrovafloxacinOral≥ 2000 mg/kg[1]
MouseAlatrofloxacinIntravenous50-125 mg/kg[1][6]
RatAlatrofloxacinIntravenous> 75 mg/kg[1][6]

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Efficacy and Toxicity
  • Animal Model: Select a suitable animal model (e.g., male C57BL/6 mice, 8-10 weeks old) and the relevant bacterial pathogen.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, 1, 5, 10, 25, 50 mg/kg trovafloxacin equivalent) with a sufficient number of animals per group (n=8-10) to achieve statistical power.

  • Infection: Induce the infection according to the established model protocol (e.g., intranasal inoculation for pneumonia, intraperitoneal injection for sepsis).

  • Drug Administration: Prepare this compound in a sterile vehicle (e.g., sterile water for injection for IV, 0.5% methylcellulose in water for oral gavage). Administer the assigned dose at a predetermined time post-infection (e.g., 1-2 hours).

  • Monitoring:

    • Efficacy: Monitor survival over a defined period (e.g., 7-14 days). In some models, bacterial load in target organs (e.g., lungs, spleen) can be quantified at specific time points.

    • Toxicity: Monitor animals at least twice daily for clinical signs of toxicity. Record body weights daily.

    • Biochemistry: Collect blood samples (e.g., via tail vein or terminal cardiac puncture) at baseline and at the end of the study to measure serum ALT and AST levels.

  • Data Analysis: Determine the PD50 for efficacy and identify the maximum tolerated dose (MTD) based on clinical signs and biochemical markers.

Protocol 2: Oral Gavage Administration in Rats
  • Animal Restraint: Gently but firmly restrain the rat. The head and body should be aligned vertically with the esophagus.

  • Gavage Needle Selection: Use a flexible or curved, ball-tipped gavage needle (16-18 gauge for adult rats).[6]

  • Measurement: Measure the length of the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.[6]

  • Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the upper palate towards the esophagus. The rat should swallow reflexively as the needle enters the pharynx. Do not force the needle.[8][9]

  • Administration: Once the needle is in place, slowly administer the prepared solution. The maximum recommended volume is typically 10-20 ml/kg.[6]

  • Withdrawal and Monitoring: Gently withdraw the needle and return the animal to its cage. Monitor for any signs of distress or respiratory difficulty for at least 10-15 minutes.[6]

Visualizations

Alatrofloxacin_Mechanism_of_Action cluster_bacterial_targets Inside Bacterium Alatrofloxacin This compound (Prodrug) Trovafloxacin Trovafloxacin (Active Drug) Alatrofloxacin->Trovafloxacin Rapid in vivo hydrolysis Bacterial_Cell Bacterial Cell Trovafloxacin->Bacterial_Cell Enters DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Trovafloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Repair Inhibition DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Conversion of alatrofloxacin to trovafloxacin and its antibacterial mechanism.

Dose_Optimization_Workflow start Define Infection Model & Pathogen MIC dose_finding Initial Dose-Range Finding Study (e.g., 1-50 mg/kg) start->dose_finding evaluate Evaluate Efficacy (Survival/CFU) & Toxicity (Clinical Signs, ALT/AST) dose_finding->evaluate efficacious_toxic Efficacious but Toxic evaluate->efficacious_toxic Yes / Yes efficacious_nontoxic Efficacious & Non-Toxic evaluate->efficacious_nontoxic Yes / No nonefficacious_nontoxic Non-Efficacious & Non-Toxic evaluate->nonefficacious_nontoxic No / No reduce_dose Reduce Dose & Re-evaluate efficacious_toxic->reduce_dose optimal_dose Optimal Dose Identified efficacious_nontoxic->optimal_dose increase_dose Increase Dose or Frequency & Re-evaluate nonefficacious_nontoxic->increase_dose reduce_dose->evaluate increase_dose->evaluate

Caption: Workflow for optimizing this compound dosage in vivo.

Hepatotoxicity_Pathway cluster_cell Cellular Events Trovafloxacin Trovafloxacin Hepatocyte Hepatocyte Trovafloxacin->Hepatocyte Sensitizes TNFa TNF-α TNFa->Hepatocyte Activates JNK_ERK Prolonged JNK/ERK Activation Hepatocyte->JNK_ERK Mitochondria Mitochondrial Stress (e.g., Peroxynitrite Stress) Hepatocyte->Mitochondria Caspase9 Caspase-9 Activation JNK_ERK->Caspase9 Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Hepatocyte Apoptosis & Necrosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for trovafloxacin-induced hepatotoxicity.

References

How to avoid contamination of Alatrofloxacin mesylate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding contamination of Alatrofloxacin mesylate stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary sources of contamination for this compound stock solutions?

A1: Contamination of this compound stock solutions can arise from three main sources: microbial, chemical, and physical contamination.

  • Microbial Contamination: This is the most common type of contamination and includes bacteria, fungi (yeast and mold), and mycoplasma.[1][2] Sources include non-sterile equipment, improper aseptic technique during preparation, and contaminated reagents.[3]

  • Chemical Contamination: This can occur from residues of cleaning agents on labware, endotoxins from bacteria, or the degradation of the this compound itself.[3] Factors such as improper storage temperature, exposure to light, and incorrect pH can accelerate chemical degradation.

  • Cross-Contamination: This involves the accidental introduction of other chemicals or antibiotics into the stock solution, which can interfere with experimental results.

Q2: What are the visible signs of a contaminated this compound stock solution?

A2: Regular visual inspection of your stock solution is a critical first step in detecting contamination. Key indicators include:

  • Turbidity or Cloudiness: A clear solution that becomes cloudy or hazy is a strong indicator of bacterial or fungal growth.[3]

  • Color Change: Any deviation from the expected color of the solution (this compound is a white to light yellow powder) could signify chemical degradation or contamination.[4]

  • Particulate Matter or Precipitate: The presence of floating particles, sediment, or crystals that do not dissolve upon gentle warming (if appropriate for the solvent) can indicate contamination or solubility issues.

  • Film or Clumps: A film on the surface of the solution or visible clumps are often signs of fungal or bacterial growth.

Q3: My this compound stock solution, prepared in DMSO, appears to have precipitated after storage at -20°C. Is it still usable?

A3: Precipitation upon freezing is a common issue with DMSO-based stock solutions. Here’s how to troubleshoot this:

  • Warm the Solution: Gently warm the vial in a water bath set to 37°C. Swirl the vial periodically until the precipitate is fully redissolved. Avoid overheating, as it can accelerate degradation.

  • Visual Inspection: Once the solution is clear, visually inspect it for any signs of contamination as described in Q2.

  • Consider Concentration: If precipitation is a recurring issue, you may be preparing the stock solution at a concentration that is too high for stable storage in DMSO at -20°C. Consider preparing a slightly lower concentration for future stocks.

  • Perform a Quality Control Check: If you have concerns about the efficacy of the solution after re-dissolving, you can perform a quality control test, such as a Minimum Inhibitory Concentration (MIC) assay with a known sensitive bacterial strain, to confirm its biological activity.

Q4: How can I be certain that my this compound stock solution is sterile?

A4: While proper aseptic technique is the primary method for ensuring sterility, you can perform a sterility test to confirm the absence of microbial contaminants. The two most common methods are Membrane Filtration and Direct Inoculation.[5][6][7]

  • Membrane Filtration: This is the preferred method for filterable solutions like those prepared in DMSO. The solution is passed through a sterile 0.22 µm or 0.45 µm filter, which is then placed on a growth medium and incubated to check for microbial growth.[5][6]

  • Direct Inoculation: A small aliquot of the stock solution is directly added to a suitable liquid growth medium and incubated. This method is less common for DMSO-based stocks as the solvent can inhibit microbial growth, leading to false negatives.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mg/mL in DMSO)

This protocol outlines the steps for preparing a 10 mg/mL stock solution of this compound in DMSO under aseptic conditions.

Materials:

  • This compound powder

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Sterile pipette tips

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

Procedure:

  • Pre-sterilize all materials: Autoclave pipette tips and tubes. Sanitize the work surface of the laminar flow hood with 70% ethanol.

  • Calculate the required mass: To prepare 1 mL of a 10 mg/mL stock solution, you will need 10 mg of this compound powder.

  • Weigh the powder: Under aseptic conditions in the laminar flow hood, carefully weigh the calculated amount of this compound into a sterile tube.

  • Add DMSO: Aseptically add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolve the powder: Tightly cap the tube and vortex at room temperature until the powder is completely dissolved. The solution should be clear.

  • Aliquot for storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

  • Label and store: Clearly label each aliquot with the compound name, concentration, date of preparation, and your initials. Store the aliquots at -20°C for long-term use. For short-term use (days to weeks), storage at 4°C is acceptable.[5]

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity and detecting degradation of this compound stock solutions using HPLC. Specific parameters may need to be optimized based on the available equipment and columns.

Objective: To separate and quantify Alatrofloxacin from its potential degradation products.

Materials:

  • This compound stock solution (to be tested)

  • Reference standard of this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphate buffer (for mobile phase pH adjustment)

  • Reversed-phase C18 column

  • HPLC system with a UV or DAD detector

General HPLC Conditions for Fluoroquinolones:

ParameterRecommended Setting
Mobile Phase A mixture of acetonitrile and an aqueous buffer (e.g., phosphate buffer or water with formic acid). The exact ratio will require optimization.[1][2]
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
Flow Rate Typically 1.0 mL/min.[1]
Detection Wavelength Set based on the UV absorbance maxima of this compound (around 282 nm for similar fluoroquinolones).[1]
Injection Volume 10-20 µL
Column Temperature Ambient or controlled at a specific temperature (e.g., 25°C).

Procedure:

  • Prepare the Mobile Phase: Prepare the mobile phase according to the optimized ratio and degas it before use.

  • Prepare Standards: Prepare a series of dilutions of the this compound reference standard to create a calibration curve.

  • Prepare the Sample: Dilute an aliquot of your stock solution to a concentration that falls within the range of your calibration curve.

  • Run the HPLC: Inject the standards and the sample onto the HPLC system.

  • Analyze the Chromatogram:

    • Purity Assessment: Compare the chromatogram of your stock solution to that of the reference standard. The presence of additional peaks indicates impurities or degradation products. The area of the Alatrofloxacin peak relative to the total area of all peaks gives an indication of purity.

    • Quantification: Use the calibration curve to determine the exact concentration of Alatrofloxacin in your stock solution. A concentration significantly lower than expected suggests degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage TemperatureDurationRecommended SolventNotes
0 - 4°CShort-term (days to weeks)DMSOProtect from light.[5]
-20°CLong-term (months to years)DMSOAliquot to avoid freeze-thaw cycles.[5]

Table 2: Troubleshooting Common Contamination Issues

ObservationPotential CauseRecommended Action
Cloudy Solution Bacterial or fungal contaminationDiscard the solution and prepare a fresh stock using strict aseptic technique. Review your sterilization procedures for all equipment and reagents.
Precipitate in frozen DMSO stock Supersaturation at low temperatureGently warm the solution to 37°C to redissolve the precipitate before use. Consider preparing a lower concentration stock.
Color change (darkening) Chemical degradationDiscard the solution. Prepare a fresh stock and ensure it is protected from light and stored at the correct temperature.
Loss of biological activity Chemical degradationDiscard the solution. Prepare a fresh stock and verify its activity with a quality control assay. Ensure proper storage conditions are maintained.

Visualizations

Contamination_Avoidance_Workflow Workflow for Avoiding Contamination of this compound Stock Solutions cluster_preparation Preparation Phase cluster_storage Storage and Handling cluster_qc Quality Control Sterilize_Equipment Sterilize all labware (autoclave, dry heat) Aseptic_Environment Work in a laminar flow hood or biological safety cabinet Sterilize_Equipment->Aseptic_Environment Prepare_Reagents Use sterile, high-purity DMSO and Alatrofloxacin Aseptic_Environment->Prepare_Reagents Weigh_and_Dissolve Accurately weigh and dissolve using aseptic technique Prepare_Reagents->Weigh_and_Dissolve Filter_Sterilize Filter through a 0.22 µm syringe filter Weigh_and_Dissolve->Filter_Sterilize Aliquot Aliquot into single-use tubes Filter_Sterilize->Aliquot Label Clearly label each aliquot Aliquot->Label Store Store at -20°C for long-term use (protect from light) Label->Store Handle_Aseptically Use aseptic technique when accessing stock solutions Store->Handle_Aseptically Visual_Inspection Regularly inspect for turbidity, color change, or precipitate Handle_Aseptically->Visual_Inspection Sterility_Testing Perform sterility testing (e.g., membrane filtration) Visual_Inspection->Sterility_Testing If in doubt Purity_Check Assess purity and degradation using HPLC Visual_Inspection->Purity_Check If degradation is suspected

Caption: A workflow diagram illustrating the key steps to prevent contamination during the preparation, storage, and quality control of this compound stock solutions.

Troubleshooting_Logic Troubleshooting Logic for Contaminated Stock Solutions Start Observe anomaly in stock solution Is_Cloudy Is the solution cloudy or turbid? Start->Is_Cloudy Is_Precipitated Is there a precipitate? Is_Cloudy->Is_Precipitated No Discard_Microbial Discard solution due to microbial contamination. Review aseptic technique. Is_Cloudy->Discard_Microbial Yes Color_Change Is there a color change? Is_Precipitated->Color_Change No Warm_and_Check Gently warm to 37°C. If it redissolves, use with caution. If not, discard. Is_Precipitated->Warm_and_Check Yes Loss_of_Efficacy Is there a loss of efficacy? Color_Change->Loss_of_Efficacy No Discard_Degradation Discard solution due to chemical degradation. Review storage conditions. Color_Change->Discard_Degradation Yes Perform_QC Perform QC check (e.g., HPLC). If degraded, discard and review storage. Loss_of_Efficacy->Perform_QC Yes No_Issue Solution appears normal Loss_of_Efficacy->No_Issue No

Caption: A logical decision-making diagram for troubleshooting common issues observed in this compound stock solutions.

References

Technical Support Center: Alatrofloxacin Mesylate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the administration of alatrofloxacin mesylate and its active form, trovafloxacin, in animal models. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to trovafloxacin?

A1: this compound is the L-alanyl-L-alanyl prodrug of trovafloxacin mesylate.[1][2] It was developed as an intravenous (IV) formulation because trovafloxacin, the active antibacterial agent, has poor aqueous solubility.[3][4] Following intravenous administration, alatrofloxacin is rapidly hydrolyzed in vivo by plasma esterases to yield the active compound, trovafloxacin.[2][3] Plasma concentrations of alatrofloxacin itself become non-quantifiable within 5-10 minutes after a 60-minute infusion.[3]

Q2: Which administration routes have been documented for alatrofloxacin and trovafloxacin in animal models?

A2: Alatrofloxacin is specifically designed for intravenous administration.[1][2] Trovafloxacin, the active drug, has been administered via oral gavage and subcutaneous injection in animal studies.[5]

  • Intravenous (IV): Alatrofloxacin has been administered intravenously to rats (jugular vein), beagle dogs (cephalic vein), cynomolgus monkeys, and rabbits.[5]

  • Oral (PO): Trovafloxacin mesylate, suspended in 0.5% aqueous methylcellulose, has been administered via oral gavage to rats and dogs.[5]

  • Subcutaneous (SC): Subcutaneous administration of alatrofloxacin was found to be antigenic in guinea pigs, a reaction not observed with subcutaneously administered trovafloxacin.[5]

Q3: Are there any administration routes that should be explicitly avoided for this compound?

A3: Yes. The product information for the commercial formulation of this compound (TROVAN® I.V.) states that it is not for intramuscular, intrathecal, intraperitoneal, or subcutaneous administration.[1]

Q4: What is the mechanism of action for trovafloxacin?

A4: Trovafloxacin is a fluoronaphthyridone antibacterial agent.[6] Its bactericidal action results from the inhibition of the bacterial enzymes DNA gyrase and topoisomerase IV, which are essential for DNA replication, transcription, repair, and recombination.[4][6]

Q5: What are the primary toxicity concerns observed in animal models?

A5: Toxicities observed with trovafloxacin and alatrofloxacin in animal models are generally similar to those of other fluoroquinolones.[5] Key concerns include:

  • Hepatotoxicity: Liver toxicity, including necrotizing inflammation of hepatocytes in dogs, was a significant finding and the primary reason for the drug's eventual withdrawal from the U.S. market.[5][7]

  • Antigenicity: Subcutaneously administered alatrofloxacin was found to be antigenic in guinea pigs.[5]

  • Arthropathy: The drug can induce arthropathy (joint disease) in juvenile dogs.[5]

  • Phototoxicity: Phototoxic potential has been observed in BALB/c mice exposed to ultraviolet A radiation.[5]

  • CNS Disturbances: Convulsions and other central nervous system disturbances have been noted.[5]

Troubleshooting Guide

Problem: High variability or poor bioavailability following oral administration of trovafloxacin.

  • Possible Cause: Emesis (vomiting) after dosing can lead to significant variability in absorption. This was noted in beagle dogs, where the absolute bioavailability of a 20 mg/kg oral dose ranged from 17% to 115%, potentially due to emesis.[5]

  • Solution:

    • Observe Animals: Closely monitor animals post-dosing for any signs of emesis or discomfort.

    • Optimize Vehicle: Ensure the vehicle used is appropriate and palatable. For trovafloxacin, a 0.5% aqueous methylcellulose suspension has been used successfully.[5]

    • Fasting State: Consider the effect of food. While oral absorption of trovafloxacin was not significantly altered by food in humans, this may vary by species.[1] Standardizing the fasting state of animals before dosing can reduce variability.

    • Alternative Route: If oral administration remains problematic, consider intravenous administration of this compound to achieve consistent systemic exposure.

Problem: Local tissue irritation or adverse reaction at the injection site.

  • Possible Cause (Subcutaneous Route): Alatrofloxacin has been shown to be antigenic when administered subcutaneously in guinea pigs.[5] This suggests a potential for immune-mediated local reactions. The formulation is explicitly not recommended for SC, IM, or IP injection.[1]

  • Solution:

    • Adhere to Recommended Route: Use the intravenous route for alatrofloxacin administration as intended. This is the most reliable method for achieving desired plasma concentrations while avoiding local administration site issues.

    • Proper IV Technique: For IV administration, ensure proper catheter placement and sterile technique. The substance should be isotonic and close to physiologic pH to minimize vascular irritation.[8] Dilute the concentrate as specified in the protocol.

    • Monitor Animals: After any parenteral administration, monitor the injection site for signs of inflammation, swelling, or pain.

Problem: Difficulty dissolving trovafloxacin mesylate for parenteral administration.

  • Possible Cause: Trovafloxacin mesylate has low aqueous solubility.[3] This is the fundamental reason the alatrofloxacin prodrug was developed.

  • Solution:

    • Use the Prodrug: For intravenous studies, use this compound, which is formulated as an aqueous concentrate for dilution and infusion.[1] Do not attempt to dissolve and inject trovafloxacin mesylate intravenously.

    • Formulation for Other Routes: If another route is scientifically justified for trovafloxacin (e.g., oral), use a suspension vehicle like 0.5% methylcellulose.[5] Sonication may be required to achieve a uniform suspension, but complete dissolution in an aqueous vehicle is unlikely.

Data Presentation: Pharmacokinetics in Animal Models

The following tables summarize the mean pharmacokinetic parameters of trovafloxacin following administration of alatrofloxacin (IV) or trovafloxacin (IV/Oral). Doses are based on trovafloxacin equivalents.

Table 1: Pharmacokinetics in Beagle Dogs [5]

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (hours)AUC (µg·hr/mL)Half-life (hours)Clearance (mL/min/kg)Volume of Distribution (L/kg)
IV (Alatrofloxacin)10--22.0 ± 3.32.07.7 ± 1.11.5 ± 0.6
IV (Trovafloxacin)5--8.0 ± 1.81.711.1 ± 3.01.7 ± 0.5
Oral (Trovafloxacin)203.5 ± 1.52.3 ± 1.217.7 ± 9.02.4--

Absolute Bioavailability for 20 mg/kg Oral Dose: 58 ± 41%

Table 2: Pharmacokinetics in Cynomolgus Monkeys [5]

Administration RouteDose (mg/kg)AUC (µg·hr/mL)Half-life (hours)Clearance (mL/min/kg)Volume of Distribution (L/kg)
IV (Trovafloxacin)2047.1 ± 7.25.87.2 ± 1.14.3 ± 2.3

Table 3: Pharmacokinetics in New Zealand White Rabbits [5]

Administration RouteDose (mg/kg)Cmax (µg/mL)Tmax (hours)AUC (µg·hr/mL)Half-life (hours)Clearance (mL/min/kg)Volume of Distribution (L/kg)
IV (Trovafloxacin)40--29.5 ± 15.41.729.5 ± 11.62.8 ± 0.8
Oral (Trovafloxacin)2004.6 ± 0.31.2 ± 0.824.1 ± 8.42.6--

Absolute Bioavailability for 200 mg/kg Oral Dose: 16%

Table 4: Pharmacokinetics in Rats (Adult vs. Neonate) [5]

Animal GroupDose (mg/kg)AUC (µg·hr/mL)Half-life (hours)Clearance (mL/min/kg)Volume of Distribution (L/kg)
Adult108.0 ± 0.30.621.0 ± 0.81.0 ± 0.1
Adult2018.6 ± 0.50.617.9 ± 0.50.9 ± 0.1
Neonate2031.81.110.51.0

Experimental Protocols

Protocol 1: Intravenous (IV) Infusion of this compound in Rats

This protocol is based on methodologies described in regulatory filings and general best practices.[5][8]

  • Materials:

    • This compound for injection (sterile concentrate).

    • Sterile diluent (e.g., 5% Dextrose Injection, USP). Do not use normal saline unless compatibility is confirmed.[4]

    • Anesthetizing agent (if required for catheter placement).

    • Surgical tools for catheterization (e.g., jugular vein).

    • Infusion pump and sterile syringes.

    • Vascular access catheters.

  • Procedure:

    • Preparation: Anesthetize the rat according to the IACUC-approved protocol. Surgically implant a catheter into the jugular vein, ensuring it remains patent.

    • Drug Formulation: Dilute the this compound concentrate to the final desired concentration for infusion using the appropriate sterile diluent. All parenteral solutions must be sterile.[8]

    • Administration: Connect the catheter to the infusion pump. Administer the prepared solution as a controlled infusion over a defined period (e.g., 3-5 minutes, as used in rabbits[5]). The maximum bolus injection volume is typically 5 ml/kg.[9]

    • Post-Administration Care: After infusion, flush the catheter with a sterile lock solution to maintain patency. Monitor the animal for recovery from anesthesia and any adverse effects.

    • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 1, 4, 8 hours post-dose) for pharmacokinetic analysis.[5]

Protocol 2: Oral Gavage Administration of Trovafloxacin Mesylate in Rats

  • Materials:

    • Trovafloxacin mesylate powder.

    • Vehicle: 0.5% (w/v) methylcellulose in sterile water.[5]

    • Mortar and pestle or homogenizer.

    • Oral gavage needles (stainless steel, ball-tipped, appropriate size for the animal).

    • Syringes.

  • Procedure:

    • Drug Formulation: Prepare a suspension of trovafloxacin mesylate in 0.5% aqueous methylcellulose to the desired concentration. Ensure the suspension is homogenous before drawing each dose.

    • Animal Handling: Gently restrain the rat, ensuring the head and body are held in a straight line to facilitate the passage of the gavage needle.

    • Administration: Measure the distance from the tip of the animal's nose to the last rib to estimate the correct length for needle insertion. Gently insert the gavage needle into the esophagus. Administer the suspension slowly to prevent regurgitation. The typical dose volume is 10 ml/kg.[5]

    • Post-Administration Care: Return the animal to its cage and monitor for any signs of distress, discomfort, or regurgitation.

Visualizations

G start Study Objective q1 Rapid & Consistent Systemic Exposure Required? start->q1 q2 GI Tract as Primary Target? q1->q2  No iv Intravenous (IV) Route (this compound) q1->iv  Yes Highest Bioavailability oral Oral (Gavage) Route (Trovafloxacin Suspension) q2->oral  Yes First-pass effect may be relevant avoid Avoid SC, IM, IP Routes (Per Formulation Guidelines & Antigenicity Data) q2->avoid  No

Caption: Workflow for selecting an administration route.

G prodrug This compound (Water-Soluble Prodrug) drug Trovafloxacin (Active Antibacterial Agent) prodrug->drug Rapid In Vivo Hydrolysis (Plasma Esterases) Post-IV Administration

Caption: In vivo conversion of alatrofloxacin to trovafloxacin.

G cluster_drug Mechanism of Action cluster_bacterium Bacterial Cell trova Trovafloxacin gyrase DNA Gyrase trova->gyrase inhibits topo Topoisomerase IV trova->topo inhibits dna Bacterial DNA Replication & Transcription gyrase->dna topo->dna death Bacterial Cell Death dna->death Inhibition leads to...

Caption: Trovafloxacin's mechanism of inhibiting bacterial DNA synthesis.

References

Overcoming challenges in measuring Alatrofloxacin mesylate levels in biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of alatrofloxacin mesylate in biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why am I unable to detect this compound in my plasma samples after administration?

A1: Alatrofloxacin is a prodrug that undergoes rapid and extensive conversion to its active metabolite, trovafloxacin, in vivo.[1][2][3] It is common for alatrofloxacin to be undetectable in plasma samples collected shortly after the end of an intravenous infusion due to this rapid conversion.[1][2][3] Your analytical method should be designed to be highly sensitive, and sample collection should occur at very early time points post-administration to detect the transient prodrug. For pharmacokinetic studies, it is often the concentration of the active metabolite, trovafloxacin, that is measured.[1][2]

Q2: What are the most common analytical techniques for measuring alatrofloxacin and its active metabolite, trovafloxacin?

A2: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a commonly used method.[1][3] For higher sensitivity and selectivity, especially for complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[4][5]

Q3: What are "matrix effects" and how can they affect my results?

A3: A matrix effect is the alteration of the ionization efficiency of an analyte by co-eluting substances present in the sample matrix (e.g., plasma, urine).[6][7][8] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification.[4][6] It is a significant consideration in LC-MS/MS-based bioanalysis.[4][8]

Q4: How can I minimize matrix effects in my assay?

A4: To mitigate matrix effects, you can:

  • Optimize Sample Preparation: Employ efficient extraction techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering endogenous components.[5][9]

  • Improve Chromatographic Separation: Modify your HPLC method to separate the analyte from matrix components.[8]

  • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.[8]

Q5: What are the key validation parameters for a bioanalytical method for alatrofloxacin?

A5: According to regulatory guidelines, key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components.

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of scatter between a series of measurements.

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[10]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
Possible Cause Troubleshooting Step
Column Overload Dilute the sample and re-inject.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase. For amine-containing compounds like fluoroquinolones, a slightly acidic pH can improve peak shape.
Column Contamination Wash the column with a strong solvent. If the problem persists, replace the column.
Secondary Interactions with Column Silanols Add a competing base, like triethylamine, to the mobile phase in small concentrations (e.g., 0.1%).
Issue 2: Low Recovery of Alatrofloxacin During Sample Extraction
Possible Cause Troubleshooting Step
Inefficient Protein Precipitation Ensure the correct ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample is used. Vortex thoroughly and centrifuge at a sufficient speed and duration.
Suboptimal SPE Cartridge or Protocol Screen different SPE sorbents (e.g., C18, mixed-mode). Optimize the wash and elution steps of the SPE protocol. Ensure the sample pH is appropriate for retention on the sorbent.
Analyte Instability During Extraction Perform extraction steps at a lower temperature (e.g., on ice). Minimize the time between sample collection and extraction.
Issue 3: Inconsistent Results or High Variability
Possible Cause Troubleshooting Step
Matrix Effects Evaluate matrix effects by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution.[7][8] If significant effects are observed, improve sample cleanup or use a stable isotope-labeled internal standard.
Inconsistent Sample Handling Ensure all samples are treated identically. Use calibrated pipettes and maintain consistent timing for each step of the procedure.
Instrument Instability Check the performance of the HPLC and detector. Run system suitability tests before each batch of samples.

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline and should be optimized for your specific application.

  • Condition the SPE Cartridge: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Load 500 µL of the pre-treated biological sample (e.g., plasma with an internal standard, diluted 1:1 with 2% phosphoric acid).

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte with 1 mL of methanol.

  • Evaporate and Reconstitute: Evaporate the eluent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

HPLC Method for Trovafloxacin (as a proxy for Alatrofloxacin method development)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 25 mM phosphate buffer at pH 3.0).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 293 nm[10] or fluorescence detection (Excitation: 280 nm, Emission: 450 nm).

  • Injection Volume: 20 µL.

Quantitative Data Summary

The following tables provide typical performance characteristics for bioanalytical methods for fluoroquinolones. These values should be used as a general guide, and specific acceptance criteria should be defined in your validation plan.

Table 1: Typical Linearity and Sensitivity

ParameterTypical Value
Linearity Range 0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 0.01 - 0.05 µg/mL

Table 2: Typical Accuracy and Precision

Concentration Level Accuracy (% Bias) Precision (% RSD)
Low QC ± 15%< 15%
Mid QC ± 15%< 15%
High QC ± 15%< 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Solid-Phase Extraction or Protein Precipitation add_is->extraction evap_recon Evaporate and Reconstitute extraction->evap_recon hplc HPLC Separation (C18 Column) evap_recon->hplc detection Detection (UV or MS/MS) hplc->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_tree start No or Low Analyte Signal check_stability Is the analyte stable in the matrix and during processing? start->check_stability check_extraction Is the extraction recovery sufficient? check_stability->check_extraction Yes improve_stability Modify sample handling (e.g., lower temperature, add stabilizers) check_stability->improve_stability No check_matrix_effects Are there significant matrix effects? check_extraction->check_matrix_effects Yes optimize_extraction Optimize extraction protocol (e.g., different SPE sorbent, pH) check_extraction->optimize_extraction No check_instrument Is the instrument performing correctly? check_matrix_effects->check_instrument No mitigate_matrix Improve sample cleanup or use a stable isotope-labeled IS check_matrix_effects->mitigate_matrix Yes troubleshoot_instrument Perform instrument maintenance and system suitability tests check_instrument->troubleshoot_instrument No success Problem Resolved check_instrument->success Yes improve_stability->check_stability optimize_extraction->check_extraction mitigate_matrix->success troubleshoot_instrument->check_instrument

Caption: Troubleshooting decision tree for low analyte signal.

References

Strategies to minimize the variability in Alatrofloxacin mesylate biofilm assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alatrofloxacin mesylate biofilm assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability and troubleshooting common issues encountered during in vitro biofilm experiments.

Important Note on this compound: this compound (Trovan IV) is a fluoroquinolone antibiotic that was withdrawn from the U.S. market in 2006 due to the risk of serious liver injury.[1] While this agent is no longer in clinical use, this guide is intended for researchers who may be studying it for investigational purposes or are interested in the broader class of fluoroquinolone antibiotics and their interactions with bacterial biofilms. The information provided on fluoroquinolones, in general, can be applied to assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect bacterial biofilms?

A1: Alatrofloxacin is a broad-spectrum fluoroquinolone antibiotic.[2][3] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3] While specific data on Alatrofloxacin's effect on biofilms is limited due to its market withdrawal, fluoroquinolones as a class have been shown to have activity against bacterial biofilms, although their efficacy can be variable and often requires concentrations significantly higher than the Minimum Inhibitory Concentration (MIC) for planktonic (free-floating) bacteria.[4][5][6]

Q2: What are the most common sources of variability in biofilm assays?

A2: Variability in biofilm assays can arise from multiple factors, including:

  • Inoculum Preparation: Inconsistent cell density and growth phase of the starting bacterial culture.

  • Growth Medium: Variations in media composition, pH, and nutrient availability.

  • Incubation Conditions: Fluctuations in temperature, humidity, and atmospheric conditions.

  • Washing Steps: Inconsistent or overly aggressive washing can remove biofilm biomass, leading to underestimation.

  • Assay-Specific Parameters: For crystal violet assays, inconsistencies in staining and solubilization times. For metabolic assays (like MTT), differences in incubation times with the dye and formazan solubilization.

  • Plate-to-Plate and Well-to-Well Variation: "Edge effects" in microtiter plates can lead to different growth conditions in outer wells compared to inner wells.

Q3: How can I minimize the "edge effect" in my 96-well plate biofilm assays?

A3: The "edge effect" is a common source of variability where wells on the perimeter of a microtiter plate show different results due to increased evaporation and temperature gradients. To minimize this:

  • Use a Humidified Incubator: This helps to reduce evaporation from the outer wells.

  • Seal Plates: Use plate sealers or parafilm to minimize evaporation.

  • Avoid Using Outer Wells: A common practice is to fill the outer wells with sterile media or water and only use the inner 60 wells for the experiment.

  • Randomize Plate Layout: Randomize the placement of your experimental and control wells to avoid systematic bias.

Q4: What is the difference between Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC)?

A4:

  • MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a planktonic (liquid) culture.

  • MBEC: The lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.[7][8] The MBEC is typically much higher than the MIC for the same organism and antibiotic because bacteria within a biofilm are more resistant to antimicrobial agents.[9]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
High variability between replicate wells Inconsistent inoculum volume or density. Uneven washing of wells. Edge effects in the microtiter plate. Contamination.Standardize inoculum preparation and use a multichannel pipette for dispensing. Implement a gentle and consistent washing protocol. Avoid using the outer wells of the plate and use a humidified incubator. Use aseptic techniques and include sterility controls.
No or poor biofilm formation The bacterial strain may be a poor biofilm former. Inappropriate growth medium or incubation conditions. Insufficient incubation time.Use a known biofilm-forming strain as a positive control. Optimize growth medium composition and incubation parameters (temperature, time, aeration). Increase the incubation time to allow for mature biofilm development.
Difficulty reproducing results between experiments Day-to-day variations in inoculum preparation. Changes in media batches. Inconsistent incubation conditions.Prepare a large batch of frozen glycerol stocks of the bacterial strain to ensure a consistent starting culture. Use the same batch of media for a set of experiments. Carefully monitor and control incubator settings.
Crystal violet staining is uneven or has high background Incomplete removal of planktonic cells. Overly aggressive washing, leading to partial biofilm detachment. Incomplete solubilization of the crystal violet.Ensure gentle and thorough washing to remove all non-adherent cells. Use a consistent and gentle washing technique. Ensure the solubilizing agent (e.g., ethanol or acetic acid) is added to all wells for a sufficient amount of time to completely dissolve the stain.
MTT assay results do not correlate with other methods (e.g., crystal violet) The compound being tested interferes with the MTT reductase enzymes. The biofilm has a high proportion of dormant or dead cells. Incomplete solubilization of formazan crystals.Run a control to test for direct interaction between your compound and the MTT reagent. Consider using a complementary viability assay, such as colony-forming unit (CFU) counting. Ensure complete solubilization of the formazan with an appropriate solvent and sufficient incubation time.

Experimental Protocols

Crystal Violet Biofilm Assay

This protocol is for the quantification of total biofilm biomass.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial culture

  • Appropriate growth medium

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid or 95% Ethanol

  • Phosphate-buffered saline (PBS)

  • Plate reader

Procedure:

  • Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh medium to a standardized optical density (e.g., OD600 of 0.05).

  • Biofilm Formation: Add 200 µL of the diluted culture to each well of a 96-well plate. Include wells with sterile medium as a negative control. Incubate the plate at the optimal temperature (e.g., 37°C) for 24-48 hours without shaking.

  • Washing: Gently remove the planktonic culture from each well. Wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Fixation (Optional but recommended): Add 200 µL of methanol to each well and incubate for 15 minutes. Remove the methanol and allow the plate to air dry.

  • Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to dissolve the bound crystal violet. Incubate for 10-15 minutes at room temperature, with gentle shaking if necessary.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at 570-595 nm using a plate reader.

MTT Assay for Biofilm Viability

This protocol measures the metabolic activity of cells within the biofilm.

Materials:

  • 96-well plate with pre-formed biofilms

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • PBS

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Plate reader

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the crystal violet protocol.

  • Washing: Gently remove the planktonic culture and wash the wells twice with 200 µL of sterile PBS.

  • MTT Addition: Add 100 µL of PBS and 20 µL of MTT solution to each well.

  • Incubation: Incubate the plate in the dark at 37°C for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the supernatant and add 200 µL of a solubilization solution to each well. Incubate for 15-30 minutes with gentle shaking to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a plate reader.

Minimum Biofilm Eradication Concentration (MBEC) Assay

This assay determines the concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

Materials:

  • Calgary Biofilm Device (or similar peg-lid device)

  • 96-well plates

  • Bacterial culture and growth medium

  • This compound stock solution and serial dilutions

  • Plate reader or sonicator and materials for CFU plating

Procedure:

  • Biofilm Formation: Inoculate a 96-well plate with the standardized bacterial culture. Place the peg lid onto the plate and incubate for 24-48 hours to allow biofilm formation on the pegs.

  • Antimicrobial Challenge: Prepare a 96-well plate with serial dilutions of this compound in the appropriate medium.

  • Washing: Gently rinse the peg lid with the attached biofilms in a plate containing sterile PBS to remove planktonic cells.

  • Exposure: Transfer the peg lid to the plate containing the antimicrobial dilutions. Incubate for a specified period (e.g., 24 hours).

  • Recovery: After exposure, rinse the peg lid again in PBS. Place the peg lid into a new 96-well plate containing fresh growth medium.

  • Disruption and Viability Assessment: The pegs can be placed in recovery broth and incubated to check for regrowth (a colorimetric indicator can be used). Alternatively, the biofilms can be disrupted from the pegs by sonication, and the resulting suspension can be plated for Colony Forming Unit (CFU) counting.

  • MBEC Determination: The MBEC is the lowest concentration of the antimicrobial agent that prevents bacterial regrowth from the treated biofilm.

Quantitative Data Summary

The following tables provide representative data for the activity of fluoroquinolones against bacterial biofilms. Note that this data is for illustrative purposes and specific results for this compound may vary.

Table 1: Example MIC vs. MBEC for Fluoroquinolones against Pseudomonas aeruginosa

FluoroquinoloneMIC (µg/mL)MBEC (µg/mL)Fold Increase (MBEC/MIC)
Ciprofloxacin0.440100
Levofloxacin1.0320320
Norfloxacin0.8160200
Data is hypothetical and based on trends reported in the literature.[4]

Table 2: Example of Biofilm Inhibition by a Fluoroquinolone at Sub-MIC Concentrations

Concentration (% of MIC)Biofilm Formation (% of Control)
100 (MIC)5
50 (1/2 MIC)20
25 (1/4 MIC)45
12.5 (1/8 MIC)70
6.25 (1/16 MIC)95
Data is hypothetical and based on trends reported in the literature.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_biofilm Biofilm Growth cluster_treatment Treatment & Staining cluster_analysis Data Analysis A Overnight Bacterial Culture B Standardize Inoculum (e.g., OD600=0.05) A->B C Inoculate 96-well Plate B->C D Incubate (e.g., 24-48h at 37°C) C->D E Wash to Remove Planktonic Cells D->E F Add this compound E->F G Incubate (e.g., 24h) F->G H Wash to Remove Drug G->H I Stain for Biomass (Crystal Violet) or Viability (MTT) H->I J Read Absorbance/Fluorescence I->J K Calculate % Inhibition or Eradication J->K

Caption: A generalized experimental workflow for assessing the anti-biofilm activity of this compound.

Troubleshooting_High_Variability cluster_check1 Check Inoculum & Plating cluster_check2 Check Washing Technique cluster_check3 Check Plate Conditions Start High Variability in Replicates Q1 Is inoculum density consistent? Start->Q1 A1_Yes Consistent Inoculum Q1->A1_Yes Yes A1_No Standardize inoculum prep Use multichannel pipette Q1->A1_No No Q2 Is washing gentle & uniform? A1_Yes->Q2 A2_Yes Consistent Washing Q2->A2_Yes Yes A2_No Standardize washing protocol (e.g., automated plate washer) Q2->A2_No No Q3 Are you avoiding edge effects? A2_Yes->Q3 A3_Yes Edge Effects Minimized Q3->A3_Yes Yes A3_No Use inner wells only Use humidified incubator Seal plates Q3->A3_No No

Caption: A troubleshooting decision tree for addressing high variability in biofilm assay replicates.

References

Dealing with the rapid in vivo conversion of Alatrofloxacin to trovafloxacin in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with alatrofloxacin and its rapid in vivo conversion to the active compound, trovafloxacin.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between alatrofloxacin and trovafloxacin?

A1: Alatrofloxacin is the L-alanyl-L-alanyl prodrug of trovafloxacin.[1][2] It was developed for intravenous administration because trovafloxacin has poor water solubility.[3][4] Following intravenous infusion, alatrofloxacin is rapidly hydrolyzed in vivo by plasma esterases to yield the active antibacterial agent, trovafloxacin.[2][3][5]

Q2: How quickly does alatrofloxacin convert to trovafloxacin in vivo?

A2: The conversion is extremely rapid. Plasma concentrations of alatrofloxacin are often below quantifiable levels within 5 to 10 minutes after the completion of a one-hour intravenous infusion.[2][3] In some studies, alatrofloxacin was not detectable in plasma samples collected after the end of the infusion, indicating a very fast conversion process.[6][7]

Q3: Can I study the pharmacological effects of alatrofloxacin independently in vivo?

A3: Due to its rapid and extensive conversion to trovafloxacin, studying the independent in vivo pharmacological effects of alatrofloxacin is exceptionally challenging. The observed in vivo activity is predominantly attributable to trovafloxacin.

Q4: What are the primary applications of using alatrofloxacin in research?

A4: Alatrofloxacin is primarily used as a means to administer trovafloxacin intravenously in preclinical and clinical research. This is particularly useful for studies requiring precise dosing and rapid achievement of therapeutic concentrations of trovafloxacin, or in situations where oral administration is not feasible.

Q5: Has the use of alatrofloxacin/trovafloxacin been discontinued?

A5: Yes, both trovafloxacin and alatrofloxacin were withdrawn from the U.S. market in 2006.[8] This was due to concerns about the risk of serious liver toxicity.[9] Researchers should be aware of this historical context and the associated safety profile.

Troubleshooting Guides

Issue 1: Difficulty in Quantifying Alatrofloxacin in Plasma/Serum Samples

Problem: Alatrofloxacin concentrations are consistently below the limit of quantification in plasma or serum samples, even shortly after administration.

Cause: This is an expected outcome due to the rapid in vivo hydrolysis of alatrofloxacin to trovafloxacin.[6][7]

Solution:

  • Optimize Sampling Time: Collect blood samples as early as possible during and immediately after the infusion. For a one-hour infusion, consider sampling at 15, 30, 45, and 60 minutes, and then immediately at the end of the infusion.

  • Analytical Method Sensitivity: Employ a highly sensitive and specific analytical method, such as a validated High-Performance Liquid Chromatography (HPLC) method with UV or fluorescence detection, to differentiate and quantify both alatrofloxacin and trovafloxacin.[10][11] The linear dynamic range of the assay for alatrofloxacin has been reported as 0.3–20 mg/L.[12]

  • Focus on Trovafloxacin: In most experimental designs, it is more practical and relevant to focus on the pharmacokinetics of trovafloxacin as the active moiety.

Issue 2: Inconsistent Pharmacokinetic (PK) Profiles of Trovafloxacin Following Alatrofloxacin Administration

Problem: High variability is observed in the peak concentrations (Cmax) and area under the curve (AUC) of trovafloxacin between subjects.

Potential Causes & Solutions:

  • Infusion Rate: Ensure a consistent and controlled infusion rate across all experimental subjects. Variations in the infusion rate can affect the Cmax of trovafloxacin.

  • Subject Variability: Biological differences between subjects (e.g., age, weight, metabolic rate) can influence the pharmacokinetic parameters.[1] It is important to properly randomize experimental groups and use a sufficient number of subjects to account for this variability.

  • Drug Interactions: Be aware of potential drug interactions. Although trovafloxacin has a lower potential for interaction with the cytochrome P450 system compared to some other quinolones, concomitant medications could still influence its disposition.[4]

Data Presentation

Table 1: Pharmacokinetic Parameters of Trovafloxacin after a Single Intravenous Dose of Alatrofloxacin in Humans

Dose (Trovafloxacin Equivalents)Cmax (mg/L)T1/2 (hours)AUC (mg·h/L)Reference
30 mg0.4--[6]
100 mg1.810.4-[6]
200 mg2.312.3-[6]
300 mg4.310.843.4[1][6]
4 mg/kg (children)4.39.824.96 - 32.25[1]

Note: Cmax is the maximum serum concentration, T1/2 is the elimination half-life, and AUC is the area under the concentration-time curve.

Experimental Protocols

Protocol: Quantification of Alatrofloxacin and Trovafloxacin in Plasma/Serum by HPLC

This protocol is a generalized procedure based on methods described in the literature.[6][7][10]

1. Sample Preparation:

  • Collect whole blood in tubes containing an appropriate anticoagulant.
  • Immediately centrifuge the blood at 4°C to separate the plasma.
  • To prevent ex vivo conversion, plasma samples should be immediately acidified or treated with an esterase inhibitor, followed by freezing at -70°C until analysis.
  • For analysis, perform a protein precipitation step by adding a solvent like acetonitrile to the plasma sample.
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant for HPLC analysis.

2. HPLC System and Conditions:

  • Column: A C18 reverse-phase column is typically used.
  • Mobile Phase: A gradient of an acidic buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile). The specific gradient will need to be optimized for the separation of alatrofloxacin, trovafloxacin, and an internal standard.
  • Detection: UV or fluorescence detection. For trovafloxacin, fluorescence detection can offer higher sensitivity.
  • Flow Rate: Typically around 1 mL/min.

3. Calibration and Quantification:

  • Prepare calibration standards of both alatrofloxacin and trovafloxacin in blank plasma.
  • Spike the standards with an internal standard to correct for extraction variability.
  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.
  • Quantify the concentrations in the unknown samples by interpolating from the calibration curve.

Visualizations

InVivoConversion Alatrofloxacin Alatrofloxacin (Intravenous Prodrug) Trovafloxacin Trovafloxacin (Active Drug) Alatrofloxacin->Trovafloxacin Rapid Hydrolysis PlasmaEsterases Plasma Esterases PlasmaEsterases->Trovafloxacin

Caption: In vivo conversion of alatrofloxacin to trovafloxacin.

ExperimentalWorkflow cluster_experiment Experimental Design Dosing Administer Alatrofloxacin (IV Infusion) Sampling Serial Blood Sampling (During & Post-Infusion) Dosing->Sampling Processing Immediate Plasma Separation & Stabilization Sampling->Processing Analysis HPLC Analysis for Alatrofloxacin & Trovafloxacin Processing->Analysis PK_Analysis Pharmacokinetic Modeling of Trovafloxacin Analysis->PK_Analysis

Caption: Workflow for pharmacokinetic analysis.

References

Identifying and mitigating potential interactions of Alatrofloxacin mesylate with media components

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential interactions of Alatrofloxacin mesylate with media components during in-vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is the L-alanyl-L-alanyl prodrug of trovafloxacin, a synthetic broad-spectrum fluoronaphthyridone antibiotic. In vivo, alatrofloxacin is rapidly converted to the active compound, trovafloxacin. Trovafloxacin exerts its bactericidal effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.

Q2: I'm observing lower than expected efficacy of Alatrofloxacin in my cell culture experiments. What could be the cause?

Reduced efficacy in vitro is often due to interactions with components in the cell culture medium. The most common culprits are:

  • Divalent Cations: Components like calcium (Ca²⁺) and magnesium (Mg²⁺) can chelate with the fluoroquinolone structure, reducing the concentration of the free, active drug.

  • Serum Proteins: If you are using serum-supplemented media, Alatrofloxacin's active form, trovafloxacin, can bind to proteins like albumin, which can decrease its availability to the target cells or bacteria.

Q3: Are there specific media components I should be concerned about?

Yes. Primarily, be cautious of high concentrations of divalent cations such as Ca²⁺ and Mg²⁺, which are common in many standard media formulations. Additionally, if your medium is supplemented with serum, be aware of the potential for protein binding.

Q4: Can vitamins or amino acids in the media interact with Alatrofloxacin?

While the primary interactions of concern for fluoroquinolones are with cations and proteins, some studies have suggested that certain vitamins, such as Vitamin B12 and Vitamin D, may have an antagonistic effect on the activity of some fluoroquinolones, potentially by reducing oxidative stress.[1][2] However, significant and direct interactions with most amino acids at their typical concentrations in cell culture media are not well-documented.

Q5: How can I minimize these interactions in my experiments?

Several strategies can be employed:

  • Use cation-adjusted media when possible.

  • If using serum, consider using a medium with a defined and consistent protein concentration, such as Mueller-Hinton Broth (MHB) supplemented with 12% albumin, to better mimic in-vivo conditions.

  • Determine the Minimum Inhibitory Concentration (MIC) of Alatrofloxacin in the specific medium you are using for your experiments to understand its effective concentration under those conditions.

Troubleshooting Guides

Issue: Reduced or Inconsistent Antimicrobial Activity

Possible Cause 1: Chelation by Divalent Cations

  • Diagnosis:

    • Review the composition of your cell culture medium and note the concentrations of Ca²⁺ and Mg²⁺.

    • Perform a Minimum Inhibitory Concentration (MIC) or a similar antimicrobial susceptibility test (AST) in your standard medium and compare the results to an MIC performed in a low-cation or cation-adjusted medium. A significant increase in the MIC in your standard medium suggests chelation.

  • Solution:

    • Switch to a cation-adjusted Mueller-Hinton Broth (CA-MHB) for your experiments.

    • If switching media is not possible, you can determine the extent of inhibition and adjust the concentration of Alatrofloxacin accordingly.

    • Consider using chelators like EDTA as a negative control to demonstrate the effect of cation chelation, though this may impact your experimental system.

Possible Cause 2: Binding to Serum Proteins

  • Diagnosis:

    • If using a serum-supplemented medium, run your experiment in parallel with a serum-free medium or a medium with a known concentration of albumin (e.g., 4% or 12%).

    • A significant decrease in activity with increasing serum/albumin concentration points to protein binding.

  • Solution:

    • Use a standardized, protein-supplemented medium, such as MHB with 12% albumin, for more consistent results.

    • If possible, quantify the unbound fraction of the drug in your specific medium using techniques like equilibrium dialysis or ultrafiltration.

    • Adjust the total drug concentration to achieve the desired free drug concentration.

Quantitative Data Summary

The interaction of fluoroquinolones with media components can be quantified by examining binding affinities. Below is a summary of relevant data.

Table 1: Computationally Predicted Binding Energies of Fluoroquinolones with Divalent Cations

FluoroquinoloneCationPredicted Binding Energy (kcal/mol)
CiprofloxacinMg²⁺-133.6
CiprofloxacinCa²⁺-118.8
MoxifloxacinMg²⁺-130.3
MoxifloxacinCa²⁺-116.0

Table 2: Protein Binding of Trovafloxacin

DrugProteinExtent of Binding
TrovafloxacinHuman Serum Albumin~76%

This high degree of protein binding can significantly reduce the free, active concentration of the drug in serum-containing media.

Experimental Protocols

Protocol 1: Determining the Impact of Divalent Cations on Alatrofloxacin MIC using Broth Microdilution

This protocol is adapted from standard antimicrobial susceptibility testing (AST) methods.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of Alatrofloxacin in media with varying cation concentrations.

Materials:

  • This compound stock solution

  • Bacterial strain of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Cation-adjusted Mueller-Hinton Broth (CA-MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Inoculum: Culture the bacterial strain overnight and then dilute to a standardized concentration (e.g., 0.5 McFarland standard).

  • Prepare Drug Dilutions:

    • In two separate 96-well plates, prepare serial two-fold dilutions of this compound. In the first plate, use your standard cell culture medium as the diluent. In the second plate, use CA-MHB.

    • Include a growth control well (no drug) and a sterility control well (no bacteria) for each medium.

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of Alatrofloxacin that completely inhibits visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • Analysis: Compare the MIC values obtained in the standard medium and the CA-MHB. A significantly higher MIC in the standard medium indicates chelation by cations.

Protocol 2: Assessing the Effect of Serum Protein on Alatrofloxacin Activity

Objective: To evaluate the impact of serum protein binding on the antimicrobial activity of Alatrofloxacin.

Materials:

  • This compound stock solution

  • Bacterial strain of interest

  • Serum-free cell culture medium

  • The same medium supplemented with a clinically relevant concentration of bovine serum albumin (BSA) or fetal bovine serum (FBS) (e.g., 4% or 10%).

  • Sterile 96-well microtiter plates

Procedure:

  • Follow the steps for the broth microdilution MIC determination as described in Protocol 1.

  • For this experiment, prepare the serial dilutions of Alatrofloxacin in both the serum-free medium and the serum-supplemented medium in separate plates.

  • Analysis: Compare the MIC values. An increase in the MIC in the serum-supplemented medium is indicative of reduced drug activity due to protein binding.

Diagrams

Fluoroquinolone_Mechanism Alatrofloxacin Alatrofloxacin (Prodrug) Trovafloxacin Trovafloxacin (Active Drug) Alatrofloxacin->Trovafloxacin Conversion (in vivo/in vitro) BacterialCell Bacterial Cell Trovafloxacin->BacterialCell Enters Cell DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Trovafloxacin->Topo_IV Inhibits DNA_Replication DNA Replication Inhibited DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Experimental_Workflow Start Start: Suspected Media Interaction Hypothesis Hypothesize Interaction: - Cation Chelation - Protein Binding Start->Hypothesis MIC_Cation Perform MIC Assay: Standard Medium vs. Cation-Adjusted Medium Hypothesis->MIC_Cation Test for Cations MIC_Protein Perform MIC Assay: Serum-Free vs. Serum-Supplemented Medium Hypothesis->MIC_Protein Test for Proteins Analyze_Cation Analyze Results: Is MIC significantly higher in standard medium? MIC_Cation->Analyze_Cation Analyze_Protein Analyze Results: Is MIC significantly higher in serum-supplemented medium? MIC_Protein->Analyze_Protein Conclusion_Cation Conclusion: Cation chelation is likely. Analyze_Cation->Conclusion_Cation Yes No_Interaction No significant interaction detected with this component. Analyze_Cation->No_Interaction No Conclusion_Protein Conclusion: Protein binding is likely. Analyze_Protein->Conclusion_Protein Yes Analyze_Protein->No_Interaction No Mitigate Implement Mitigation Strategy: - Adjust Medium - Adjust Drug Concentration Conclusion_Cation->Mitigate Conclusion_Protein->Mitigate Chelation_Diagram cluster_0 In Solution cluster_1 Chelated Complex Trovafloxacin Trovafloxacin (Active) Chelate Trovafloxacin-Cation Complex (Inactive) Trovafloxacin->Chelate + Cation Divalent Cation (e.g., Ca²⁺, Mg²⁺) Cation->Chelate

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Activity of Alatrofloxacin Mesylate and Ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro antibacterial activity of alatrofloxacin mesylate, the prodrug of trovafloxacin, and ciprofloxacin. The data presented is compiled from various scientific studies to offer an objective overview of their performance against a range of clinically relevant Gram-positive and Gram-negative bacteria. Detailed experimental protocols and mechanistic diagrams are included to support further research and drug development efforts.

Executive Summary

Alatrofloxacin, as the prodrug of trovafloxacin, and ciprofloxacin are both fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.[1][2] While both demonstrate broad-spectrum activity, this analysis of collated in vitro data suggests that trovafloxacin generally exhibits greater potency against Gram-positive organisms compared to ciprofloxacin. Their activity against Gram-negative bacteria is more comparable, with variations depending on the specific species.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of trovafloxacin and ciprofloxacin against various bacterial isolates. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium and is a key measure of antibacterial potency.[3] Data is presented as MIC₅₀ and MIC₉₀, representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Comparative in vitro activity of Trovafloxacin and Ciprofloxacin against Gram-Positive Aerobes

OrganismAntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus (Methicillin-susceptible)Trovafloxacin474-0.032-[4]
Ciprofloxacin474---[4]
Staphylococcus aureus (Methicillin-resistant - MRSA)Trovafloxacin474-1.0-[4]
Ciprofloxacin474---[4]
Streptococcus pneumoniaeTrovafloxacin--0.064-[4]
Ciprofloxacin----[4]
Enterococcus faecalisTrovafloxacin--0.25-[4]
Ciprofloxacin----[4]
Enterococcus faeciumTrovafloxacin--16.0-[4]
Ciprofloxacin----[4]

Table 2: Comparative in vitro activity of Trovafloxacin and Ciprofloxacin against Gram-Negative Aerobes

OrganismAntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coliTrovafloxacin--≤0.06 - 0.250.06 - 0.5[5][6]
Ciprofloxacin1702≤0.06 - >80.251.0[6]
Pseudomonas aeruginosaTrovafloxacin92<0.03-4--[2]
Ciprofloxacin88≤1 - >8--[5]
Haemophilus influenzaeTrovafloxacin----
Ciprofloxacin----
Acinetobacter spp.Trovafloxacin----[7]
Ciprofloxacin----[7]

Table 3: Comparative in vitro activity of Trovafloxacin against Gram-Negative Anaerobes

OrganismAntibioticNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Bacteroides fragilis groupTrovafloxacin497<0.03-40.121.0[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method

This method determines the MIC of an antimicrobial agent in a liquid growth medium.

a. Preparation of Antimicrobial Agent Dilutions:

  • Prepare a stock solution of the antimicrobial agent (this compound or Ciprofloxacin) in a suitable solvent.

  • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) within a 96-well microtiter plate. Each well should contain 50 µL of the diluted antimicrobial agent.[9]

  • The final concentrations should typically range from 0.001 to 128 µg/mL.

b. Inoculum Preparation:

  • Select three to five isolated colonies of the test bacterium from an 18- to 24-hour agar plate.

  • Suspend the colonies in a sterile broth (e.g., Tryptic Soy Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

  • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[9]

c. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[11]

d. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[10]

Agar Dilution Method

This method involves incorporating the antimicrobial agent directly into the agar medium.

a. Preparation of Agar Plates:

  • Prepare a series of agar plates (e.g., Mueller-Hinton agar) each containing a different concentration of the antimicrobial agent.[12]

  • This is achieved by adding the appropriate volume of the antimicrobial stock solution to the molten agar before it solidifies.[12]

b. Inoculum Preparation:

  • Prepare the bacterial inoculum as described in the broth microdilution method to a turbidity of a 0.5 McFarland standard.

c. Inoculation and Incubation:

  • Using a multipoint inoculator, apply a standardized volume of the bacterial suspension (approximately 1-2 µL) to the surface of each agar plate, resulting in a final inoculum of approximately 10⁴ CFU per spot.[12]

  • Include a growth control plate (agar without antibiotic).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours.[12]

d. Interpretation of Results:

  • The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of the bacterial colonies.[12]

Mandatory Visualization

The following diagrams illustrate the mechanism of action of fluoroquinolones and a typical experimental workflow for MIC determination.

Fluoroquinolone_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Fluoroquinolone Inhibition DNA Bacterial DNA Replication_Fork Replication Fork Formation DNA->Replication_Fork Supercoiling Positive Supercoiling Ahead of Fork Replication_Fork->Supercoiling DNA_Gyrase DNA Gyrase (Topoisomerase II) Relieves supercoiling Supercoiling->DNA_Gyrase Replicated_DNA Replicated DNA DNA_Gyrase->Replicated_DNA DNA_Gyrase->Inhibit_Gyrase Topoisomerase_IV Topoisomerase IV Decatenates daughter chromosomes Topoisomerase_IV->Inhibit_TopoIV Replicated_DNA->Topoisomerase_IV Fluoroquinolone Alatrofloxacin / Ciprofloxacin Fluoroquinolone->Inhibit_Gyrase Fluoroquinolone->Inhibit_TopoIV DNA_Damage DNA Strand Breaks Inhibition of DNA Synthesis Inhibit_Gyrase->DNA_Damage Inhibit_TopoIV->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of action of fluoroquinolones.

MIC_Workflow Start Start Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics Start->Prepare_Antibiotics Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate Inoculate Microtiter Plate Wells (or Agar Plates) Prepare_Antibiotics->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Results Visually Inspect for Growth Incubate->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End Chemical_Structures cluster_alatrofloxacin Alatrofloxacin cluster_ciprofloxacin Ciprofloxacin alatrofloxacin_img ciprofloxacin_img

References

Cross-Resistance Between Alatrofloxacin Mesylate and Other Fluoroquinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of alatrofloxacin mesylate, a prodrug of trovafloxacin, with other key fluoroquinolones: ciprofloxacin, levofloxacin, and moxifloxacin. The information is supported by experimental data on antibacterial activity against various bacterial strains, including those with defined mechanisms of fluoroquinolone resistance.

Executive Summary

Fluoroquinolone resistance primarily arises from mutations in the genes encoding their target enzymes, DNA gyrase (gyrA and gyrB subunits) and topoisomerase IV (parC and parE subunits), as well as through the action of efflux pumps that reduce intracellular drug concentrations. Cross-resistance among fluoroquinolones is a significant clinical concern, as resistance to one agent often confers resistance to others in the same class.

Trovafloxacin, the active metabolite of alatrofloxacin, has demonstrated potent in vitro activity against a broad spectrum of bacteria. Notably, it often retains greater activity against Gram-positive organisms, including ciprofloxacin-resistant strains, compared to older fluoroquinolones. This guide synthesizes available data to illuminate the nuances of cross-resistance between these critical antibacterial agents.

Comparative Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for trovafloxacin, ciprofloxacin, levofloxacin, and moxifloxacin against both susceptible and resistant bacterial isolates. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Comparative MICs (μg/mL) against Fluoroquinolone-Susceptible and -Resistant Staphylococcus aureus

Bacterial StrainResistance MechanismTrovafloxacin MICCiprofloxacin MICLevofloxacin MICMoxifloxacin MIC
Methicillin-Susceptible S. aureus (MSSA) - Ciprofloxacin-SusceptibleWild-Type≤0.06≤0.060.5≤0.06
Methicillin-Resistant S. aureus (MRSA) - Ciprofloxacin-SusceptibleWild-Type≤0.06≤0.060.5≤0.06
MSSA - Ciprofloxacin-ResistantgyrA and/or parC mutations1.0>2568.01.0
MRSA - Ciprofloxacin-ResistantgyrA and/or parC mutations1.0 - 2.0>25616.02.0

Data compiled from multiple in vitro studies.[1][2][3][4]

Table 2: Comparative MICs (μg/mL) against Fluoroquinolone-Susceptible and -Resistant Streptococcus pneumoniae

Bacterial StrainResistance MechanismTrovafloxacin MICCiprofloxacin MICLevofloxacin MICSparfloxacin MIC*
S. pneumoniae (Wild-Type)Wild-Type0.1251.01.00.5
S. pneumoniae (First-step mutant)parC (S79F/Y) mutation0.25 - 0.54.0 - 8.02.0Not specified
S. pneumoniae (Second-step mutant)parC and gyrA mutations4.0 - 16.032.0 - 256.0Not specifiedNot specified

*Moxifloxacin data was not available in the direct comparative study for these specific mutants; Sparfloxacin is included for context as a potent anti-pneumococcal fluoroquinolone.[5][6]

Mechanisms of Cross-Resistance

Fluoroquinolone resistance is a stepwise process, often initiated by a mutation in the primary target enzyme. For many Gram-positive bacteria like S. pneumoniae, the primary target for older fluoroquinolones such as ciprofloxacin is topoisomerase IV (parC). A single mutation in parC can lead to low-level resistance to ciprofloxacin and other fluoroquinolones. Subsequent mutations in the secondary target, DNA gyrase (gyrA), can then confer high-level resistance.[5][6]

Trovafloxacin has shown a more balanced activity against both DNA gyrase and topoisomerase IV in some bacteria. This dual-target activity may contribute to its lower propensity for selecting for resistant mutants compared to some other fluoroquinolones.[2][7] For instance, first-step mutants of S. pneumoniae with a parC mutation remain susceptible to trovafloxacin at clinically achievable concentrations.[5][6] High-level resistance to trovafloxacin in S. aureus has been associated with the accumulation of multiple mutations in both grlA (the S. aureus equivalent of parC) and gyrA.[4]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing, most commonly using the broth microdilution method.

Broth Microdilution Method for MIC Determination

This standard laboratory procedure is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

  • Preparation of Antimicrobial Solutions: A series of twofold dilutions of the fluoroquinolones are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial isolate to be tested is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density (typically 1-2 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilutions is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

  • Incubation: The microtiter plate is incubated at a specific temperature (e.g., 35-37°C) for a defined period (typically 18-24 hours).

  • Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This can be assessed visually or with an automated plate reader.

This is a generalized protocol based on standard laboratory practices.[8][9][10]

Visualizing Resistance Pathways

The following diagrams illustrate key concepts related to fluoroquinolone resistance.

Fluoroquinolone_Resistance_Mechanism cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms Fluoroquinolone Fluoroquinolone Efflux_Pump Efflux Pump Fluoroquinolone->Efflux_Pump Substrate for Target_Enzymes DNA Gyrase & Topoisomerase IV Fluoroquinolone->Target_Enzymes Binds to Extracellular Extracellular Space Efflux_Pump->Extracellular Expels Drug Inhibition Inhibition of DNA Replication Target_Enzymes->Inhibition Target_Mutation Alteration of Target Enzymes (gyrA/parC mutations) Target_Mutation->Target_Enzymes Reduces Binding Affinity Efflux_Overexpression Overexpression of Efflux Pumps Efflux_Overexpression->Efflux_Pump Increases Activity

Figure 1. Mechanisms of fluoroquinolone action and resistance in a bacterial cell.

Stepwise_Resistance_Development Susceptible_Strain Susceptible Bacterium (Wild-Type gyrA/parC) Low_Level_Resistance Low-Level Resistance (e.g., single parC mutation) Susceptible_Strain->Low_Level_Resistance First Mutation (Primary Target) High_Level_Resistance High-Level Resistance (e.g., parC + gyrA mutations) Low_Level_Resistance->High_Level_Resistance Second Mutation (Secondary Target)

Figure 2. Stepwise acquisition of high-level fluoroquinolone resistance.

Conclusion

The available data indicate that alatrofloxacin (trovafloxacin) exhibits a potent and broad spectrum of activity. A key finding is its enhanced efficacy against many Gram-positive pathogens, including strains that have developed resistance to ciprofloxacin. While cross-resistance is observed, particularly in strains with multiple target-site mutations, trovafloxacin may offer an advantage in certain clinical scenarios due to its more balanced activity against both DNA gyrase and topoisomerase IV. This guide underscores the importance of understanding the specific mechanisms of resistance when selecting an appropriate fluoroquinolone therapy. Further research involving direct comparative studies with contemporary clinical isolates is warranted to continue to define the role of alatrofloxacin in an era of increasing antimicrobial resistance.

References

A comparative study of the safety profiles of Alatrofloxacin mesylate and trovafloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profiles of the fluoroquinolone antibiotic trovafloxacin and its prodrug, alatrofloxacin mesylate. Both drugs were withdrawn from the market due to severe hepatotoxicity, making a retrospective analysis of their safety data crucial for future drug development and toxicological research. This document synthesizes data from clinical trials and experimental studies to offer an objective comparison, supported by detailed methodologies and visual representations of key biological processes.

Executive Summary

Alatrofloxacin is a mesylate salt of L-alanyl-L-alanine derivative of trovafloxacin, designed for intravenous administration, which is rapidly and completely converted to trovafloxacin in the body. Therefore, the safety profile of alatrofloxacin is intrinsically linked to that of trovafloxacin. Clinical data reveals a similar pattern of adverse events for both, with the primary concerns being severe, unpredictable hepatotoxicity, and central nervous system effects. While generally well-tolerated in a majority of patients for short-term use, the risk of severe liver injury ultimately led to their withdrawal from the market.

Comparative Analysis of Adverse Events

The following table summarizes the incidence of common treatment-related adverse events observed in clinical trials for both alatrofloxacin (intravenous administration) and trovafloxacin (oral administration). It is important to note that direct head-to-head comparative trials focusing solely on the safety of these two formulations are limited; the data presented is a compilation from various studies.

Adverse EventAlatrofloxacin (Intravenous)Trovafloxacin (Oral)
Gastrointestinal
NauseaCommon[1][2]4% to 8%[2]
DiarrheaCommon[1]2%[2]
Vomiting-1% to 3%[2]
Abdominal Pain-1%[2]
Central Nervous System
DizzinessCommon[1][2]2% to 11%[2]
Lightheadedness-<1% to 4%[2]
HeadacheCommon[1][2]1% to 5%[2]
Local Site Reactions
Injection Site ReactionCommon[1]N/A
Overall Discontinuation
Due to Adverse Events-5%[2]

Note: "Common" indicates the adverse event was frequently reported in clinical trials, but specific percentages were not consistently provided across all sources. The data for trovafloxacin is more granular due to its oral formulation being the primary focus of many clinical studies.

Hepatotoxicity: The Defining Risk

The most significant safety concern for both alatrofloxacin and trovafloxacin is the risk of severe, idiosyncratic hepatotoxicity. Post-marketing surveillance revealed cases of acute liver failure, some resulting in death or requiring liver transplantation[3]. Liver enzyme abnormalities and symptomatic hepatitis were observed during both short-term and long-term therapy[2]. This severe adverse effect was not fully predicted by preclinical studies, highlighting the limitations of traditional toxicological models.

Experimental Protocols

To provide a deeper understanding of how the safety of these compounds was, and could be, assessed, two key experimental methodologies are detailed below.

In Vitro Hepatotoxicity Assessment

This protocol outlines a common approach to evaluate the potential for drug-induced liver injury in a laboratory setting.

Objective: To assess the cytotoxic effects of a test compound on human liver cells.

Cell Line: HepaRG™ human hepatic carcinoma cell line (or primary human hepatocytes).

Methodology:

  • Cell Culture: HepaRG™ cells are cultured and differentiated into hepatocyte-like cells in 96-well plates.

  • Compound Exposure: Differentiated cells are exposed to a range of concentrations of the test compound (e.g., trovafloxacin) and a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 48 hours). A known hepatotoxin (e.g., chlorpromazine) is used as a positive control.

  • Cytotoxicity Assessment:

    • Lactate Dehydrogenase (LDH) Leakage Assay: The amount of LDH released into the cell culture medium is measured. LDH is a cytosolic enzyme that is released upon cell membrane damage, serving as an indicator of cytotoxicity.

    • ATP Depletion Assay: Intracellular ATP levels are quantified. A decrease in ATP levels can indicate mitochondrial dysfunction and cell death.

    • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.

  • Data Analysis: The results from the treated cells are compared to the vehicle control to determine the concentration at which the compound induces significant cytotoxicity.

Preclinical Safety Assessment Workflow for Antibiotics

The following diagram illustrates a generalized workflow for the preclinical safety evaluation of a new antibiotic, based on FDA guidance.

cluster_preclinical Preclinical Safety Assessment cluster_regulatory Regulatory Submission cluster_clinical Clinical Trials in_vitro In Vitro Studies (Hepatotoxicity, Genotoxicity, etc.) animal_model Animal Model Selection (Pharmacologically relevant species) in_vitro->animal_model single_dose Single-Dose Toxicity Studies animal_model->single_dose repeated_dose Repeated-Dose Toxicity Studies single_dose->repeated_dose safety_pharm Safety Pharmacology (Cardiovascular, CNS, Respiratory) repeated_dose->safety_pharm genotox Genotoxicity Studies safety_pharm->genotox ind Investigational New Drug (IND) Application genotox->ind phase1 Phase I (Safety in healthy volunteers) ind->phase1 phase2 Phase II (Efficacy and further safety) phase1->phase2 phase3 Phase III (Large-scale efficacy and safety) phase2->phase3

Caption: Preclinical Safety Assessment Workflow for a New Antibiotic.

Signaling Pathways in Fluoroquinolone-Induced Toxicity

While the exact mechanisms of trovafloxacin-induced hepatotoxicity are not fully elucidated, evidence suggests the involvement of mitochondrial dysfunction and oxidative stress. The following diagram illustrates a simplified hypothetical signaling pathway.

cluster_pathway Hypothetical Fluoroquinolone Toxicity Pathway fq Fluoroquinolone (e.g., Trovafloxacin) mitochondria Mitochondrial Dysfunction fq->mitochondria ros Increased Reactive Oxygen Species (ROS) mitochondria->ros oxidative_stress Oxidative Stress ros->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis (Cell Death) oxidative_stress->apoptosis dna_damage->apoptosis

Caption: Simplified Signaling Pathway of Fluoroquinolone-Induced Toxicity.

Conclusion

The case of alatrofloxacin and trovafloxacin serves as a critical reminder of the challenges in predicting idiosyncratic drug-induced liver injury. While their efficacy against a broad spectrum of bacteria was promising, the severe and unpredictable nature of their hepatotoxicity led to their withdrawal. The data underscores the importance of robust post-marketing surveillance and the development of more predictive in vitro models for assessing drug safety. For researchers and drug development professionals, the story of these two drugs provides invaluable lessons in toxicology and the ongoing quest for safer and more effective antimicrobial agents.

References

Assessing the In Vitro Synergy of Alatrofloxacin Mesylate with Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro synergistic activity of Alatrofloxacin mesylate, the prodrug of Trovafloxacin, when combined with various beta-lactam antibiotics. The data presented is compiled from published studies to aid in the assessment of potential combination therapies. Due to the market withdrawal of Alatrofloxacin, the available research is primarily from the late 1990s and early 2000s.

Executive Summary

In vitro studies suggest that Alatrofloxacin, when converted to its active form, Trovafloxacin, can exhibit synergistic or additive effects when combined with certain beta-lactam antibiotics against specific pathogens. Synergy has been observed with the cephalosporin ceftriaxone against Streptococcus pneumoniae and with the penicillin combination piperacillin/tazobactam against Pseudomonas aeruginosa. Additive activity has been noted with ampicillin-sulbactam against vancomycin-intermediate Staphylococcus aureus. The following sections provide a detailed overview of the experimental data and methodologies.

Data Presentation: In Vitro Synergy of Trovafloxacin with Beta-Lactams

The synergistic potential of Trovafloxacin in combination with beta-lactam antibiotics has been evaluated using two primary methods: the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index, and the time-kill assay, which measures the rate and extent of bacterial killing over time.

Checkerboard Assay Results

The checkerboard method provides a quantitative measure of synergy through the FIC index. A summary of findings from a study on Streptococcus pneumoniae with varying penicillin susceptibility is presented below.

PathogenPenicillin SusceptibilityAlatrofloxacin (Trovafloxacin) + CeftriaxoneAlatrofloxacin (Trovafloxacin) + Vancomycin
Streptococcus pneumoniae (n=15)SusceptibleSynergy: 47% Indifference: 53%Synergy: 20% Indifference: 80%
Streptococcus pneumoniae (n=16)IntermediateSynergy: 44% Indifference: 56%Synergy: 19% Indifference: 81%
Streptococcus pneumoniae (n=16)ResistantSynergy: 75% Indifference: 25%Synergy: 6% Indifference: 94%
Vancomycin is a glycopeptide, not a beta-lactam, but is included for comparative purposes as it is often used in similar clinical scenarios. Data from Nicolau et al., 1998.[1]

In another study, the combination of Trovafloxacin and ceftriaxone against a penicillin-resistant strain of Streptococcus pneumoniae demonstrated synergy with a Fractional Inhibitory Concentration (FIC) index of 0.5.[2]

Time-Kill Assay Results

Time-kill assays provide a dynamic view of the bactericidal or bacteriostatic effects of antibiotic combinations.

Trovafloxacin + Ceftriaxone against Penicillin-Resistant Streptococcus pneumoniae

A study investigating the combination of Trovafloxacin and ceftriaxone demonstrated a significant increase in the rate of bacterial killing compared to either agent alone. Over an 8-hour period, the combination resulted in a 5 log10 CFU/mL reduction in bacterial count, whereas Trovafloxacin and ceftriaxone monotherapies resulted in only 0.5 and 0.1 log10 CFU/mL reductions, respectively.[2]

Antibiotic(s)Change in Bacterial Count (log10 CFU/mL) over 8 hours
Trovafloxacin-0.5
Ceftriaxone-0.1
Trovafloxacin + Ceftriaxone-5.0

Trovafloxacin + Piperacillin/Tazobactam against Pseudomonas aeruginosa

In a study evaluating synergy against four clinical isolates of P. aeruginosa, the combination of Trovafloxacin and piperacillin/tazobactam showed synergy in 33% of the combinations tested.[1] No antagonism was observed.

Trovafloxacin + Ampicillin-Sulbactam against Vancomycin-Intermediate Staphylococcus aureus (VISA)

The combination of Trovafloxacin and ampicillin-sulbactam demonstrated additive activity against two out of three VISA strains tested.[3][4] While not strictly synergistic, the combination improved the overall activity compared to each agent alone.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to assess the in vitro interaction of two antimicrobial agents.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared at a concentration significantly higher than their Minimum Inhibitory Concentration (MIC). A series of twofold dilutions are then prepared for each antibiotic in a suitable broth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of Alatrofloxacin (or Trovafloxacin) are added to the wells along the x-axis (columns), and serial dilutions of the beta-lactam antibiotic are added along the y-axis (rows). This creates a matrix of wells containing various concentrations of both drugs.

  • Inoculation: A standardized bacterial inoculum (typically 5 x 10^5 CFU/mL) is added to each well of the microtiter plate.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC of each antibiotic alone and in combination is determined by identifying the lowest concentration that inhibits visible bacterial growth.

  • Calculation of FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated using the following formula: FIC Index = FIC of Drug A + FIC of Drug B Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC index ≤ 0.5

    • Indifference/Additive: 0.5 < FIC index ≤ 4.0

    • Antagonism: FIC index > 4.0

Time-Kill Assay Protocol

The time-kill assay evaluates the bactericidal activity of antimicrobial agents over time.

  • Preparation of Bacterial Inoculum: A bacterial culture is grown to the logarithmic phase of growth and then diluted in a suitable broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure to Antibiotics: The bacterial suspension is aliquoted into separate tubes or flasks containing:

    • No antibiotic (growth control)

    • Alatrofloxacin (or Trovafloxacin) alone at a specific concentration (e.g., 1x or 2x MIC)

    • The beta-lactam antibiotic alone at a specific concentration

    • The combination of Alatrofloxacin and the beta-lactam antibiotic at the same concentrations

  • Incubation and Sampling: The cultures are incubated at 35-37°C with shaking. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: Serial dilutions of the collected aliquots are plated on appropriate agar plates. The plates are incubated, and the number of colony-forming units (CFU) is counted.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time.

  • Interpretation of Results:

    • Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.

    • Indifference: A < 2 log10 change in CFU/mL between the combination and its most active single agent.

    • Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and its most active single agent.

    • Bactericidal activity: A ≥ 3 log10 reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Experimental Workflow for Antibiotic Synergy Assessment

Synergy_Assessment_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_checkerboard_steps Checkerboard Protocol cluster_timekill_steps Time-Kill Protocol cluster_analysis Data Analysis & Interpretation Bacterial_Isolate Bacterial Isolate Selection MIC_Determination Determine MIC of Individual Antibiotics Bacterial_Isolate->MIC_Determination Inoculum_Prep Prepare Standardized Inoculum (e.g., 0.5 McFarland) MIC_Determination->Inoculum_Prep Checkerboard Checkerboard Assay Inoculum_Prep->Checkerboard Time_Kill Time-Kill Assay Inoculum_Prep->Time_Kill CB_Dilutions Serial Dilutions of Drugs in Microplate Checkerboard->CB_Dilutions TK_Exposure Expose Bacteria to Drug(s) in Broth Time_Kill->TK_Exposure CB_Inoculate Inoculate with Bacterial Suspension CB_Dilutions->CB_Inoculate CB_Incubate Incubate (16-20h) CB_Inoculate->CB_Incubate CB_Read Read MICs CB_Incubate->CB_Read FIC_Calc Calculate FIC Index CB_Read->FIC_Calc TK_Sampling Sample at Time Intervals (0-24h) TK_Exposure->TK_Sampling TK_Plating Plate Serial Dilutions TK_Sampling->TK_Plating TK_Count Incubate & Count CFUs TK_Plating->TK_Count TK_Plot Plot Time-Kill Curves TK_Count->TK_Plot Interpretation Interpret Synergy, Additivity, or Antagonism FIC_Calc->Interpretation TK_Plot->Interpretation Antibiotic_Action_Pathway cluster_alatrofloxacin Alatrofloxacin (Fluoroquinolone) cluster_betalactam Beta-Lactam Antibiotic Alatrofloxacin This compound (Prodrug) Trovafloxacin Trovafloxacin (Active Drug) Alatrofloxacin->Trovafloxacin Hydrolysis DNA_Gyrase DNA Gyrase (Topoisomerase II) Trovafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Trovafloxacin->Topo_IV Inhibits DNA_Replication Inhibition of DNA Replication & Repair DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Bacterial_Cell Bacterial Cell DNA_Replication->Bacterial_Cell Leads to Cell Death Synergistic_Effect Potential Synergistic Bactericidal Effect DNA_Replication->Synergistic_Effect Beta_Lactam Beta-Lactam (e.g., Penicillin, Cephalosporin) PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Binds to & Inhibits Cell_Wall Inhibition of Peptidoglycan Synthesis PBP->Cell_Wall Cell_Wall->Bacterial_Cell Leads to Cell Lysis Cell_Wall->Synergistic_Effect Synergistic_Effect->Bacterial_Cell Enhanced Killing

References

A Comparative Analysis of Alatrofloxacin Mesylate and Fourth-Generation Fluoroquinolones: Efficacy and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the efficacy of Alatrofloxacin mesylate, the prodrug of trovafloxacin, and fourth-generation fluoroquinolones. The content is supported by experimental data to assist researchers and professionals in drug development in understanding the comparative performance of these antibacterial agents.

Executive Summary

Alatrofloxacin, as its active form trovafloxacin, was a broad-spectrum fluoroquinolone with notable activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Fourth-generation fluoroquinolones, such as moxifloxacin and gatifloxacin, were developed to offer an enhanced spectrum of activity, particularly against Gram-positive organisms and anaerobes, compared to earlier generations.[4][5] This guide delves into a comparative analysis of their in vitro efficacy, mechanisms of action, and the experimental protocols used for their evaluation. While Alatrofloxacin (Trovafloxacin) showed potent activity, it was withdrawn from the market due to concerns about hepatotoxicity.[1][6]

Mechanism of Action

Both Alatrofloxacin (Trovafloxacin) and fourth-generation fluoroquinolones share a fundamental mechanism of action, targeting bacterial DNA synthesis. They inhibit two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][7][8]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process vital for DNA replication, transcription, and repair.[7] In many Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for proper cell division.[7] In many Gram-positive bacteria, topoisomerase IV is the primary target.

The binding of these fluoroquinolones to the enzyme-DNA complex stabilizes it, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[9] Fourth-generation fluoroquinolones are often characterized by their dual-targeting mechanism, effectively inhibiting both DNA gyrase and topoisomerase IV with high affinity, which is thought to contribute to their broad spectrum of activity and potentially a lower propensity for the development of resistance.

The downstream cellular effects of this DNA damage include the induction of the SOS response, a complex regulatory network that attempts to repair DNA damage, and the generation of reactive oxygen species (ROS), which can further contribute to cell death.[10][11]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell cluster_targets Primary Targets cluster_effects Cellular Effects FQ Fluoroquinolone (Alatrofloxacin / 4th-Gen) DNA_Gyrase DNA Gyrase (Primary in Gram-negative) FQ->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Primary in Gram-positive) FQ->Topo_IV Inhibits DSB Double-Strand DNA Breaks DNA_Gyrase->DSB Leads to Topo_IV->DSB Leads to SOS SOS Response (DNA Repair Attempt) DSB->SOS Induces ROS Reactive Oxygen Species (ROS) Production DSB->ROS Induces Death Bacterial Cell Death DSB->Death SOS->Death ROS->Death

Diagram 1: Mechanism of action of fluoroquinolones.

Comparative In Vitro Efficacy

The in vitro efficacy of antibacterial agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit 90% of isolates, is a key metric for comparing the potency of different antibiotics against a population of a specific bacterial species.

The following tables summarize the comparative MIC90 data for trovafloxacin (the active form of alatrofloxacin) and representative fourth-generation fluoroquinolones against a variety of clinically relevant bacteria.

Table 1: In Vitro Activity against Common Respiratory Pathogens

OrganismTrovafloxacin (µg/mL)Moxifloxacin (µg/mL)Gatifloxacin (µg/mL)
Streptococcus pneumoniae0.12 - 0.25[12][13]0.25[12]0.5[14]
Haemophilus influenzae≤0.03[15]0.03[12]0.031[16]
Moraxella catarrhalis≤0.03[15]0.06[12]-

Table 2: In Vitro Activity against Anaerobic Bacteria

OrganismTrovafloxacin (µg/mL)Moxifloxacin (µg/mL)
Bacteroides fragilis group1.0 - 2.0[17][18]2.0[17]

Table 3: In Vitro Activity against Acinetobacter baumannii

OrganismTrovafloxacin (µg/mL)Moxifloxacin (µg/mL)Gatifloxacin (µg/mL)
Acinetobacter baumannii16[19]16[19]8[19]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing, most commonly the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for this methodology.[5][16][20][21]

General Protocol:

  • Preparation of Antimicrobial Agent Dilutions: A series of twofold dilutions of the antibiotic is prepared in a liquid growth medium in a 96-well microtiter plate.[22]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.[22] This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: The microtiter plate wells containing the antibiotic dilutions are inoculated with the standardized bacterial suspension.[7]

  • Incubation: The plate is incubated under specific conditions (temperature, atmosphere, and duration) appropriate for the test organism. For most aerobic bacteria, this is 16-20 hours at 35°C.[14] Fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae require specific supplemented media and incubation in a CO₂-enriched atmosphere.[13][19][23] Anaerobic bacteria require incubation in an anaerobic environment for 48 hours or longer.[24][25]

  • Determination of MIC: After incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic at which there is no visible growth.[22]

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of Alatrofloxacin & 4th-Gen Fluoroquinolones in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) B->C D Incubate plate under appropriate conditions (e.g., 35°C for 16-20h) C->D E Visually inspect for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no growth E->F

Diagram 2: Experimental workflow for MIC determination.
Time-Kill Kinetic Assays

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.[26]

General Protocol:

  • Preparation: A standardized inoculum of the test bacterium is added to a liquid growth medium containing the antibiotic at a specific concentration (often a multiple of the MIC).

  • Sampling: At various time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are removed from the culture.[27]

  • Quantification: The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating on agar plates.

  • Analysis: The change in log₁₀ CFU/mL over time is plotted to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum.[26]

Comparative time-kill studies have shown that trovafloxacin is rapidly bactericidal against S. pneumoniae.[28] Other studies have demonstrated that at concentrations simulating human pharmacokinetics, newer fluoroquinolones like moxifloxacin and clinafloxacin can exhibit consistent bactericidal activity against quinolone-susceptible S. pneumoniae.[12]

Conclusion

Both Alatrofloxacin (Trovafloxacin) and fourth-generation fluoroquinolones demonstrate potent in vitro activity against a broad spectrum of bacterial pathogens, including clinically important respiratory and anaerobic bacteria. The available data suggests that their efficacy against many susceptible organisms is comparable. The dual-targeting mechanism of action of many fourth-generation fluoroquinolones is a key feature contributing to their broad-spectrum activity. While Alatrofloxacin is no longer in clinical use due to safety concerns, the comparative efficacy data remains valuable for understanding the structure-activity relationships of fluoroquinolones and for the development of new antimicrobial agents. The experimental protocols detailed in this guide provide a framework for the continued evaluation and comparison of novel antibiotics.

References

Validating the Clinical Relevance of In Vitro Findings for Alatrofloxacin Mesylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alatrofloxacin mesylate, a prodrug of the fluoroquinolone antibiotic trovafloxacin, with other alternatives, supported by experimental data. Alatrofloxacin was developed for intravenous administration to treat serious, life-threatening infections and is rapidly converted in vivo to its active form, trovafloxacin.[1][2][3] While initial in vitro and in vivo studies showed significant promise, severe hepatotoxicity observed in clinical use ultimately led to its withdrawal from the market, offering a critical case study in the translation of preclinical findings to clinical reality.[4][5][6]

Mechanism of Action

Trovafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5][7] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting these topoisomerases, trovafloxacin disrupts the DNA supercoiling and decatenation processes, leading to irreparable DNA damage and bacterial cell death. This mechanism of action is distinct from that of other antibiotic classes like penicillins, cephalosporins, and macrolides, resulting in no cross-resistance with these agents.[4]

cluster_bacterium Bacterial Cell Alatrofloxacin Alatrofloxacin (IV Prodrug) Trovafloxacin Trovafloxacin (Active Drug) Alatrofloxacin->Trovafloxacin Rapid in vivo conversion DNA_Gyrase DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Trovafloxacin->Topo_IV Inhibits DNA Bacterial DNA Replication DNA Replication & Transcription Disrupted DNA_Gyrase->Replication Blocks process Topo_IV->Replication Blocks process Cell_Death Bacterial Cell Death Replication->Cell_Death

Caption: Mechanism of action of Alatrofloxacin/Trovafloxacin.

Comparative In Vitro Susceptibility

Trovafloxacin demonstrated a broad in vitro spectrum of activity, with notable potency against Gram-positive cocci and anaerobic bacteria, while maintaining strong activity against Gram-negative pathogens.[8] The following table summarizes the minimum inhibitory concentrations (MICs) required to inhibit 90% of isolates (MIC90) for trovafloxacin and comparator antibiotics against key clinical pathogens.

PathogenTrovafloxacin (mg/L)Ciprofloxacin (mg/L)Temafloxacin (mg/L)Ofloxacin (mg/L)
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.25>10029.5Not specified
Streptococcus pneumoniae (Penicillin-Resistant)≤0.25Not specifiedNot specifiedNot specified
Staphylococcus aureus1,000-fold reductionNot specifiedNot specifiedNot specified
Escherichia coli>100-fold reductionComparable activityNot specifiedNot specified
Bacteroides fragilis>1,000-fold reductionNot specifiedNot specifiedNot specified

Data sourced from multiple in vitro studies.[9][10]

In Vivo Efficacy in Preclinical Models

The potent in vitro activity of trovafloxacin translated effectively to in vivo animal models of infection, where it often demonstrated superiority over other fluoroquinolones.

Infection ModelSpeciesTrovafloxacin (Alatrofloxacin) EfficacyComparator Efficacy
Murine Pneumonia (S. pneumoniae)Mouse50% Protective Dose: 2.1 mg/kgCiprofloxacin: >100 mg/kg; Temafloxacin: 29.5 mg/kg[10]
Pneumococcal Meningitis RabbitHighly efficaciousNot specified[9]
Intra-abdominal Sepsis (E. coli & B. fragilis)RatProtected from lethal infection, reduced abscess formationNot specified[11]
Legionellosis (L. pneumophila)Guinea Pig100% survival rate (5 mg/kg daily)Superior to oral erythromycin (alone or with rifampicin)[12]
Foreign-Body Infection (MRSA)Rat0.58 log10 CFU/ml reductionLevofloxacin (100 mg/kg): 1.14 log10 CFU/ml reduction; Vancomycin: 0.59 log10 CFU/ml reduction[13]

Clinical Trial Performance

Clinical studies confirmed the efficacy of alatrofloxacin/trovafloxacin for treating severe infections. A notable multicenter, double-blind trial compared its efficacy to the standard-of-care regimen of imipenem/cilastatin for complicated intra-abdominal infections.

cluster_workflow Clinical Trial Workflow: Complicated Intra-abdominal Infections Patients Patients with Complicated Intra-abdominal Infection Randomization Randomization Patients->Randomization Group_A Group A: Alatrofloxacin 300mg IV daily, -> Trovafloxacin 200mg PO daily Randomization->Group_A Group_B Group B: Imipenem/Cilastatin 1g IV TID, -> Amoxicillin/Clavulanate 500mg PO TID Randomization->Group_B Treatment Treatment up to 14 Days Group_A->Treatment Group_B->Treatment Assessment Efficacy Assessment (End of Therapy & Day 30) Treatment->Assessment Outcome Outcome Comparison: Clinical Cure/Improvement Rates Assessment->Outcome

Caption: Workflow for a comparative clinical trial of Alatrofloxacin.

In this study, the clinical success rates were comparable between the two treatment arms. At the end of the study, 83% (129/156) of clinically evaluable patients in the trovafloxacin group and 84% (127/152) in the imipenem/cilastatin group experienced cure or improvement.[14] This demonstrated that the in vitro and preclinical in vivo efficacy translated to successful clinical outcomes for its intended indications.

From Preclinical Promise to Clinical Withdrawal: A Case of Toxicity

Despite the strong evidence of antimicrobial efficacy, the clinical journey of alatrofloxacin/trovafloxacin was cut short by post-marketing reports of serious and unpredictable liver injury, leading to liver transplantation and/or death.[4] This severe adverse effect was not fully predicted by preclinical toxicology studies and ultimately outweighed its clinical benefits, leading to its withdrawal.

cluster_validation Validation Pathway of Alatrofloxacin In_Vitro Potent In Vitro Activity (Broad Spectrum) In_Vivo High In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Translates to Clinical_Efficacy Positive Clinical Trial Outcomes (Effective for Severe Infections) In_Vivo->Clinical_Efficacy Translates to Clinical_Use Clinical Application Clinical_Efficacy->Clinical_Use Supports Toxicity Severe Hepatotoxicity (Unpredicted Idiosyncratic Effect) Clinical_Use->Toxicity Reveals Withdrawal Market Withdrawal Toxicity->Withdrawal Leads to

Caption: The validation pathway from in vitro findings to market withdrawal.

Additionally, some studies indicated that alatrofloxacin possesses immunomodulatory and anti-inflammatory properties, affecting cytokine release in monocytes.[15][16] The full clinical implications of these findings, and whether they relate to the observed toxicity, remain an area for further research.

Experimental Protocols

In Vitro Susceptibility Testing (General Methodology)

  • Method: Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the standards of the National Committee for Clinical Laboratory Standards (NCCLS).

  • Procedure: Serial twofold dilutions of the antibiotics were prepared in Mueller-Hinton broth. Bacterial isolates, adjusted to a standardized inoculum density (e.g., 5 x 10^5 CFU/mL), were added to the wells.

  • Incubation: Plates were incubated at 35°C for 16-20 hours.

  • Endpoint: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Murine Pneumonia Model (In Vivo Efficacy)

  • Animals: CF1 mice.

  • Infection: Mice were infected intranasally with a lethal challenge of Streptococcus pneumoniae.

  • Treatment: Alatrofloxacin (as its active form trovafloxacin), ciprofloxacin, or temafloxacin was administered orally at various doses at specified time points post-infection.

  • Endpoint: The 50% protective dose (PD50), the dose required to prevent mortality in 50% of the infected animals, was calculated over a defined observation period (e.g., 7 days).[10]

Clinical Trial for Intra-abdominal Infections

  • Design: A prospective, multicenter, double-blind, randomized clinical trial.

  • Patient Population: Hospitalized patients with documented complicated intra-abdominal infections requiring surgical intervention.

  • Intervention Arm: Intravenous alatrofloxacin (300 mg daily) with the option to switch to oral trovafloxacin (200 mg daily).

  • Comparator Arm: Intravenous imipenem/cilastatin (1 g thrice daily) with the option to switch to oral amoxicillin/clavulanic acid (500 mg thrice daily).

  • Primary Outcome: The clinical response (cure, improvement, or failure) assessed at the end of therapy and at a 30-day follow-up visit.[14]

Conclusion

The case of this compound serves as a compelling example for drug development professionals. Its in vitro antimicrobial profile, characterized by broad-spectrum potency, was successfully validated through preclinical in vivo models and subsequently confirmed in human clinical trials for severe infections. However, the ultimate failure of the drug underscores a critical lesson: potent efficacy does not guarantee clinical success. The emergence of severe, idiosyncratic toxicity during widespread clinical use, which was not apparent in earlier studies, proved to be the insurmountable hurdle. This highlights the inherent limitations of preclinical models to predict all potential adverse events in a heterogeneous human population and emphasizes the paramount importance of rigorous post-marketing surveillance.

References

Comparative proteomics of bacteria treated with Alatrofloxacin mesylate versus other antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of bacterial proteomic responses to fluoroquinolone antibiotics, offering insights for researchers, scientists, and drug development professionals. This guide synthesizes available experimental data to compare the effects of different fluoroquinolones, with a focus on the broader class implications for Alatrofloxacin mesylate, for which direct comparative proteomic studies are not publicly available.

Fluoroquinolones are a class of broad-spectrum antibiotics that inhibit bacterial DNA replication by targeting DNA gyrase and topoisomerase IV.[1] While the general mechanism of action is understood, the detailed downstream effects on the bacterial proteome can vary between different members of this class and across different bacterial species. Understanding these nuanced proteomic signatures is crucial for elucidating mechanisms of action, identifying potential biomarkers for efficacy and resistance, and developing novel therapeutic strategies.

This guide provides a comparative overview of the proteomic responses of bacteria to various fluoroquinolones, including ciprofloxacin, ofloxacin, and moxifloxacin. Due to the limited availability of specific proteomic studies on this compound, which was withdrawn from the U.S. market, this guide will extrapolate the likely proteomic effects of Alatrofloxacin based on the available data for other fluoroquinolones, given their shared primary mechanism of action.

Quantitative Proteomic Data Summary

The following tables summarize the key differentially expressed proteins identified in various bacterial species upon treatment with different fluoroquinolones. This data is compiled from multiple studies employing techniques such as two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry (MS) and shotgun proteomics.[2][3]

Table 1: Differentially Expressed Proteins in Escherichia coli Treated with Ofloxacin [3]

Protein CategoryUpregulated ProteinsDownregulated Proteins
Ribosomal Proteins -RpsA, RplB, RplC, RplD, RplE, RplF
Energy Metabolism -AceF, SucB, AtpA, AtpD, Eno
Membrane Proteins OmpA, OmpC, OmpF-
Stress Response -Dps
Biofilm Formation -TnaA

Table 2: Differentially Abundant Proteins in Fluoroquinolone-Resistant Salmonella Typhimurium DT104B (Compared to Susceptible Strain) [2]

Protein CategoryMore Abundant in Resistant StrainLess Abundant in Resistant Strain
Stress Response GroEL, DnaK-
Metabolism TktA, TalAAcnB, Mdh
Outer Membrane -OmpA, OmpC

Table 3: Differentially Expressed Proteins in Staphylococcus aureus Exposed to Fluoroquinolones [4][5]

Protein CategoryUpregulated ProteinsDownregulated Proteins
SOS Response RecA-
Antibiotic Resistance MgrA-
Pathogenesis Sbi, Eno, EsxA-
Stress Response AhpC, ClpB, ClpC-
Metabolism -Proteins in aminoacyl-tRNA biosynthesis and ribosome structure

Experimental Protocols

The following are generalized methodologies based on the protocols described in the cited research articles for the comparative proteomic analysis of bacteria treated with antibiotics.

Bacterial Culture and Antibiotic Treatment
  • Bacterial Strains: Specific bacterial strains (e.g., Escherichia coli ATCC 25922, Salmonella Typhimurium DT104B, Staphylococcus aureus ATCC 29213) are cultured in appropriate growth media (e.g., Mueller-Hinton Broth, Luria-Bertani Broth) to the mid-logarithmic phase of growth.[6]

  • Antibiotic Exposure: The bacterial cultures are then treated with sub-inhibitory concentrations (e.g., 0.5x MIC) of the respective fluoroquinolone (e.g., ofloxacin, ciprofloxacin) or left untreated as a control.[6] The cultures are incubated for a defined period to allow for proteomic changes to occur.

Protein Extraction and Quantification
  • Cell Lysis: Bacterial cells are harvested by centrifugation and washed with a suitable buffer. Cell lysis is achieved through methods such as sonication or by using specific lysis buffers containing detergents and protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading for subsequent analyses.

Proteomic Analysis
  • Two-Dimensional Gel Electrophoresis (2-DE):

    • First Dimension (Isoelectric Focusing): Protein samples are separated based on their isoelectric point (pI) on an IPG (Immobilized pH Gradient) strip.

    • Second Dimension (SDS-PAGE): The proteins separated on the IPG strip are then further separated based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Gel Staining and Imaging: The gels are stained with a protein stain (e.g., Coomassie Brilliant Blue, silver stain) and imaged.

    • Image Analysis: The protein spots on the gels from treated and control samples are compared using specialized software to identify differentially expressed proteins.

  • Mass Spectrometry (MS):

    • In-gel Digestion: Differentially expressed protein spots are excised from the 2-DE gels and subjected to in-gel digestion with a protease, typically trypsin.

    • Peptide Extraction and Analysis: The resulting peptides are extracted and analyzed by mass spectrometry (e.g., MALDI-TOF MS or LC-MS/MS) to determine their mass-to-charge ratio and fragmentation patterns.

    • Protein Identification: The obtained mass spectra are searched against protein databases using search engines (e.g., MASCOT, SEQUEST) to identify the proteins.

  • Shotgun Proteomics (LC-MS/MS):

    • In-solution Digestion: Total protein extracts are digested with trypsin in solution.

    • Liquid Chromatography Separation: The complex peptide mixture is separated by liquid chromatography, typically using a reversed-phase column.

    • Tandem Mass Spectrometry: The separated peptides are ionized and analyzed by a tandem mass spectrometer, which determines the mass of the peptides and their fragments.

    • Protein Identification and Quantification: The MS/MS data is used to identify and quantify the proteins in the sample.

Visualizing Bacterial Responses to Fluoroquinolones

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action and experimental workflows in fluoroquinolone proteomics.

Fluoroquinolone_Mechanism_of_Action cluster_drug Fluoroquinolone (e.g., Alatrofloxacin) cluster_bacterium Bacterial Cell Antibiotic Fluoroquinolone Gyrase DNA Gyrase Antibiotic->Gyrase Inhibition TopoIV Topoisomerase IV Antibiotic->TopoIV Inhibition Replication DNA Replication Gyrase->Replication TopoIV->Replication SOS SOS Response Replication->SOS Induction Stress Stress Response Replication->Stress Induction Metabolism Metabolic Alterations Replication->Metabolism Alteration

Caption: Mechanism of action of fluoroquinolones and downstream cellular responses.

Proteomics_Workflow Culture Bacterial Culture Treatment Antibiotic Treatment (Fluoroquinolone vs. Control) Culture->Treatment Extraction Protein Extraction Treatment->Extraction Separation Protein/Peptide Separation (2-DE or LC) Extraction->Separation Analysis Mass Spectrometry (MS or MS/MS) Separation->Analysis Data Data Analysis (Protein Identification & Quantification) Analysis->Data

Caption: A generalized experimental workflow for comparative proteomics of antibiotic-treated bacteria.

References

A Comparative Analysis of the Anti-Biofilm Efficacy of Alatrofloxacin Mesylate and Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-biofilm activity of Alatrofloxacin mesylate against standard-of-care antibiotics such as Ciprofloxacin, Vancomycin, and Daptomycin. Due to the withdrawal of Alatrofloxacin from the market, direct comparative studies on its anti-biofilm activity using standardized modern assays are limited. This document summarizes available data for its active form, trovafloxacin, and contrasts it with robust data for currently used antibiotics.

Executive Summary

Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to conventional antibiotic therapies. This guide benchmarks the anti-biofilm potential of this compound, a fluoroquinolone antibiotic, against established standard-of-care agents. While direct head-to-head anti-biofilm assay data for Alatrofloxacin is scarce, this report collates available research to provide a comparative perspective. The bactericidal action of Alatrofloxacin, like other fluoroquinolones, involves the inhibition of DNA gyrase and topoisomerase IV.[1] Standard-of-care antibiotics such as Vancomycin, Daptomycin, and Ciprofloxacin are frequently used to manage biofilm-associated infections, with varying degrees of success.

Comparative Anti-Biofilm Activity

Quantitative assessment of anti-biofilm activity is commonly determined by the Minimum Biofilm Eradication Concentration (MBEC), the lowest concentration of an antimicrobial agent required to eradicate a mature biofilm. The following tables summarize reported MBEC values for standard-of-care antibiotics against common biofilm-forming pathogens, Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) against Staphylococcus aureus

AntibioticBacterial StrainMBEC (μg/mL)Reference
Vancomycin MRSA>2000[2]
MSSA>2000[2]
S. aureus>8000[3]
Daptomycin MRSA15[2]
MSSA7[2]
Ciprofloxacin MRSANot specified
MSSANot specified

Table 2: Minimum Biofilm Eradication Concentration (MBEC) against Pseudomonas aeruginosa

AntibioticBacterial StrainMBEC (μg/mL)Reference
Ciprofloxacin P. aeruginosa PAO116-64[4]
P. aeruginosa (clinical)40[5]

Note on Alatrofloxacin/Trovafloxacin Data: Direct MBEC data for Alatrofloxacin or trovafloxacin against S. aureus or P. aeruginosa biofilms from standardized assays were not identified in the public literature. One study using a rabbit model of S. aureus endocarditis found trovafloxacin to be as efficacious as vancomycin in reducing bacterial counts in vegetations, which have biofilm-like properties.[6] However, another study in a rat model of chronic tissue cage infection by MRSA showed that levofloxacin was significantly more active than alatrofloxacin and vancomycin in decreasing viable bacterial counts.

Signaling Pathway in Biofilm Formation

A critical regulatory network in Staphylococcus aureus biofilm development is the accessory gene regulator (agr) quorum-sensing system. This system controls the expression of virulence factors and genes involved in biofilm adhesion and dispersal in a cell-density-dependent manner.

agr_quorum_sensing cluster_cell Staphylococcus aureus Cell AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Processor) AgrD->AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP Processing & Export AgrC AgrC (Receptor Kinase) AIP->AgrC AIP_ext Extracellular AIP AIP->AIP_ext Secretion AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P2 P2 Promoter AgrA->P2 Activation P3 P3 Promoter AgrA->P3 Activation RNAII RNAII (agrBDCA transcript) P2->RNAII Transcription RNAIII RNAIII (Effector Molecule) P3->RNAIII Transcription RNAII->AgrD Encodes Virulence_Factors Toxins, Proteases (Biofilm Dispersal) RNAIII->Virulence_Factors Upregulates Adhesion_Factors Surface Proteins (Biofilm Adhesion) RNAIII->Adhesion_Factors Downregulates AIP_ext->AgrC Binding at high cell density

Caption: The agr quorum-sensing pathway in Staphylococcus aureus regulates biofilm formation and dispersal.

Experimental Protocols

Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC assay is utilized to determine the minimum concentration of an antimicrobial agent required to eradicate a pre-formed biofilm.

  • Biofilm Formation: A bacterial suspension is added to the wells of a 96-well plate with a lid containing 96 pegs. The plate is incubated for 24-48 hours to allow biofilm formation on the pegs.

  • Planktonic Cell Removal: The peg lid is removed and rinsed with a sterile saline solution to remove non-adherent, planktonic bacteria.

  • Antimicrobial Challenge: The peg lid is placed into a new 96-well plate where each well contains serial dilutions of the antimicrobial agents in a suitable growth medium. This plate is incubated for a specified period (e.g., 24 hours).

  • Recovery and Biofilm Dislodgement: Following the antimicrobial challenge, the peg lid is rinsed again and placed into a new 96-well plate containing a recovery medium. The entire apparatus is sonicated to dislodge the biofilm bacteria from the pegs into the recovery medium.

  • Quantification: The recovery plate is incubated to allow for the growth of any surviving bacteria. The MBEC is determined as the lowest concentration of the antimicrobial agent that prevents bacterial regrowth, which can be assessed visually or by measuring the optical density.

Crystal Violet Biofilm Assay

This assay quantifies the total biofilm biomass.

  • Biofilm Formation: Bacterial cultures are grown in a 96-well flat-bottom plate for 24-48 hours to allow biofilm formation on the well surfaces.

  • Removal of Planktonic Cells: The culture medium is discarded, and the wells are gently washed with a buffer (e.g., phosphate-buffered saline) to remove planktonic cells.

  • Fixation: The remaining biofilm is fixed, often by air-drying or using methanol.

  • Staining: A 0.1% crystal violet solution is added to each well and incubated for 10-15 minutes.

  • Washing: The crystal violet solution is removed, and the wells are washed repeatedly with water to remove excess stain.

  • Solubilization and Quantification: The crystal violet retained by the biofilm is solubilized with a solvent such as 30% acetic acid or ethanol. The absorbance of the solubilized stain is then measured using a microplate reader at a wavelength of approximately 570-595 nm. The absorbance is proportional to the biofilm biomass.

experimental_workflow cluster_MBEC MBEC Assay Workflow cluster_CV Crystal Violet Assay Workflow MBEC_start Inoculate 96-well plate with peg lid MBEC_incubate Incubate for 24-48h (Biofilm Formation) MBEC_start->MBEC_incubate MBEC_rinse1 Rinse pegs to remove planktonic cells MBEC_incubate->MBEC_rinse1 MBEC_challenge Expose pegs to serial dilutions of antibiotics MBEC_rinse1->MBEC_challenge MBEC_incubate2 Incubate for 24h MBEC_challenge->MBEC_incubate2 MBEC_rinse2 Rinse pegs MBEC_incubate2->MBEC_rinse2 MBEC_recover Place pegs in recovery medium and sonicate MBEC_rinse2->MBEC_recover MBEC_incubate3 Incubate for 24h MBEC_recover->MBEC_incubate3 MBEC_read Read results (visual/OD) MBEC_incubate3->MBEC_read CV_start Inoculate 96-well flat-bottom plate CV_incubate Incubate for 24-48h (Biofilm Formation) CV_start->CV_incubate CV_wash1 Wash wells to remove planktonic cells CV_incubate->CV_wash1 CV_fix Fix biofilm CV_wash1->CV_fix CV_stain Stain with 0.1% Crystal Violet CV_fix->CV_stain CV_wash2 Wash wells to remove excess stain CV_stain->CV_wash2 CV_solubilize Solubilize bound stain CV_wash2->CV_solubilize CV_read Measure absorbance CV_solubilize->CV_read

Caption: Workflow for MBEC and Crystal Violet anti-biofilm assays.

Conclusion

The available data indicates that standard-of-care antibiotics like Daptomycin and Ciprofloxacin exhibit potent anti-biofilm activity against S. aureus and P. aeruginosa respectively, although high concentrations are often required for biofilm eradication. Vancomycin generally shows poor efficacy against established biofilms. While Alatrofloxacin (as its active metabolite trovafloxacin) has demonstrated efficacy in an in vivo model of a biofilm-like infection comparable to vancomycin, the absence of standardized in vitro anti-biofilm data (e.g., MBEC values) makes a direct and quantitative comparison with current standard-of-care antibiotics challenging. Further research using standardized assays would be necessary to definitively benchmark the anti-biofilm capabilities of this compound.

References

Alatrofloxacin Mesylate: A Comparative Guide to its Inhibitory Action Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory action and specificity of Alatrofloxacin mesylate, the prodrug of Trovafloxacin. It includes supporting experimental data, detailed methodologies for key assays, and visualizations of its mechanism of action and experimental workflows. Alatrofloxacin was a broad-spectrum fluoroquinolone antibiotic withdrawn from the market due to severe hepatotoxicity, a critical factor in understanding its overall biological specificity.

Primary Mechanism of Action: Dual Inhibition of Bacterial Type II Topoisomerases

Alatrofloxacin is an L-alanyl-L-alanyl prodrug that is rapidly converted in vivo to its active form, Trovafloxacin.[1] Trovafloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for the initiation of DNA replication, transcription, and repair.[1][2]

  • Topoisomerase IV: This enzyme is primarily responsible for decatenating (unlinking) interlocked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[1][2]

By forming a stable complex with the enzyme and DNA, Trovafloxacin traps the topoisomerase in a state where it has cleaved the DNA but cannot reseal the break. This leads to a halt in DNA replication and the generation of double-strand DNA breaks, ultimately triggering cell death.[4]

Alatrofloxacin_Mechanism cluster_drug Drug Administration cluster_bacterium Bacterial Cell Alatrofloxacin (Prodrug) Alatrofloxacin (Prodrug) Trovafloxacin (Active Drug) Trovafloxacin (Active Drug) Alatrofloxacin (Prodrug)->Trovafloxacin (Active Drug) Rapid in vivo hydrolysis DNA_Gyrase DNA_Gyrase Trovafloxacin (Active Drug)->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase_IV Trovafloxacin (Active Drug)->Topoisomerase_IV Inhibits Bacterial_DNA Relaxed/Catenated Bacterial DNA Bacterial_DNA->DNA_Gyrase Bacterial_DNA->Topoisomerase_IV Supercoiled_DNA Supercoiled DNA (for replication) DNA_Gyrase->Supercoiled_DNA Replication_Block DNA Replication Blocked & Double-Strand Breaks DNA_Gyrase->Replication_Block Decatenated_DNA Decatenated DNA (for cell division) Topoisomerase_IV->Decatenated_DNA Topoisomerase_IV->Replication_Block

Figure 1. Mechanism of action of Alatrofloxacin (Trovafloxacin).

Specificity of Inhibitory Action

The specificity of a drug is crucial, defining its efficacy against the intended target versus its potential for off-target effects. Trovafloxacin's specificity can be assessed at three levels: bacterial versus mammalian enzymes, its preference for gyrase or topoisomerase IV in different bacteria, and its potency relative to other fluoroquinolones.

Selectivity for Bacterial vs. Mammalian Topoisomerases

Fluoroquinolones exhibit a critical selectivity for bacterial type II topoisomerases over their human counterparts (topoisomerase IIα and IIβ). This selectivity is a cornerstone of their therapeutic utility. While some fluoroquinolones can inhibit human topoisomerase II, this typically occurs at concentrations significantly higher than those achieved during clinical use.[5][6] This crucial difference in potency minimizes direct DNA damage to host cells, although other mechanisms can still lead to toxicity.

Target Preference in Gram-Positive vs. Gram-Negative Bacteria

The primary target of Trovafloxacin differs depending on the bacterial species:

  • Gram-Positive Bacteria (e.g., Staphylococcus aureus, Streptococcus pneumoniae): The primary and more sensitive target is Topoisomerase IV .[7] Mutations in the gene for topoisomerase IV (grlA/parC) are typically the first step in the development of resistance.

  • Gram-Negative Bacteria (e.g., Escherichia coli): The primary target is generally DNA Gyrase .[4]

This differential targeting is a common feature among fluoroquinolones.[4] Trovafloxacin's potent activity against Gram-positive organisms was a key feature that distinguished it from earlier fluoroquinolones like ciprofloxacin.[3]

Comparative Performance Data

The following table summarizes the 50% inhibitory concentrations (IC50) of Trovafloxacin and other fluoroquinolones against purified DNA gyrase and topoisomerase IV from Staphylococcus aureus, a key Gram-positive pathogen. Lower values indicate higher potency.

AntibioticDNA Gyrase IC50 (µg/mL)Topoisomerase IV IC50 (µg/mL)IC50 Ratio (Topo IV / Gyrase)Primary Target Preference
Trovafloxacin 3.13 1.62 0.52 Topoisomerase IV
Ciprofloxacin25.16.320.25Topoisomerase IV
Levofloxacin25.16.320.25Topoisomerase IV
Gatifloxacin3.136.322.02Dual/Balanced
Moxifloxacin3.136.322.02Dual/Balanced
Sparfloxacin3.1312.64.03DNA Gyrase

Data sourced from a study on quinolone target preference in Staphylococcus aureus.[7]

As the data indicates, Trovafloxacin is a potent inhibitor of both enzymes in S. aureus. Its IC50 ratio of <1 signifies a preference for Topoisomerase IV, which aligns with genetic studies of resistance development.[7] Notably, in DNA cleavage assays, Trovafloxacin was found to be at least five times more potent than ciprofloxacin or levofloxacin in stimulating topoisomerase IV-mediated DNA cleavage, highlighting its enhanced activity against this key Gram-positive target.[2]

Off-Target Actions and Hepatotoxicity

Despite its potent on-target antibacterial activity, the clinical use of Alatrofloxacin/Trovafloxacin was halted due to an unacceptable risk of severe, idiosyncratic hepatotoxicity leading to liver failure.[7] This represents a critical failure of biological specificity and safety.

The proposed mechanism for this liver injury is not related to the inhibition of human topoisomerases but rather to the metabolic bioactivation of the drug. Studies suggest that Trovafloxacin's cyclopropylamine moiety can be oxidized by cytochrome P450 enzymes in the liver, forming reactive intermediates.[2] These reactive metabolites can lead to:

  • Hepatocellular toxicity and the release of pro-inflammatory cytokines.[3]

  • Depletion of hepatic glutathione and formation of mitochondrial reactive oxygen species (ROS).[3]

  • An inflammatory response, often exacerbated by the presence of substances like lipopolysaccharide (LPS), which can synergistically increase the toxic effects.[7]

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to determine the inhibitory activity of compounds like this compound.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Methodology:

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing a reaction buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂), ATP, and relaxed circular plasmid DNA (e.g., pBR322).

  • Inhibitor Addition: Add varying concentrations of the test compound (e.g., Trovafloxacin) dissolved in a suitable solvent (e.g., DMSO) to individual reaction tubes. A solvent-only control is included.

  • Enzyme Addition: Add a defined unit of purified bacterial DNA gyrase to each tube to initiate the reaction. One unit is typically the amount of enzyme required to fully supercoil the DNA substrate under control conditions.

  • Incubation: Incubate the reactions at 37°C for a specified time, typically 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a detergent (e.g., SDS) and a chelating agent (e.g., EDTA).

  • Analysis: Analyze the topological state of the plasmid DNA using agarose gel electrophoresis. Supercoiled DNA migrates faster through the gel than relaxed DNA.

  • Quantification: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized. The concentration of the inhibitor that reduces the supercoiling activity by 50% (IC50) is determined by quantifying the band intensities.

Gyrase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Mix Prepare Reaction Mix (Buffer, ATP, Relaxed Plasmid) Inhibitor Aliquot Inhibitor (e.g., Trovafloxacin) Mix->Inhibitor Add_Enzyme Add DNA Gyrase (Initiate Reaction) Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop Stop Reaction (SDS/EDTA) Incubate->Stop Gel Agarose Gel Electrophoresis Stop->Gel Visualize Stain & Visualize DNA Bands Gel->Visualize Calculate Calculate IC50 Visualize->Calculate

Figure 2. Workflow for a DNA Gyrase Supercoiling Inhibition Assay.

Topoisomerase IV Decatenation Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent decatenation (unlinking) of a network of interlocked DNA minicircles (kinetoplast DNA, kDNA) by topoisomerase IV.

Methodology:

  • Reaction Mixture Preparation: On ice, prepare a reaction mixture containing a suitable buffer (e.g., 40 mM HEPES-KOH pH 7.6, 100 mM potassium glutamate, 10 mM magnesium acetate), ATP, and kinetoplast DNA (kDNA).

  • Inhibitor Addition: Add varying concentrations of the test compound to the reaction tubes, including a solvent-only control.

  • Enzyme Addition: Initiate the reaction by adding a defined unit of purified bacterial topoisomerase IV. One unit is the amount of enzyme that decatenates the kDNA substrate under control conditions.

  • Incubation: Incubate the reactions at 37°C for approximately 30 minutes.

  • Reaction Termination: Stop the reaction with a stop buffer (e.g., SDS/EDTA).

  • Analysis: The products are separated by agarose gel electrophoresis. The large, catenated kDNA network is unable to enter the gel and remains in the well, while the released, decatenated DNA minicircles migrate into the gel.

  • Quantification: The gel is stained and visualized. The disappearance of the released minicircle bands at increasing inhibitor concentrations indicates enzyme inhibition. The IC50 is the concentration of inhibitor required to reduce decatenation by 50%.

References

A Critical Comparison of the Pharmacokinetic Profiles of Alatrofloxacin and Trovafloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the pharmacokinetic profiles of the prodrug alatrofloxacin and its active form, trovafloxacin. Trovafloxacin is a broad-spectrum fluoronaphthyridone antibiotic effective against a wide range of gram-positive, gram-negative, and anaerobic bacteria.[1][2] Alatrofloxacin was developed as a more soluble intravenous formulation that is rapidly converted to trovafloxacin in vivo.[2][3] This guide will delve into their absorption, distribution, metabolism, and excretion, supported by experimental data and methodologies, to offer a comprehensive understanding for research and development purposes.

Executive Summary

Alatrofloxacin, the L-alanyl-L-alanyl prodrug of trovafloxacin, is designed for intravenous administration and undergoes rapid and complete conversion to trovafloxacin in the body.[4][5] This results in a pharmacokinetic profile for trovafloxacin that is remarkably similar whether administered intravenously as alatrofloxacin or orally as trovafloxacin.[5][6] Trovafloxacin exhibits excellent oral bioavailability of approximately 88%, which is not significantly affected by food.[4][7] The drug is characterized by a long elimination half-life of around 11 hours, allowing for once-daily dosing.[2][8] Metabolism is primarily through conjugation (glucuronidation and N-acetylation), with minimal involvement of the cytochrome P450 system, reducing the potential for certain drug-drug interactions.[2][9] Excretion occurs through both renal and fecal routes, with a significant portion of the drug eliminated unchanged in the feces.[4][9]

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of trovafloxacin following the administration of oral trovafloxacin and intravenous alatrofloxacin.

Pharmacokinetic ParameterOral Trovafloxacin (200 mg)Intravenous Alatrofloxacin (equivalent to 200 mg Trovafloxacin)Reference(s)
Cmax (µg/mL) ~2.2 - 2.9~2.3 - 3.2[7][10]
Tmax (hours) ~1.0 - 1.4End of 1-hour infusion[5][10][11]
AUC (µg·h/mL) ~30.4 - 32.2~34.7[7][10]
Half-life (T½) (hours) ~9.1 - 12.2~10.4 - 12.3[5][9]
Absolute Bioavailability ~88%N/A (100% by definition)[4][7]
Volume of Distribution (Vdss) (L/kg) Not directly measured~1.13 - 1.38[1][7]
Clearance (CL) (mL/hr/kg) Not directly measured~97 - 151[1]
Route of ExcretionPercentage of Administered DoseReference(s)
Feces (unchanged) ~43%[4]
Urine (unchanged) ~6%[4]
Metabolites in Urine ~13% (as ester glucuronide)[4][9]
Metabolites in Feces ~9% (as N-acetyl metabolite)[4][9]

Experimental Protocols

The data presented in this guide are derived from clinical studies with specific methodologies, as detailed below:

Single-Dose Pharmacokinetic Study in Healthy Volunteers

A randomized, two-way crossover study was conducted in healthy fasting subjects to determine the oral bioavailability of trovafloxacin.[7]

  • Dosing: Subjects received a single oral dose of two 100 mg trovafloxacin tablets and a single intravenous dose of alatrofloxacin equivalent to 100 mg of trovafloxacin, administered as a 1-hour infusion.[7]

  • Sample Collection: Blood samples were collected at regular intervals over 73 hours to determine serum concentrations of trovafloxacin.[5] Urine was collected for 72 hours to measure the amount of unchanged drug excreted.[5]

  • Analytical Method: Trovafloxacin concentrations in serum and plasma were determined using high-performance liquid chromatography (HPLC) with UV detection.[5]

  • Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution were calculated from the concentration-time data.[1]

Metabolism and Excretion Study

A study involving healthy male volunteers was conducted to investigate the metabolism and excretion of trovafloxacin.[10]

  • Dosing: A single oral dose of 200 mg of [14C]-labeled trovafloxacin was administered.[10]

  • Sample Collection: Urine and feces were collected for 240 hours to measure the total radioactivity and identify metabolites.[10] Blood samples were also collected to characterize circulating metabolites.[10]

  • Analytical Method: Liquid chromatography with tandem mass spectrometry (LC/MS/MS) was used to identify and quantify trovafloxacin and its metabolites.[10]

Pharmacokinetic Pathways and Processes

The following diagrams illustrate the key pharmacokinetic pathways of alatrofloxacin and trovafloxacin.

Alatrofloxacin_Conversion Alatrofloxacin Alatrofloxacin (Intravenous Administration) Conversion Rapid In Vivo Hydrolysis Alatrofloxacin->Conversion L-alanyl-L-alanine cleavage Trovafloxacin Trovafloxacin (Active Drug in Systemic Circulation) Conversion->Trovafloxacin

Caption: Conversion of Alatrofloxacin to Trovafloxacin.

Trovafloxacin_Metabolism_Excretion cluster_absorption Absorption cluster_circulation Systemic Circulation cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Trovafloxacin_Oral Oral Trovafloxacin Trovafloxacin_Active Trovafloxacin (Active) Trovafloxacin_Oral->Trovafloxacin_Active ~88% Bioavailability Conjugation Phase II Conjugation Trovafloxacin_Active->Conjugation Minimal CYP450 Oxidative Metabolism Feces Feces Trovafloxacin_Active->Feces ~43% Unchanged Urine Urine Trovafloxacin_Active->Urine ~6% Unchanged Glucuronidation Ester Glucuronide Conjugation->Glucuronidation N_acetylation N-acetyl Metabolite Conjugation->N_acetylation Glucuronidation->Urine ~13% N_acetylation->Feces ~9%

Caption: Metabolism and Excretion of Trovafloxacin.

Critical Comparison

The pharmacokinetic profiles of alatrofloxacin and trovafloxacin are intrinsically linked, with the former serving as a rapidly converting prodrug for the latter. The key advantage of alatrofloxacin is its suitability for intravenous administration, providing a seamless transition to oral trovafloxacin therapy without the need for dose adjustment.[4]

Absorption and Bioavailability

Trovafloxacin demonstrates high oral bioavailability of approximately 88%, a significant advantage for patient convenience and cost-effectiveness.[4][7] Studies have shown that the presence of food does not significantly alter the extent of absorption (AUC), although it may slightly delay the time to peak concentration (Tmax).[7] This allows for dosing without regard to meals, simplifying treatment regimens.[4] The intravenous administration of alatrofloxacin bypasses the absorption phase, leading to immediate and complete bioavailability of trovafloxacin.[5]

Distribution

Trovafloxacin is widely distributed throughout the body, with a volume of distribution at steady state (Vdss) of approximately 1.13 to 1.38 L/kg.[1][7] This indicates good penetration into tissues, which is consistent with its efficacy in treating a variety of infections, including those in deep-seated tissues.[2] The plasma protein binding of trovafloxacin is approximately 76% and is independent of concentration.[9]

Metabolism

A key feature of trovafloxacin's pharmacokinetic profile is its metabolism. Unlike many other fluoroquinolones, trovafloxacin undergoes minimal oxidative metabolism via the cytochrome P450 (CYP450) enzyme system.[4][9] The primary metabolic pathway is Phase II conjugation, which includes the formation of an ester glucuronide and an N-acetyl metabolite.[4][9] This characteristic reduces the likelihood of clinically significant drug-drug interactions with medications that are substrates, inhibitors, or inducers of CYP450 enzymes.[2]

Excretion

Trovafloxacin is eliminated through a combination of renal and non-renal pathways. Approximately 50% of an administered dose is excreted as unchanged drug, with the majority of this (around 43%) being eliminated in the feces.[4] Renal excretion of the parent drug is relatively low, at about 6% of the dose.[4] The major metabolites, the ester glucuronide and the N-acetyl metabolite, are excreted in the urine and feces, respectively.[4][9] Due to the limited renal clearance, dosage adjustments for trovafloxacin are generally not required in patients with renal impairment.[4][11]

Conclusion

The pharmacokinetic profiles of alatrofloxacin and trovafloxacin are well-characterized and demonstrate features that are favorable for a broad-spectrum antimicrobial agent. The rapid and complete in vivo conversion of alatrofloxacin to trovafloxacin allows for consistent drug exposure when transitioning from intravenous to oral therapy. Trovafloxacin's high oral bioavailability, long half-life permitting once-daily dosing, extensive tissue distribution, and a metabolic pathway that avoids the CYP450 system are all advantageous properties. This comprehensive pharmacokinetic profile, supported by the experimental data presented, provides a solid foundation for its clinical application and further research. It is important to note that despite its favorable pharmacokinetic profile, the use of trovafloxacin was severely restricted due to concerns about hepatotoxicity.[4][12]

References

Safety Operating Guide

Navigating the Safe Disposal of Alatrofloxacin Mesylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Alatrofloxacin mesylate, a fluoroquinolone antibiotic, requires careful handling and disposal due to its potential environmental impact.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the ecosystem.

Regulatory Framework: Understanding the Governing Bodies

The disposal of pharmaceutical waste, including this compound, is regulated by several key agencies in the United States. The Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3][4] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances, although this compound is not currently listed as a controlled substance.[5] Many states also have their own, often more stringent, regulations regarding pharmaceutical waste.[2]

A significant regulation to note is the EPA's Final Rule, often referred to as Subpart P, which prohibits the sewering (flushing down the drain) of hazardous waste pharmaceuticals by healthcare facilities.[3][6] Given that this compound is classified as very toxic to aquatic life with long-lasting effects, it is crucial to avoid its release into the environment.[1]

Recommended Disposal Procedures

The primary and most recommended method for the disposal of this compound is incineration by a licensed and approved waste disposal facility.[7] This method ensures the complete destruction of the compound, preventing its entry into the environment. Landfilling may be a secondary option, but it is crucial to adhere strictly to all local and national regulations.[7]

Step-by-Step Laboratory Procedure for Waste Handling:

  • Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., vials, syringes, personal protective equipment), and spill cleanup materials, should be segregated from general laboratory waste.

  • Containerization: Place all this compound waste into a designated, properly labeled, and sealed container. The container should be robust and leak-proof to prevent any accidental release.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's and local regulations.

  • Storage: Store the sealed waste container in a secure, designated area away from incompatible materials. The safety data sheet for this compound lists strong acids/alkalis and strong oxidizing/reducing agents as incompatible materials.[1]

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

Spill Management

In the event of a spill, the following steps should be taken:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

  • Containment: Prevent the spill from spreading. For liquid spills, use an absorbent, non-combustible material like diatomite or universal binders to contain the substance.[1]

  • Cleanup: Carefully collect the absorbed material and any contaminated solids and place them into a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area thoroughly. The DC Chemicals safety data sheet recommends scrubbing surfaces and equipment with alcohol.[1]

  • Disposal of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

This compound Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

AlatrofloxacinDisposal start This compound Waste Generated is_spill Is it a spill? start->is_spill spill_procedure Follow Spill Management Protocol: 1. Ensure Safety (PPE) 2. Contain Spill 3. Clean Up with Absorbent 4. Decontaminate Area 5. Dispose of all materials as hazardous waste is_spill->spill_procedure Yes waste_collection Segregate and Collect Waste in a Labeled, Sealed Container is_spill->waste_collection No spill_procedure->waste_collection storage Store in a Secure, Designated Hazardous Waste Area waste_collection->storage contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor storage->contact_ehs disposal Arrange for Pickup and Incineration/Disposal contact_ehs->disposal end Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

This procedural guidance is intended to provide essential safety and logistical information for the proper handling and disposal of this compound in a laboratory setting. Always consult your institution's specific safety protocols and local regulations to ensure full compliance.

References

Essential Safety and Logistical Information for Handling Alatrofloxacin Mesylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, procedural information for the safe handling and disposal of Alatrofloxacin mesylate in a laboratory setting. Adherence to these protocols is critical to ensure personnel safety and minimize environmental impact. Alatrofloxacin, a fluoroquinolone antibiotic, was withdrawn from the market due to risks of severe liver injury, underscoring the need for stringent safety measures during its handling for research purposes.[1]

Hazard Identification and Exposure Limits

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[2] Accidental ingestion may lead to central nervous system effects, and it is a potential liver and reproductive toxin based on animal data.[3]

Occupational Exposure Limit (OEL): The Pfizer Occupational Exposure Limit (OEL) for this compound is a Time-Weighted Average (TWA) over 8 hours of 0.3 mg/m³ (as the free base).[3] All handling procedures should be designed to maintain exposure below this limit.

Quantitative Safety Data

The following table summarizes key quantitative safety information for this compound.

ParameterValueReference
Occupational Exposure Limit (8-hr TWA) 0.3 mg/m³ (as free base)Pfizer MSDS[3]
Acute Oral Toxicity (Category) Category 4 (Harmful if swallowed)DC Chemicals SDS[2]
Acute Aquatic Toxicity (Category) Category 1 (Very toxic to aquatic life)DC Chemicals SDS[2]
Chronic Aquatic Toxicity (Category) Category 1 (Very toxic to aquatic life with long lasting effects)DC Chemicals SDS[2]

Operational Plan for Safe Handling

This section provides a step-by-step guide for the safe handling of this compound from receipt to disposal.

Engineering Controls and Work Area Preparation
  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or other approved ventilated enclosure to minimize inhalation exposure.[2][4]

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked, and access should be restricted to authorized personnel.

  • Safety Equipment: Ensure a calibrated analytical balance is located within the ventilated enclosure for weighing the compound. An eyewash station and safety shower must be readily accessible.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory for all procedures involving this compound.

  • Eye Protection: Wear chemical safety goggles with side shields.[5][6]

  • Hand Protection: Use powder-free nitrile gloves.[4][7] Nitrile is recommended for its resistance to a broad range of chemicals.[4][7] For prolonged tasks or when handling larger quantities, consider double-gloving.

  • Body Protection: A disposable, solid-front lab coat or impervious gown is required to protect against skin contact.[5][6]

  • Respiratory Protection: For weighing and handling the powder, a NIOSH-approved respirator is necessary. The choice of respirator depends on the scale of the operation and a risk assessment. Options include:

    • A half-mask or full-facepiece air-purifying respirator with N95, R95, or P95 particulate filters for non-oil-based particulates.[8][9]

    • A Powered Air-Purifying Respirator (PAPR) offers a higher level of protection and may be more comfortable for longer-duration tasks.[2][8]

Step-by-Step Handling Procedure
  • Preparation: Before starting, ensure the work area is clean and decontaminated. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE in the correct order (gown, mask/respirator, goggles, gloves).

  • Weighing: Carefully weigh the required amount of this compound powder on a tared weigh boat inside the chemical fume hood.

  • Dissolving: If preparing a solution, add the powder to the solvent in a closed container within the fume hood. Cap the container securely before removing it from the hood.

  • Post-Handling: After handling, wipe down the work surface and any equipment used with a suitable decontamination solution (see Decontamination Protocol).

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Dispose of all disposable PPE as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

This compound and all contaminated materials must be disposed of as hazardous chemical waste.

Waste Segregation
  • Solid Waste: This includes contaminated gloves, weigh boats, paper towels, and disposable lab coats. Place these items in a clearly labeled, sealed plastic bag.

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

Step-by-Step Disposal Procedure
  • Identify and Label: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[10][11]

  • Packaging:

    • For solid waste, place the sealed bag into a larger, durable container approved for chemical waste.[2]

    • For liquid waste, use a leak-proof container compatible with the solvent used. Do not overfill containers; leave at least 10% headspace.[7]

  • Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection by institutional environmental health and safety personnel.

  • Collection: Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste.

Spill and Emergency Plan

Minor Spill (Powder)
  • Evacuate and Secure: If safe to do so, restrict access to the spill area.

  • Don PPE: Wear the full PPE ensemble as described above.

  • Containment: Gently cover the spill with absorbent paper towels to prevent the powder from becoming airborne.

  • Decontamination: Carefully wet the paper towels with a 10% bleach solution and allow a 20-30 minute contact time.[12]

  • Clean-up: Wipe up the spill from the outer edge inward. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Final Rinse: Decontaminate the spill area again with the bleach solution, followed by a final rinse with water to remove any corrosive residue.[13]

Major Spill
  • Evacuate the laboratory immediately.

  • Alert others in the vicinity and activate the emergency alarm if necessary.

  • Contact your institution's emergency response team or environmental health and safety department.

  • Do not attempt to clean up a major spill without specialized training and equipment.

Experimental Protocols

Protocol for Preparation of a 10% Bleach Decontamination Solution

This protocol is for the preparation of a common and effective laboratory disinfectant.[13][14]

Materials:

  • Household bleach (typically 5.25% sodium hypochlorite)[3][14]

  • Water (tap or distilled)

  • Graduated cylinder or measuring cup

  • A clean, labeled container for the final solution

Procedure:

  • Wear appropriate PPE: At a minimum, wear gloves and safety goggles.[3]

  • Determine Volumes: To make a 1:10 dilution, you will mix one part bleach with nine parts water.[15] For example, to make 1000 mL of solution, you will use 100 mL of bleach and 900 mL of water.

  • Mixing: In a well-ventilated area, add the water to your storage container first, then add the bleach. This order helps to minimize the release of chlorine gas.

  • Labeling: Clearly label the container "10% Bleach Solution" and include the date of preparation.[15]

  • Storage and Use: Store the solution in a closed container, away from direct sunlight.[15] Prepare a fresh solution weekly, as the disinfectant properties of bleach degrade over time.[13][14]

Logical Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow start Start: Receive Alatrofloxacin Mesylate storage Secure Storage (-20°C for powder) start->storage end_node End: Waste Collected risk_assessment Risk Assessment & SOP Review storage->risk_assessment engineering_controls Prepare Engineering Controls (Fume Hood) risk_assessment->engineering_controls ppe Don Appropriate PPE handling Weighing & Handling of Compound ppe->handling engineering_controls->ppe spill Spill Occurs? handling->spill decontamination Decontaminate Work Area & Equipment waste_segregation Segregate Hazardous Waste (Solid/Liquid) decontamination->waste_segregation waste_packaging Package & Label Waste waste_segregation->waste_packaging waste_packaging->end_node spill->decontamination No spill_protocol Execute Spill Protocol spill->spill_protocol Yes spill_protocol->decontamination report_incident Report Incident spill_protocol->report_incident

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.